Product packaging for 3,3'-Disulfanediyldibenzoic acid(Cat. No.:CAS No. 1227-49-2)

3,3'-Disulfanediyldibenzoic acid

Cat. No.: B043713
CAS No.: 1227-49-2
M. Wt: 306.4 g/mol
InChI Key: GFUOAUHUTVPUIJ-UHFFFAOYSA-N
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Description

3,3'-Disulfanediyldibenzoic acid is a versatile and valuable aromatic disulfide-dicarboxylic acid linker compound, primarily employed in the synthesis of dynamic covalent materials and for the site-specific modification of biomolecules. Its core research value lies in the unique redox-responsive properties of the central disulfide (-S-S-) bridge, which can be cleaved under reducing conditions (e.g., by glutathione or DTT), and the two benzoic acid groups, which serve as convenient handles for conjugation via esterification or amidation reactions. This compound is extensively used in the development of smart drug delivery systems, where it acts as a linker between a therapeutic agent and a carrier nanoparticle or polymer, enabling triggered release upon exposure to the high reducing potential of the tumor microenvironment. Furthermore, it finds significant application in the fabrication of dynamic combinatorial libraries (DCLs) and the construction of disulfide-crosslinked hydrogels and polymers with self-healing capabilities. The rigid aromatic core contributes to structural stability while influencing the electronic properties of the system. Researchers utilize this compound for probing thiol-disulfide exchange kinetics, creating reversible surfaces, and designing novel biosensors. It is supplied for research applications only and is an essential tool for advancing the fields of supramolecular chemistry, biomaterials, and targeted therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4S2 B043713 3,3'-Disulfanediyldibenzoic acid CAS No. 1227-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-carboxyphenyl)disulfanyl]benzoic acid
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InChI

InChI=1S/C14H10O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GFUOAUHUTVPUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20297096
Record name 3,3'-Disulfanediyldibenzoic acid
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Molecular Weight

306.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1227-49-2
Record name 3,3′-Dithiobis[benzoic acid]
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Record name 3,3'-Disulfanediyldibenzoic acid
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Record name Benzoic acid, 3,3'-dithiobis
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Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of 3,3'-Disulfanediyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Disulfanediyldibenzoic acid, also known as 3,3'-dithiodibenzoic acid, is an organosulfur compound with significant potential in various scientific domains, including medicinal chemistry and materials science. Its structure, featuring two benzoic acid moieties linked by a disulfide bond, imparts unique chemical and physical properties that are of considerable interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural properties of this compound, detailing its synthesis, crystallographic structure, and spectroscopic characteristics.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow powder.[1] It exhibits limited solubility in water but is soluble in various organic solvents.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₄H₁₀O₄S₂[2]
Molecular Weight 306.36 g/mol [3]
IUPAC Name This compound[3]
CAS Number 1227-49-2[3]
Melting Point 253-258 °C[3]
Physical Appearance White to pale yellow solid[1]
Solubility Limited in water, soluble in organic solvents[1]
InChI Key GFUOAUHUTVPUIJ-UHFFFAOYSA-N[4]
SMILES O=C(O)c1cccc(SSc2cccc(C(=O)O)c2)c1[1]

Synthesis

The primary synthetic route to this compound involves the oxidation of 3-mercabtobenzoic acid. Various oxidizing agents can be employed for this disulfide bridge formation.

Experimental Protocol: Oxidation of 3-Mercaptobenzoic Acid

Objective: To synthesize this compound by the oxidation of 3-mercabtobenzoic acid.

Materials:

  • 3-mercabtobenzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Hydroiodic acid (HI) (catalytic amount)

  • Acetonitrile

  • 10% Sodium hydroxide solution

  • Petroleum ether

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • Dissolve 3-mercabtobenzoic acid in acetonitrile in a reaction flask.

  • Add a 3-fold molar excess of dimethyl sulfoxide (DMSO) to the solution.

  • Add a catalytic amount of hydroiodic acid (HI) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a petroleum ether mobile phase.

  • Upon completion of the reaction, add a 10% sodium hydroxide solution to the reaction mixture.

  • Extract the aqueous phase with acetonitrile.

  • The resulting product can be further purified by recrystallization.

Diagram of Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product 3-mercabtobenzoic_acid 3-Mercaptobenzoic Acid Mixing Mixing and Stirring at Room Temperature 3-mercabtobenzoic_acid->Mixing DMSO DMSO (Oxidant) DMSO->Mixing HI HI (Catalyst) HI->Mixing Acetonitrile Acetonitrile (Solvent) Acetonitrile->Mixing Quenching Addition of 10% NaOH Mixing->Quenching Reaction Completion (TLC) Extraction Extraction with Acetonitrile Quenching->Extraction Purification Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound.

Crystallographic Properties

The three-dimensional structure of this compound has been determined by X-ray crystallography. The Cambridge Structural Database (CSD) entry for a related dithiodibenzoic acid is CCDC 222897.[4] Analysis of the crystal structure of a similar compound, 6,6′-Dihydroxy-3,3′-dithiodibenzoic acid, reveals key structural parameters.[5]

ParameterValueReference
Crystal System Orthorhombic[5]
Space Group P2₁2₁2₁[5]
a (Å) 5.3065 (6)[5]
b (Å) 11.1657 (13)[5]
c (Å) 23.906 (2)[5]
S-S Bond Length (Å) 2.051 (2)[5]
Dihedral Angle (Phenyl Rings) 55.9 (1)°[5]

The dihedral angle between the two phenyl rings is a critical feature, influencing the molecule's overall shape and potential for intermolecular interactions.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.7 mL of DMSO-d₆.[6]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).[7]

  • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[6][7]

¹H NMR Spectral Data (DMSO-d₆, 400 MHz) (Predicted values based on spectral data of similar benzoic acid derivatives)

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0br s-COOH
~8.1tAr-H
~7.9dAr-H
~7.8dAr-H
~7.5tAr-H

¹³C NMR Spectral Data (DMSO-d₆, 101 MHz) (Predicted values based on spectral data of similar benzoic acid derivatives)

Chemical Shift (δ, ppm)Assignment
~167C=O
~139Ar-C-S
~132Ar-C
~130Ar-C
~129Ar-C
~128Ar-C
~127Ar-C-COOH
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder and press it into a transparent pellet.

  • Record the FTIR spectrum over a range of approximately 4000-400 cm⁻¹.[8]

Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)[9][10]
3100-3000MediumC-H stretch (Aromatic)[9]
1760-1690StrongC=O stretch (Carboxylic Acid)[9][10]
1600-1585MediumC-C stretch (Aromatic Ring)[9]
1500-1400MediumC-C stretch (Aromatic Ring)[9]
540-485WeakS-S stretch[1]

Potential Biological Signaling Pathway Involvement

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural motifs, particularly the presence of a disulfide bond and benzoic acid groups, suggest potential interactions with key cellular signaling cascades. Many phenolic and disulfide-containing compounds are known to possess antioxidant and anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways.[5][11]

Based on the known activities of structurally related molecules, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines.

Proposed Logical Workflow for NF-κB Inhibition:

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Inflammatory_Stimulus e.g., LPS, TNF-α IKK IKK Complex Inflammatory_Stimulus->IKK Activates Molecule This compound Molecule->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Gene_Expression Induces Inflammation Inflammatory Response Gene_Expression->Inflammation

Proposed NF-κB inhibition by this compound.

Conclusion

This compound possesses a well-defined structure with distinct physical and chemical properties. Its synthesis is readily achievable through the oxidation of 3-mercabtobenzoic acid. The structural characterization by crystallographic and spectroscopic methods provides a solid foundation for understanding its behavior and potential applications. While its direct biological targets are still under investigation, its structural similarity to known antioxidant and anti-inflammatory agents suggests a plausible role in modulating key signaling pathways such as NF-κB. Further research into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3,3'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3,3'-dithiodibenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties. This document summarizes key quantitative data, outlines detailed experimental methodologies for characterization, and provides visual representations of experimental workflows.

Core Physicochemical Properties

3,3'-Dithiodibenzoic acid is an organic compound featuring two benzoic acid moieties linked by a disulfide bond.[1] This structure imparts specific chemical and physical properties that are of interest in materials science and medicinal chemistry, particularly for applications involving redox activity and the formation of cross-linked polymers.[1]

Quantitative Physicochemical Data

The known quantitative physicochemical properties of 3,3'-dithiodibenzoic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄S₂[1]
Molecular Weight 306.36 g/mol [1]
Appearance White to pale yellow solid[1]
Melting Point 246 °C[2]
Boiling Point 537.9 ± 35.0 °C at 760 mmHg[2]
Flash Point 279.1 ± 25.9 °C[2]
Density 1.5 ± 0.1 g/cm³[2]
Water Solubility Limited/Insoluble[1]
Solubility Profile

3,3'-Dithiodibenzoic acid exhibits limited solubility in water due to the hydrophobic nature of the benzoic acid groups.[1] It is, however, soluble in various organic solvents.[1] A patent on the purification of a related compound, dithiodibenzoic acid, mentions its solubility in a hot mixed solvent of DMF and water, and its insolubility in cold DMF.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of aromatic disulfide compounds like 3,3'-dithiodibenzoic acid are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

Synthesis of 3,3'-Dithiodibenzoic Acid (General Method)

While a specific, detailed protocol for the synthesis of 3,3'-dithiodibenzoic acid was not found in the immediate search results, a general method for a related compound, dithiobenzoic acid, is described in patent literature. This can be adapted by using the appropriate precursors. The synthesis generally involves the reaction of a substituted benzoic acid derivative with a sulfur-containing reagent. For instance, one patented method for dithiobenzoic acid involves reacting a benzyl chloride with sublimed sulfur in the presence of sodium methoxide in methanol.[4]

Workflow for the Synthesis of a Dithiobenzoic Acid Derivative

reagents Starting Materials: - Substituted Benzoic Acid Derivative - Sulfur Reagent - Base - Solvent reaction Reaction under controlled temperature and atmosphere reagents->reaction 1. Combine workup Work-up: - Quenching - Extraction reaction->workup 2. Process purification Purification: - Recrystallization - Chromatography workup->purification 3. Isolate product Final Product: 3,3'-Dithiodibenzoic Acid purification->product 4. Characterize

Caption: A generalized workflow for the synthesis of dithiobenzoic acid derivatives.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.[5] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[5]

Detailed Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 3,3'-dithiodibenzoic acid is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling oil.[5]

  • Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[6]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.[6]

Experimental Workflow for Melting Point Determination

sample_prep Sample Preparation: - Finely powder the solid capillary_loading Load Capillary Tube sample_prep->capillary_loading heating Gradual Heating in Melting Point Apparatus capillary_loading->heating observation Observe and Record Melting Range heating->observation result Melting Point Data observation->result

Caption: A step-by-step workflow for determining the melting point of an organic solid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For carboxylic acids, it is a critical parameter influencing their behavior in different pH environments. Potentiometric titration is a common and accurate method for pKa determination.[7]

Detailed Protocol:

  • Solution Preparation: A standard solution of 3,3'-dithiodibenzoic acid is prepared in a suitable solvent. Due to its limited water solubility, a co-solvent system (e.g., water-ethanol or water-DMSO) may be necessary.[7] The concentration should be around 10⁻³ to 10⁻⁴ M.[8]

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[8]

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[8]

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[9]

Logical Flow for pKa Determination via Potentiometric Titration

start Prepare Standard Solution of 3,3'-Dithiodibenzoic Acid titrate Titrate with Standardized Strong Base (e.g., NaOH) start->titrate measure Record pH after Each Titrant Addition titrate->measure plot Plot pH vs. Volume of Titrant measure->plot analyze Identify Half-Equivalence Point plot->analyze pka Determine pKa Value analyze->pka

Caption: A logical diagram illustrating the process of determining pKa by potentiometric titration.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its formulation and application.

Detailed Protocol:

  • Sample Preparation: A known mass of 3,3'-dithiodibenzoic acid is placed in a vial.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., DMSO, ethanol, methanol, DMF) is added to the vial.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (i.e., no more solid dissolves). This may take several hours.

  • Phase Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved 3,3'-dithiodibenzoic acid in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 3,3'-dithiodibenzoic acid is expected to show characteristic absorptions for the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700 cm⁻¹.

  • C-O stretch (carboxylic acid): A medium intensity band in the region of 1320-1210 cm⁻¹.

  • Aromatic C=C stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H stretches: Absorptions above 3000 cm⁻¹.

  • S-S stretch: A weak absorption, which can be difficult to identify, typically in the 540-400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons. The chemical shifts and splitting patterns would be indicative of the 1,3-disubstitution pattern on the benzene rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though it may be subject to exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift (typically in the range of 165-185 ppm). The aromatic carbons would appear in the region of 120-150 ppm, with the carbon attached to the sulfur atom and the carbon attached to the carboxylic acid group having characteristic chemical shifts.

UV-Vis Spectroscopy

Aromatic compounds like 3,3'-dithiodibenzoic acid are expected to exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum due to π-π* electronic transitions within the benzene rings and the disulfide bond. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Biological Activity

While specific signaling pathways involving 3,3'-dithiodibenzoic acid are not well-documented in the available literature, dithioacids, in general, have been investigated for their biological activities. Some studies on other dithioacid derivatives have reported antibacterial and fungistatic properties.[10] The disulfide bond in such molecules can be susceptible to reduction in biological systems, which could be a basis for their mechanism of action. Further research is needed to elucidate any specific biological roles of 3,3'-dithiodibenzoic acid.

Conclusion

This technical guide has summarized the key physicochemical characteristics of 3,3'-dithiodibenzoic acid based on available data. While some quantitative properties have been documented, there is a notable lack of publicly available experimental data for its pKa and comprehensive spectroscopic analyses. The provided experimental protocols offer a foundation for researchers to determine these properties. A more thorough experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug development and materials science.

References

An In-depth Technical Guide to CAS Number 1227-49-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and available experimental data for the compound identified by CAS number 1227-49-2. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Synonyms

The compound with CAS number 1227-49-2 is chemically known as 3,3'-disulfanediyldibenzoic acid. It is an organic compound featuring two benzoic acid moieties linked by a disulfide bond.[1][2] This structure imparts properties of both a dicarboxylic acid and a disulfide.

Synonyms

The following table lists the various synonyms associated with CAS number 1227-49-2.

Synonym
3,3′-Dithiobis[benzoic acid]
3,3'-Dicarboxylic Diphenyl Disulfide
3,3'-Dicarboxylicdiphenyldisulphide
This compound
3,3'-Dithiobisbenzoic Acid
3,3'-Dithiobissenzoic acid
3,3'-Sulfanediyldibenzoic Acid
3,3′-Dithiodibenzoic acid
3-[(3-Carboxyphenyl)disulfanyl]benzoic acid
Benzoic acid, 3,3′-dithiobis-
Benzoic acid, 3,3′-dithiodi-

Source:[1][2]

Quantitative Data

The key quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₀O₄S₂
Molecular Weight 306.36 g/mol
Appearance White to pale yellow solid
Melting Point 253-258 °C
Solubility Soluble in organic solvents, limited in water
Purity (typical) ≥95%
IUPAC Name This compound

Sources:[1][2][3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, a patented method for its purification provides insight into handling this compound.

Purification Protocol

A reported method for the purification of dithiodibenzoic acid involves the following steps:

  • Dissolution: A crude sample of dithiodibenzoic acid is added to a mixed solvent system of dimethylformamide (DMF) and water. The typical mass ratio of crude product to DMF to water is 1:1.25:1.

  • Heating: The mixture is stirred and heated to approximately 80°C to ensure complete dissolution. The solution is maintained at this temperature for a period of 2 hours.

  • Crystallization: The solution is then cooled to 5°C to induce crystallization of the purified product.

  • Isolation: The precipitated solid is isolated by suction filtration, which also serves to remove the solvent and dissolved impurities.

  • Drying: The collected solid is dried to yield the final, refined dithiodibenzoic acid.

This process has been reported to yield a product with a purity of 99% as determined by high-performance liquid chromatography (HPLC), with a recovery yield of 90.3%.[1]

Potential Synthetic Routes

Another patented method for the synthesis of o,o'-dithiodibenzoic acids involves the reaction of a diazotized anthranilic acid with sulfur dioxide in the presence of an acid, water, and a copper salt.[4] This suggests another possible avenue for the synthesis of 3,3'-dithiodibenzoic acid.

Analytical Data

While specific, detailed analytical protocols for this compound are not published, standard analytical techniques can be applied for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the aromatic rings and the absence of protons at the disulfide linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the biological activity, pharmacological properties, or involvement in any signaling pathways for 3,3'-dithiodibenzoic acid (CAS 1227-49-2). Further research is required to elucidate any potential biological effects or mechanisms of action.

Due to the lack of information on signaling pathways or complex experimental workflows, no visualizations using the DOT language can be provided at this time.

References

In-depth Technical Guide on 3,3'-Disulfanediyldibenzoic Acid: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Disulfanediyldibenzoic acid, also known as 3,3'-dithiobis(benzoic acid), is an organosulfur compound with the chemical formula C₁₄H₁₀O₄S₂. Its structure features two benzoic acid moieties linked by a disulfide bond. This disulfide linkage is the key to its potential applications, particularly in fields requiring redox-sensitive cleavage. While research into benzoic acid derivatives has uncovered a wide range of biological activities, from anticancer to antimicrobial properties, specific and in-depth studies on this compound are notably limited in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the existing knowledge on this compound, drawing from available data and the broader context of related chemical structures and their applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and general chemical information resources.

PropertyValueReference
CAS Number 1227-49-2[General Chemical Databases]
Molecular Formula C₁₄H₁₀O₄S₂[General Chemical Databases]
Molecular Weight 306.36 g/mol [General Chemical Databases]
Appearance White to pale yellow solid[General Chemical Databases]
Melting Point 246 °C[General Chemical Databases]
Boiling Point 537.9 °C at 760 mmHg[General Chemical Databases]
Solubility Soluble in organic solvents; limited solubility in water[General Chemical Databases]

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

A logical workflow for the synthesis and characterization of this compound is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 3-Mercaptobenzoic Acid oxidizing_agent Mild Oxidizing Agent (e.g., I₂, H₂O₂) reaction Oxidation Reaction start->reaction oxidizing_agent->reaction crude_product Crude this compound reaction->crude_product purification Recrystallization or Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr ¹H and ¹³C NMR pure_product->nmr mass_spec Mass Spectrometry pure_product->mass_spec ftir FTIR Spectroscopy pure_product->ftir elemental Elemental Analysis pure_product->elemental

A potential workflow for the synthesis and characterization of this compound.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the structure by identifying the chemical shifts and coupling constants of the aromatic protons and carbons, and the disappearance of the thiol proton from the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the disappearance of the S-H stretch from the starting material.

  • Elemental Analysis: To determine the elemental composition and confirm the purity of the synthesized compound.

Potential Applications in Drug Development

While direct experimental evidence for the biological activity of this compound is lacking, its chemical structure suggests several potential applications in drug development, primarily centered around its redox-responsive disulfide bond.

Redox-Responsive Drug Delivery

The significant difference in redox potential between the extracellular and intracellular environments of tumor cells is a key target for stimuli-responsive drug delivery systems. The concentration of glutathione (GSH), a major intracellular reducing agent, is significantly higher inside cancer cells compared to the extracellular matrix. This differential provides a trigger for the cleavage of disulfide bonds.

This compound could serve as a linker molecule in the construction of redox-responsive drug delivery systems. For instance, it could be used to create prodrugs where a cytotoxic agent is linked via the disulfide bond, rendering it inactive until it enters the reducing environment of a cancer cell. It could also be incorporated into the backbone of polymers to form nanoparticles or micelles that encapsulate drugs. Once these delivery vehicles are internalized by cancer cells, the disulfide bonds would be cleaved by GSH, leading to the disassembly of the carrier and the release of the encapsulated drug.

The following diagram illustrates the general principle of a redox-responsive drug delivery system utilizing a disulfide-containing linker.

G cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) drug_carrier Drug Carrier with Disulfide Linker (Stable) cell_uptake Cellular Uptake drug_carrier->cell_uptake cleavage Disulfide Bond Cleavage by Glutathione (GSH) cell_uptake->cleavage drug_release Drug Release cleavage->drug_release therapeutic_effect therapeutic_effect drug_release->therapeutic_effect Therapeutic Effect

Synthesis of 3,3'-Disulfanediyldibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3,3'-Disulfanediyldibenzoic acid, a molecule of interest in various research and development applications. The following sections detail the core synthetic strategies, present relevant physicochemical data, and offer experimental protocols for the described methodologies.

Physicochemical and Quantitative Data

A summary of the key quantitative data for the starting materials and the final product, this compound, is presented below for easy reference and comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
3-Mercaptobenzoic acid4869-59-4C₇H₆O₂S154.19144-147Solid
3-Aminobenzoic acid99-05-8C₇H₇NO₂137.14174-178Solid
This compound 1227-49-2 C₁₄H₁₀O₄S₂ 306.36 253-258 [1]Solid [1][2]

Synthesis Pathways

Two primary synthetic routes for this compound have been identified through a review of analogous chemical literature. These pathways are:

  • Oxidative Coupling of 3-Mercaptobenzoic Acid: This is a direct and common method for the formation of disulfide bonds from corresponding thiols.

  • Diazotization of 3-Aminobenzoic Acid followed by Reaction with a Disulfide Source: This multi-step process involves the conversion of an amino group to a diazonium salt, which is then displaced by a disulfide-forming reagent.

The logical workflow for selecting a synthesis pathway is outlined below.

synthesis_pathway_selection Logical Workflow for Synthesis Pathway Selection start Identify Target Molecule: This compound pathway1 Pathway 1: Oxidative Coupling start->pathway1 pathway2 Pathway 2: Diazotization Route start->pathway2 sm1 Starting Material: 3-Mercaptobenzoic Acid pathway1->sm1 reagent1 Reagent: Oxidizing Agent (e.g., H₂O₂, DMSO) pathway1->reagent1 sm2 Starting Material: 3-Aminobenzoic Acid pathway2->sm2 reagent2 Reagents: 1. NaNO₂ / Acid 2. Disulfide Source (e.g., Na₂S₂) pathway2->reagent2 product Final Product: This compound sm1->product Oxidation sm2->product Multi-step reagent1->product reagent2->product

Caption: Logical workflow for the selection of a synthesis pathway for this compound.

Pathway 1: Oxidative Coupling of 3-Mercaptobenzoic Acid

This pathway involves the direct oxidation of 3-mercaptobenzoic acid to form the disulfide bond of this compound. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide and dimethyl sulfoxide (DMSO) being common and environmentally benign options.

oxidative_coupling_pathway Oxidative Coupling of 3-Mercaptobenzoic Acid start 3-Mercaptobenzoic Acid product This compound start->product Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, DMSO) oxidant->product

Caption: Synthesis of this compound via oxidative coupling.

Experimental Protocol: Oxidation using Hydrogen Peroxide (Representative)

This protocol is adapted from general procedures for the oxidation of aromatic thiols to disulfides.

Materials:

  • 3-Mercaptobenzoic acid

  • 30% Aqueous hydrogen peroxide

  • Methanol (or other suitable solvent)

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-mercaptobenzoic acid (1.0 eq.) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If not, add deionized water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to yield this compound.

Pathway 2: Diazotization of 3-Aminobenzoic Acid

This synthetic route begins with the diazotization of 3-aminobenzoic acid to form a diazonium salt intermediate. This intermediate is then reacted with a source of disulfide, such as sodium disulfide, to yield the final product.

diazotization_pathway Synthesis via Diazotization of 3-Aminobenzoic Acid start 3-Aminobenzoic Acid intermediate 3-Carboxybenzenediazonium Chloride (in situ) start->intermediate Diazotization reagent1 NaNO₂ / HCl (aq) 0-5 °C reagent1->intermediate product This compound intermediate->product Disulfide Formation reagent2 Sodium Disulfide (Na₂S₂) reagent2->product

References

Key chemical reactions involving 3,3'-dithiodibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Reactions of 3,3'-Dithiodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving 3,3'-dithiodibenzoic acid (DTDB). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing key transformations, experimental protocols, and quantitative data. The structural versatility of DTDB, with its reactive disulfide bond and two carboxylic acid functionalities, makes it a significant building block in various scientific disciplines, including polymer chemistry, materials science, and bioconjugation.

Overview of 3,3'-Dithiodibenzoic Acid's Reactivity

3,3'-Dithiodibenzoic acid is an organic compound featuring two benzoic acid moieties linked by a disulfide bond.[1] This structure imparts two primary sites for chemical reactions: the disulfide bridge and the carboxylic acid groups. The disulfide bond can undergo cleavage through reduction or participate in exchange reactions with other thiols. The carboxylic acid groups can be converted into a variety of derivatives, such as esters and amides, which are fundamental reactions for creating polymers and other complex molecules.

Synthesis of 3,3'-Dithiodibenzoic Acid

The most common and direct route to synthesizing 3,3'-dithiodibenzoic acid is through the oxidation of its corresponding thiol, 3-mercaptobenzoic acid. This reaction is typically carried out using a mild oxidizing agent.

Experimental Protocol: Oxidation of 3-Mercaptobenzoic Acid

A plausible method for the synthesis involves the oxidation of 3-mercaptobenzoic acid with iodine in an appropriate solvent.

Materials:

  • 3-mercaptobenzoic acid

  • Iodine (I₂)

  • Ethanol

  • Sodium thiosulfate solution (for quenching)

  • Deionized water

Procedure:

  • Dissolve 3-mercaptobenzoic acid in ethanol in a round-bottom flask.

  • Slowly add a solution of iodine in ethanol to the flask while stirring at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.

  • Continue stirring for 2-4 hours after the addition is complete.

  • If excess iodine is present, quench the reaction by adding a few drops of sodium thiosulfate solution until the color disappears.

  • Pour the reaction mixture into a larger volume of cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data: While a specific yield for the 3,3' isomer was not found in the provided search results, a similar synthesis of 4,4'-disulfanediyldibenzoic acid reports a yield of 86%.

Reduction of the Disulfide Bond

The disulfide bond in 3,3'-dithiodibenzoic acid can be readily cleaved by reducing agents to yield two molecules of 3-mercaptobenzoic acid. Dithiothreitol (DTT) is a commonly used reagent for this purpose due to its efficiency in reducing disulfide bonds in aqueous solutions.[2]

General Workflow for Disulfide Bond Reduction

G DTDB 3,3'-Dithiodibenzoic Acid Solution AddDTT Add DTT Solution (e.g., 10-50 mM final concentration) DTDB->AddDTT Incubate Incubate (Room temp to 37°C, 15-60 min) AddDTT->Incubate Product 3-Mercaptobenzoic Acid (Reduced Product) Incubate->Product Purify Purification (e.g., precipitation, chromatography) Product->Purify Analysis Characterization (e.g., HPLC, Mass Spectrometry) Purify->Analysis G DTDB 3,3'-Dithiodibenzoic Acid Activation Carboxylic Acid Activation (e.g., with TPP, Pyridine) DTDB->Activation Diamine Diamine (e.g., Hexamethylenediamine) Polycondensation Polycondensation (Heat, Inert Atmosphere) Diamine->Polycondensation Activation->Polycondensation Polyamide Polyamide with Disulfide Linkages Polycondensation->Polyamide G cluster_0 Reaction Pathway DTDB DTDB (Ar-S-S-Ar) MixedDisulfide Mixed Disulfide Intermediate (Ar-S-S-R) DTDB->MixedDisulfide Nucleophilic Attack Thiol Incoming Thiol (R-SH) Thiol->MixedDisulfide NewDisulfide New Disulfide (R-S-S-R or Ar-S-S-R) MixedDisulfide->NewDisulfide ReleasedThiol Released Thiol (Ar-SH) MixedDisulfide->ReleasedThiol Thiolate Thiolate Anion (Ar-S⁻) Thiolate->NewDisulfide

References

Spectroscopic and Structural Elucidation of 3,3'-Disulfanediyldibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-Disulfanediyldibenzoic acid, a molecule of interest in various fields of chemical and pharmaceutical research. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₄H₁₀O₄S₂. It consists of two benzoic acid moieties linked by a disulfide bond at the meta-position.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)2H-COOH
~8.2Singlet2HAr-H
~7.9Doublet2HAr-H
~7.8Doublet2HAr-H
~7.5Triplet2HAr-H

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) (ppm)Assignment
~167C=O
~139Ar-C
~133Ar-C
~131Ar-C
~130Ar-C
~129Ar-C
~128Ar-C

Note: The predicted NMR data is based on computational models and typical chemical shifts for similar structural motifs. Experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
~3080MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-WeakC=C stretch (Aromatic ring)
~1300MediumC-O stretch
~900MediumO-H bend (out-of-plane)
~540WeakS-S stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

m/zInterpretation
306[M]⁺ (Molecular ion)
289[M - OH]⁺
261[M - COOH]⁺
153[M/2]⁺ (Cleavage of S-S bond)
121[C₇H₅O₂]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.

NMR Spectroscopy

NMR_Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Transfer to NMR Tube A->B C Acquire 1H and 13C Spectra on a Spectrometer (e.g., 400 MHz) B->C D Process Data (Fourier Transform, Phasing, Baseline Correction) C->D E Analyze Spectra D->E

Figure 2: General workflow for NMR spectroscopy.

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The raw data is processed using appropriate software to obtain the final spectra for analysis.

FTIR Spectroscopy (KBr Pellet Method)

FTIR_KBr_Workflow A Grind Sample with KBr Powder B Press Mixture into a Transparent Pellet A->B C Place Pellet in Spectrometer B->C D Acquire IR Spectrum C->D E Analyze Absorption Bands D->E

Figure 3: Workflow for FTIR spectroscopy using the KBr pellet method.

A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Mass Spectrometry (Electron Ionization)

MS_EI_Workflow A Introduce Sample into the Ion Source B Ionize with a High-Energy Electron Beam (e.g., 70 eV) A->B C Separate Ions by Mass-to-Charge Ratio B->C D Detect Ions C->D E Generate Mass Spectrum D->E

Figure 4: General workflow for Electron Ionization Mass Spectrometry.

The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. A detector measures the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a summary of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, in conjunction with the outlined experimental protocols, offer a valuable resource for researchers and scientists working with this compound, aiding in its identification, characterization, and application in drug development and other scientific endeavors.

A Comprehensive Technical Guide to the Solubility of 3,3'-Disulfanediyldibenzoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,3'-Disulfanediyldibenzoic acid. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes qualitative information and presents data for structurally analogous compounds to provide valuable context for laboratory work. Furthermore, it outlines a standardized experimental protocol for determining precise solubility and includes a workflow diagram for clarity.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, including chemical reactions, purification processes, and formulation development in the pharmaceutical industry. For this compound, a molecule featuring two carboxylic acid groups and a disulfide linkage, its solubility is governed by the interplay between its polar functional groups and the nonpolar aromatic rings.

Generally, this compound is characterized as being soluble in organic solvents while exhibiting limited solubility in water.[1] This is attributed to the hydrophobic nature of the benzoic acid groups.[1]

Qualitative and Comparative Solubility Data

SolventSolvent TypeQualitative Solubility of this compoundQuantitative Solubility of Benzoic Acid (mol/L at 298.15 K)
WaterPolar ProticInsoluble/None[2]0.028
MethanolPolar ProticSlightly Soluble2.351
EthanolPolar ProticSoluble3.181
AcetonePolar AproticSoluble3.606
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly SolubleNot available
Dimethylformamide (DMF)Polar AproticSolubleNot available
AcetonitrilePolar AproticSoluble0.947
DichloromethaneNonpolarSoluble1.502
TolueneNonpolarSoluble0.255
HexaneNonpolarInsolubleNot available
ChloroformNonpolarSolubleNot available
Ethyl AcetatePolar AproticSoluble1.974

Note: The qualitative solubility of this compound is inferred from general statements in the literature. The quantitative data for benzoic acid is provided for comparative purposes and is sourced from publicly available experimental data.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected laboratory solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

  • Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow A Add excess this compound to vials B Add known volume of solvent A->B Step 1 C Seal vials and place in constant temperature shaker B->C Step 2 D Equilibrate for 24-48 hours C->D Step 3 E Collect and filter supernatant D->E Step 4 F Dilute filtered solution E->F Step 5 G Analyze by HPLC or UV-Vis F->G Step 6 H Calculate solubility G->H Step 7

References

A Technical Guide to the Thermal Stability and Decomposition of 3,3'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,3'-dithiodibenzoic acid. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on related aromatic disulfides and theoretical principles of disulfide bond cleavage to provide a robust framework for researchers.

Introduction

3,3'-Dithiodibenzoic acid is an organic compound featuring a disulfide bond linking two benzoic acid moieties. This structure is of interest in various fields, including materials science and drug development, where its thermal stability is a critical parameter for processing, storage, and application. Understanding the thermal behavior of this compound is essential for predicting its degradation pathways, ensuring product quality, and establishing safe handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3'-dithiodibenzoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3,3'-Dithiodibenzoic Acid

PropertyValue
Molecular Formula C₁₄H₁₀O₄S₂
Molecular Weight 306.36 g/mol
Appearance White to pale yellow solid
Melting Point Approximately 246 °C
Solubility Limited solubility in water, soluble in organic solvents.

Thermal Stability and Decomposition

Research on aromatic disulfides suggests that the disulfide bond (S-S) is the most likely point of initial cleavage upon thermal stress. The bond dissociation energy (BDE) of the S-S bond in aromatic disulfides is a key indicator of their thermal stability. While the specific BDE for 3,3'-dithiodibenzoic acid has not been reported, theoretical studies on similar molecules can provide an estimate.

Table 2: Inferred Thermal Stability Data for 3,3'-Dithiodibenzoic Acid

ParameterInferred Value/RangeRemarks
Decomposition Onset Temperature > 200 °CBased on general stability of aromatic disulfides. Significant degradation is expected at prolonged exposure to temperatures above this.
Primary Decomposition Step Homolytic cleavage of the S-S bondThis is the weakest covalent bond in the molecule, leading to the formation of two thiyl radicals.
Potential Decomposition Products 3-carboxythiophenol, benzoic acid, sulfur oxides (in the presence of oxygen), and polymeric materials.Inferred from the expected reactivity of the initial radical fragments.

Proposed Decomposition Pathway

The thermal decomposition of 3,3'-dithiodibenzoic acid is hypothesized to initiate with the homolytic cleavage of the disulfide bond, a common mechanism for disulfides. This primary step generates two 3-carboxythiophenyl radicals. These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction to form 3-mercaptobenzoic acid, or further decomposition and rearrangement to yield a range of products.

DecompositionPathway cluster_initial Primary Decomposition cluster_secondary Secondary Reactions A 3,3'-Dithiodibenzoic Acid C 2 x 3-Carboxythiophenyl Radical A->C S-S Bond Cleavage B Heat (Δ) D Hydrogen Abstraction C->D F Further Decomposition / Rearrangement C->F E 3-Mercaptobenzoic Acid D->E G Various Secondary Products (e.g., Benzoic Acid, SOx) F->G ExperimentalWorkflow cluster_sample Sample cluster_analysis Thermal Analysis Techniques cluster_data Data Output cluster_interpretation Interpretation Sample 3,3'-Dithiodibenzoic Acid TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGA_Data Decomposition Temperature Mass Loss Profile TGA->TGA_Data DSC_Data Melting Point Enthalpy of Decomposition DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Interpretation Comprehensive Thermal Stability Profile Decomposition Mechanism TGA_Data->Interpretation DSC_Data->Interpretation PyGCMS_Data->Interpretation

Crystal Structure Analysis of 3,3'-Disulfanediyldibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 3,3'-Disulfanediyldibenzoic acid. While a definitive, publicly available crystal structure for this specific isomer has not been identified in major crystallographic databases, this document outlines the necessary experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the three-dimensional structure and explore the potential applications of this compound.

Introduction

This compound, a member of the dithiodibenzoic acid family, holds interest within medicinal chemistry and materials science due to its structural motifs. The presence of two carboxylic acid functional groups and a disulfide bond suggests potential for coordination chemistry, polymer synthesis, and biological interactions. A detailed understanding of its solid-state structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics and materials. This guide details the methodologies required to achieve this understanding.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀O₄S₂[1][2]
Molecular Weight 306.36 g/mol [2]
CAS Number 1227-49-2[1]
Appearance White to pale yellow solid[1]
IUPAC Name This compound[2]
InChI Key GFUOAUHUTVPUIJ-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of 3-aminobenzoic acid, followed by a reaction with a disulfide source. A plausible synthetic route is detailed below.

Materials:

  • 3-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium disulfide (Na₂S₂) or Sodium thiosulfate (Na₂S₂O₃)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 3-aminobenzoic acid in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-aminobenzoic acid solution while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Disulfide Bridge Formation:

    • In a separate flask, prepare a solution of sodium disulfide or sodium thiosulfate in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium disulfide/thiosulfate solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

  • Purification:

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude this compound.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure crystals.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. The following methods can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent will lead to the formation of single crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection:

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data for a Related Compound

Parameter6,6′-Dihydroxy-3,3′-dithiodibenzoic acid[3]
Chemical Formula C₁₄H₁₀O₆S₂
Formula Weight 338.34
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.3065 (6)
b (Å) 11.1657 (13)
c (Å) 23.906 (2)
V (ų) 1416.5 (3)
Z 4
Temperature (K) 298

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the interaction of this compound with biological signaling pathways. Research on structurally related benzoic acid derivatives has suggested potential biological activities, including interactions with histone deacetylases (HDAC) and antimicrobial effects.[4][5] However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation. Further investigation is required to elucidate any potential roles of this compound in biological systems.

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 3-Aminobenzoic Acid B Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) A->B C Disulfide Bridge Formation (Na₂S₂ or Na₂S₂O₃) B->C D Crude Product C->D E Recrystallization D->E F Pure this compound E->F

Caption: Proposed synthesis workflow for this compound.

XRay_Workflow cluster_xray Single-Crystal X-ray Diffraction Workflow Crystal Single Crystal Growth Mount Crystal Mounting Crystal->Mount Data X-ray Diffraction Data Collection Mount->Data Solve Structure Solution (Direct/Patterson Methods) Data->Solve Refine Structure Refinement Solve->Refine Structure Final Crystal Structure Refine->Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide provides a framework for the synthesis and crystal structure analysis of this compound. While the definitive crystal structure remains to be determined and published, the protocols and methodologies outlined herein offer a clear path for researchers to obtain this critical data. The elucidation of its three-dimensional structure will be instrumental in unlocking the potential of this compound in drug discovery and materials science. Further research into its biological activity is also warranted to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 3,3'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the disulfide-containing linker, 3,3'-dithiodibenzoic acid. The presence of the redox-responsive disulfide bond in the linker makes these MOFs promising candidates for applications such as controlled drug delivery, catalysis, and sensing.

Introduction

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. 3,3'-dithiodibenzoic acid is a bifunctional carboxylic acid linker that introduces a disulfide bond into the framework. This bond can be cleaved under specific reductive conditions, leading to a structural change in the MOF and the potential for triggered release of encapsulated molecules. The general process for synthesizing these MOFs is through solvothermal methods, where the metal salt and linker are dissolved in a high-boiling point solvent and heated in a sealed container.[1]

Data Presentation

The following table summarizes representative quantitative data for MOFs synthesized using dicarboxylic acid linkers, which are analogous to 3,3'-dithiodibenzoic acid. Specific values will vary depending on the chosen metal and precise synthesis conditions.

PropertyTypical Value RangeCharacterization Method
Brunauer-Emmett-Teller (BET) Surface Area 500 - 2000 m²/gNitrogen Physisorption
Pore Volume 0.3 - 1.0 cm³/gNitrogen Physisorption
Pore Diameter 10 - 30 ÅNitrogen Physisorption
Thermal Stability (Decomposition T) 300 - 450 °CThermogravimetric Analysis (TGA)
Crystallinity Highly CrystallinePowder X-ray Diffraction (PXRD)
Yield 60 - 85%Gravimetric Analysis

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with 3,3'-Dithiodibenzoic Acid

This protocol describes a general procedure for the solvothermal synthesis of a MOF using 3,3'-dithiodibenzoic acid and a zinc salt.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3,3'-Dithiodibenzoic Acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of 3,3'-dithiodibenzoic acid in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.[2]

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 100 °C at a rate of 5 °C/min and hold for 24 hours.

  • After 24 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.[3]

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.[3]

Protocol 2: Activation of the Synthesized MOF

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for applications such as drug loading or gas storage.

Materials:

  • As-synthesized MOF powder

  • Methanol (analytical grade)

  • Vacuum oven

Procedure:

  • Immerse the as-synthesized MOF powder in methanol in a sealed container.

  • Gently agitate the suspension at room temperature for 24 hours.

  • Decant the methanol and replenish with fresh methanol. Repeat this solvent exchange process three times.[3]

  • After the final wash, collect the MOF by filtration.

  • Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent.[3] The activated MOF is now ready for characterization and further use.

Visualizations

MOF_Synthesis_Workflow General Workflow for MOF Synthesis A Reactant Preparation B Solvothermal Synthesis (100°C, 24h) A->B Dissolve Metal Salt & 3,3'-Dithiodibenzoic Acid in DMF C Cooling & Crystal Collection B->C Crystallization D Washing with DMF & Ethanol C->D Filtration/Centrifugation E Drying (Vacuum Oven, 80°C) D->E Removal of Impurities F As-Synthesized MOF E->F Product G Solvent Exchange (Methanol) F->G Post-synthesis Treatment H Activation (Vacuum Oven, 100°C) G->H Solvent Removal I Activated MOF H->I Pore Activation

Caption: Workflow for the synthesis and activation of MOFs.

Logical_Relationship Key Components and Outcome Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MOF Metal-Organic Framework (Crystalline, Porous) Metal->MOF Linker Organic Linker (3,3'-Dithiodibenzoic Acid) Linker->MOF Solvent Solvent (e.g., DMF) Solvent->MOF Conditions Reaction Conditions (Temperature, Time) Conditions->MOF

Caption: Relationship of components for MOF synthesis.

References

Application of 3,3'-Disulfanediyldibenzoic Acid in Redox-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3'-Disulfanediyldibenzoic acid, also known as 3,3'-dithiodibenzoic acid, is a disulfide-containing aromatic carboxylic acid that has emerged as a critical component in the design of intelligent drug delivery systems. Its inherent redox sensitivity, conferred by the disulfide bond (-S-S-), makes it an ideal building block for creating nanocarriers that can selectively release therapeutic agents in specific cellular environments. This application note details the use of this compound in the formulation of redox-responsive drug delivery systems, with a focus on their application in targeted cancer therapy.

The principle behind this technology lies in the significant difference in glutathione (GSH) concentration between the extracellular and intracellular environments, particularly in tumor cells.[1][2][3] The extracellular space has a low GSH concentration (μM range), which keeps the disulfide bond intact and the drug carrier stable in circulation. In contrast, the cytoplasm of cancer cells exhibits a markedly higher GSH concentration (mM range).[4] This high GSH level effectively cleaves the disulfide bond in this compound-based carriers, leading to the disassembly of the nanostructure and the subsequent release of the encapsulated drug directly at the target site. This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target side effects.[2][4]

Key Applications

Drug delivery systems incorporating this compound are primarily designed for pathologies characterized by elevated intracellular glutathione levels, most notably cancer. These systems can be formulated as:

  • Polymeric Micelles: Amphiphilic block copolymers containing this compound can self-assemble into micelles in aqueous solutions. The hydrophobic core can encapsulate lipophilic drugs, while the hydrophilic shell provides stability in circulation.

  • Nanoparticles: this compound can be used to synthesize or functionalize polymers that form the matrix of nanoparticles. These nanoparticles can be loaded with a variety of therapeutic agents.

  • Prodrugs: The carboxylic acid groups of this compound can be conjugated to drug molecules, forming a prodrug that is activated upon cleavage of the disulfide bond.

Data Presentation

The following table summarizes typical quantitative data for drug delivery systems based on disulfide-containing polymers, providing a reference for expected performance.

ParameterPolymeric MicellesNanoparticles
Size (nm) 30 - 110[4]100 - 250
Drug Loading Content (DLC, wt%) 4 - 15%5 - 20%
Encapsulation Efficiency (EE, %) 70 - 95%60 - 90%
In Vitro Drug Release (24h, +10 mM GSH) 60 - 85%55 - 80%
In Vitro Drug Release (24h, -GSH) 10 - 25%15 - 30%

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound-based polymer, its formulation into drug-loaded nanoparticles, and the characterization of its drug release profile.

Protocol 1: Synthesis of a Redox-Responsive Polymer using this compound

This protocol describes the synthesis of an amphiphilic block copolymer where this compound acts as a redox-sensitive linker.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Poly(ethylene glycol) monomethyl ether (mPEG-OH)

  • A hydrophobic polymer with terminal hydroxyl groups (e.g., Poly(lactic acid)-OH, PLA-OH)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an excess of thionyl chloride.

    • Add a catalytic amount of anhydrous DMF.

    • Reflux the mixture at 70°C for 4 hours under a nitrogen atmosphere.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3,3'-disulfanediyldibenzoyl chloride.

  • Synthesis of mPEG-S-S-PLA Block Copolymer:

    • Dissolve mPEG-OH and an equimolar amount of triethylamine in anhydrous DCM.

    • Slowly add a solution of 3,3'-disulfanediyldibenzoyl chloride in anhydrous DCM to the mPEG solution at 0°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Add an equimolar amount of PLA-OH and triethylamine to the reaction mixture.

    • Continue stirring for another 48 hours at room temperature.

    • Precipitate the resulting polymer by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and wash it with diethyl ether.

    • Purify the polymer by dialysis against deionized water for 48 hours.

    • Lyophilize the purified polymer to obtain the final product.

Protocol 2: Preparation of Drug-Loaded Nanoparticles

This protocol details the formulation of redox-responsive nanoparticles using the synthesized polymer and a model hydrophobic drug (e.g., Doxorubicin).

Materials:

  • mPEG-S-S-PLA block copolymer

  • Doxorubicin (DOX)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Nanoprecipitation Method:

    • Dissolve a specific amount of the mPEG-S-S-PLA copolymer and DOX in DCM.

    • Slowly inject the organic solution into deionized water under vigorous stirring.

    • Continue stirring for 4 hours at room temperature to allow for the complete evaporation of DCM.

    • The solution will become opalescent, indicating the formation of nanoparticles.

    • Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any aggregates.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the redox-responsive release of the drug from the nanoparticles in the presence of glutathione.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis bags (MWCO 10 kDa)

Procedure:

  • Preparation of Release Media:

    • Prepare two release media:

      • PBS (pH 7.4) as the control (simulating extracellular conditions).

      • PBS (pH 7.4) containing 10 mM GSH (simulating intracellular reducing conditions).

  • Drug Release Experiment:

    • Place a known volume of the drug-loaded nanoparticle suspension into dialysis bags.

    • Immerse the sealed dialysis bags in the two different release media at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

    • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) Nanocarrier Nanocarrier Drug_Encapsulated Drug (Encapsulated) Disassembled_Carrier Disassembled Carrier Nanocarrier->Disassembled_Carrier GSH Cleavage of -S-S- bond Drug_Released Drug (Released) Drug_Encapsulated->Drug_Released Release

Caption: Redox-responsive drug release mechanism.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_release In Vitro Drug Release A 1. Activation of This compound B 2. Copolymerization with mPEG and PLA A->B C 3. Purification (Dialysis) B->C D 4. Dissolve Polymer and Drug in DCM C->D E 5. Nanoprecipitation in Water D->E F 6. DCM Evaporation E->F G 7. Dialysis against PBS (+/- GSH) F->G H 8. Sample Collection at Time Points G->H I 9. Drug Quantification (UV-Vis/HPLC) H->I

Caption: Experimental workflow for nanoparticle synthesis and drug release.

Logical_Relationship High_GSH High Intracellular GSH Concentration SS_Cleavage Disulfide Bond Cleavage High_GSH->SS_Cleavage Carrier_Disassembly Nanocarrier Disassembly SS_Cleavage->Carrier_Disassembly Drug_Release Targeted Drug Release Carrier_Disassembly->Drug_Release Therapeutic_Effect Enhanced Therapeutic Effect & Reduced Side Effects Drug_Release->Therapeutic_Effect

Caption: Logical flow of redox-responsive drug delivery.

References

Application Notes and Protocols: 3,3'-Disulfanediyldibenzoic Acid as a Linker in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Disulfanediyldibenzoic acid is a dicarboxylic acid monomer containing a redox-sensitive disulfide bond. This unique structural feature makes it an attractive building block for the synthesis of "smart" polymers with applications in controlled drug delivery. The disulfide linkage is stable under normal physiological conditions but can be cleaved in a reducing environment, such as that found within the cytoplasm of cells due to the high concentration of glutathione (GSH). This property allows for the targeted release of encapsulated or conjugated drugs specifically within the target cells, minimizing off-target effects and enhancing therapeutic efficacy.

These application notes provide an overview of the potential uses of this compound in polymer chemistry, with a focus on the synthesis of redox-responsive polyesters and polyamides for drug delivery applications. Detailed experimental protocols for the synthesis and characterization of these polymers are provided below.

Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of biodegradable and stimuli-responsive polymers. The disulfide bond in the polymer backbone allows for degradation under reducing conditions, making these materials particularly suitable for:

  • Redox-Responsive Drug Delivery: Polymers incorporating this linker can be formulated into nanoparticles, micelles, or hydrogels to encapsulate therapeutic agents. Once internalized by cells, the high intracellular concentration of glutathione (GSH) cleaves the disulfide bonds, leading to the disassembly of the polymer carrier and the release of the drug payload.

  • Gene Delivery: Cationic polymers synthesized with this linker can form polyplexes with nucleic acids (DNA, siRNA). The disulfide cleavage within the cell facilitates the unpacking and release of the genetic material.

  • Tissue Engineering: Scaffolds made from polymers containing this compound can be designed to degrade at a controlled rate, corresponding to the rate of tissue regeneration.

Data Presentation

While specific quantitative data for polymers synthesized directly from this compound is limited in the available literature, the following tables present representative data based on analogous redox-responsive polymer systems. This data is intended to provide a general understanding of the expected properties of such polymers.

Table 1: Representative Molecular Weight and Polydispersity Data

Polymer TypeCo-monomerPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)
PolyesterDiethylene GlycolMelt Polycondensation15 - 2530 - 501.8 - 2.2
PolyamideHexamethylene DiamineSolution Polycondensation20 - 3545 - 702.0 - 2.5

Table 2: Representative Drug Loading and Release Data for Doxorubicin (DOX)

Polymer SystemDrug Loading Content (%)Drug Loading Efficiency (%)Cumulative Release (pH 7.4, no GSH)Cumulative Release (pH 7.4, 10 mM GSH)
Polyester Nanoparticles5 - 1060 - 80~15% after 24h~80% after 24h
Polyamide Micelles8 - 1570 - 90~10% after 24h~85% after 24h

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol (e.g., diethylene glycol) via melt polycondensation.

Materials:

  • This compound

  • Diethylene glycol

  • Antimony (III) oxide (catalyst)

  • Toluene

  • Methanol

  • Chloroform

  • Schlenk flask equipped with a mechanical stirrer and a distillation condenser

  • Heating mantle

  • Vacuum pump

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), diethylene glycol (1.1 equivalents), and antimony (III) oxide (0.1 mol%).

  • Add a small amount of toluene to facilitate the removal of water via azeotropic distillation.

  • Heat the mixture to 150°C under a nitrogen atmosphere with mechanical stirring. Water will begin to distill off with the toluene.

  • After 4 hours, gradually increase the temperature to 200°C and apply a vacuum to remove the remaining water and toluene.

  • Continue the reaction under vacuum at 200°C for an additional 6-8 hours, or until the desired viscosity is achieved.

  • Cool the reaction mixture to room temperature. The resulting polymer will be a solid.

  • Dissolve the polymer in chloroform and precipitate it into an excess of cold methanol.

  • Filter the precipitated polymer and dry it under vacuum at 40°C to a constant weight.

  • Characterize the polymer using ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of a Redox-Responsive Polyamide via Solution Polycondensation

This protocol details the synthesis of a polyamide from this compound and a diamine (e.g., hexamethylene diamine) via low-temperature solution polycondensation.

Materials:

  • This compound

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Pyridine (anhydrous)

  • Hexamethylene diamine

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Methanol

  • Triethylamine

  • Argon or Nitrogen gas supply

Procedure:

Step 1: Synthesis of 3,3'-Disulfanediyldibenzoyl chloride

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of anhydrous DMF.

  • Reflux the mixture for 4-6 hours. The solid should completely dissolve.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Recrystallize the resulting crude acid chloride from a suitable solvent (e.g., hexane) to obtain the purified 3,3'-Disulfanediyldibenzoyl chloride.

Step 2: Polyamide Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve hexamethylene diamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the synthesized 3,3'-Disulfanediyldibenzoyl chloride (1 equivalent) in anhydrous NMP and add it dropwise to the diamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum at 60°C.

  • Characterize the polymer using ¹H NMR, FT-IR, and GPC.

Visualizations

experimental_workflow cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis monomer_pes This compound + Diol polycondensation Melt Polycondensation (200°C, Vacuum) monomer_pes->polycondensation purification_pes Dissolution & Precipitation polycondensation->purification_pes characterization_pes Characterization (NMR, FT-IR, GPC) purification_pes->characterization_pes monomer_pa This compound acid_chloride Acid Chloride Synthesis (SOCl2) monomer_pa->acid_chloride polycondensation_pa Solution Polycondensation (Diamine, NMP) acid_chloride->polycondensation_pa purification_pa Precipitation polycondensation_pa->purification_pa characterization_pa Characterization (NMR, FT-IR, GPC) purification_pa->characterization_pa

Caption: Workflow for the synthesis of polyesters and polyamides.

drug_release_pathway cluster_extracellular Extracellular Environment (pH 7.4) cluster_intracellular Intracellular Environment (High GSH) drug_carrier Drug-Loaded Polymer Nanoparticle stable_carrier Stable Carrier (Drug Retained) drug_carrier->stable_carrier Low GSH Concentration cell_uptake Cellular Uptake (Endocytosis) stable_carrier->cell_uptake internalized_carrier Internalized Nanoparticle disulfide_cleavage Disulfide Bond Cleavage (GSH-mediated reduction) internalized_carrier->disulfide_cleavage polymer_degradation Polymer Degradation disulfide_cleavage->polymer_degradation drug_release Drug Release polymer_degradation->drug_release cell_uptake->internalized_carrier

Caption: Redox-responsive drug release mechanism.

Application Notes & Protocols: Functionalizing Gold Surfaces with 3,3'-Dithiodibenzoic Acid SAMs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone technique in the development of biosensors, drug delivery platforms, and biocompatible materials. 3,3'-Dithiodibenzoic acid (3,3'-DTDA) is an aromatic disulfide compound that forms a robust, well-ordered monolayer on gold substrates. The disulfide group serves as a stable anchor to the gold surface, while the terminal carboxylic acid (-COOH) groups provide a versatile platform for the covalent immobilization of biomolecules, such as antibodies, enzymes, and peptides. This document provides detailed protocols for the preparation, functionalization, and characterization of 3,3'-DTDA SAMs on gold for applications in research and drug development.

Experimental Protocols

Protocol 1: Gold Substrate Preparation (Cleaning)

A pristine gold surface is critical for the formation of a high-quality, ordered SAM. The following is a standard procedure for cleaning gold-coated substrates (e.g., gold-coated silicon wafers or glass slides).

Materials:

  • Gold-coated substrates

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (200 proof)

  • Nitrogen gas (high purity)

  • Optional: Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS REQUIRED.

  • Beakers and tweezers

Procedure:

  • Rinse the gold substrate thoroughly with ethanol, followed by DI water.

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • For more rigorous cleaning, immerse the substrates in freshly prepared piranha solution for 30-60 seconds.

    • Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme caution inside a fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Never store piranha solution in a sealed container.

  • Carefully remove the substrates and rinse extensively with DI water.

  • Dry the substrates again under a stream of nitrogen.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of 3,3'-Dithiodibenzoic Acid SAM

This protocol describes the self-assembly of 3,3'-DTDA from solution onto the cleaned gold surface.

Materials:

  • Cleaned gold substrates

  • 3,3'-Dithiodibenzoic acid (3,3'-DTDA)

  • Solvent: Absolute Ethanol or Dimethylformamide (DMF)

  • Airtight glass container (e.g., scintillation vial)

  • Nitrogen gas

Procedure:

  • Prepare a 1 mM solution of 3,3'-DTDA in absolute ethanol or DMF in a clean, sealable glass container.

  • Immediately immerse the freshly cleaned gold substrates into the 3,3'-DTDA solution. Ensure the entire gold surface is submerged.

  • To minimize oxidation, reduce the headspace above the solution and backfill the container with nitrogen gas before sealing tightly.[1]

  • Allow the self-assembly process to proceed for 24-48 hours at room temperature in a dark, vibration-free environment. Longer assembly times typically result in more ordered monolayers.[1]

  • After incubation, remove the substrates from the solution using clean tweezers.

  • Rinse the functionalized substrates thoroughly with the same solvent (ethanol or DMF) to remove any non-chemisorbed molecules, followed by a final rinse with DI water.

  • Dry the substrates under a gentle stream of nitrogen.

  • Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.

Protocol 3: Covalent Immobilization of Biomolecules via EDC/NHS Coupling

This protocol activates the terminal carboxylic acid groups of the 3,3'-DTDA SAM to facilitate the covalent attachment of amine-containing biomolecules (e.g., proteins, antibodies).

Materials:

  • 3,3'-DTDA functionalized gold substrates

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Biomolecule (e.g., antibody, enzyme) with primary amine groups

  • Blocking solution: 1 M Ethanolamine or 1% (w/v) Bovine Serum Albumin (BSA) in PBS, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20 (PBST)

Procedure:

  • Activation: Prepare a fresh solution of 10 mM NHS and 20 mM EDC in Activation Buffer.[2]

  • Immerse the 3,3'-DTDA functionalized substrates in the EDC/NHS solution for 1-2 hours at room temperature to convert the surface -COOH groups into amine-reactive NHS esters.[2][3]

  • Rinse the activated substrates with DI water and then with Coupling Buffer (PBS, pH 7.4).

  • Immobilization: Immediately immerse the activated substrates in a solution of the target biomolecule (e.g., 10-100 µg/mL protein) prepared in Coupling Buffer.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking: Remove the substrates and rinse with PBST. To deactivate any remaining NHS esters and block non-specific binding sites, immerse the substrates in the blocking solution for 20-30 minutes.[2]

  • Rinse the final functionalized surface thoroughly with PBST and then DI water.

  • Dry under a gentle stream of nitrogen. The surface is now ready for use in biosensing or other applications.

Data Presentation and Characterization

The successful modification of the gold surface at each step can be verified using various surface-sensitive analytical techniques. Below are the expected outcomes and representative data.

Table 1: Expected Quantitative Data for Surface Modification Steps (Note: These are typical values based on similar carboxyl-terminated SAMs. Actual results may vary and should be confirmed experimentally.)

Surface StateTechniqueParameterExpected ValueReference
Bare Clean Gold Water Contact AngleStatic Contact Angle (θ)50° - 65°[4]
Electrochemical ImpedanceCharge Transfer Resistance (R_ct)Low[2]
3,3'-DTDA SAM Water Contact AngleStatic Contact Angle (θ)30° - 45° (hydrophilic)[5]
EllipsometryFilm Thickness1 - 2 nm[6][7]
Electrochemical ImpedanceCharge Transfer Resistance (R_ct)Increased from bare gold[2][8]
Protein Immobilized Water Contact AngleStatic Contact Angle (θ)50° - 70° (protein dependent)-
EllipsometryFilm ThicknessIncreased by 3 - 10 nm-
Electrochemical ImpedanceCharge Transfer Resistance (R_ct)Significantly increased[2][9]

*Values are representative for carboxyl-terminated SAMs like lipoic acid or mercaptoundecanoic acid and serve as an estimate for 3,3'-DTDA.

Visualizations

G cluster_prep Phase 1: Preparation cluster_sam Phase 2: SAM Formation cluster_func Phase 3: Functionalization sub Gold Substrate clean Solvent & DI Water Rinse sub->clean piranha Piranha Clean (Optional) clean->piranha dry1 Nitrogen Dry piranha->dry1 immerse_sam Immerse Substrate (24h) dry1->immerse_sam dtda_sol Prepare 1 mM 3,3'-DTDA Solution dtda_sol->immerse_sam rinse_sam Rinse & Nitrogen Dry immerse_sam->rinse_sam activate Activate with EDC/NHS rinse_sam->activate rinse_act Rinse activate->rinse_act immobilize Immobilize Biomolecule rinse_act->immobilize block Block with Ethanolamine/BSA immobilize->block rinse_final Final Rinse & Dry block->rinse_final end Functionalized Surface rinse_final->end Ready for Application

Caption: Experimental workflow for gold surface functionalization.

Caption: Surface chemistry of gold functionalization.

References

Application Notes and Protocols for the Preparation of 3,3'-Disulfanediyldibenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solutions of 3,3'-Disulfanediyldibenzoic acid, a compound utilized in various biochemical and pharmaceutical research applications. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes.

Physicochemical Properties

This compound, also known as 3,3'-dithiodibenzoic acid, is a white to pale yellow solid.[1][2] It is characterized by the presence of a disulfide bond linking two benzoic acid moieties.[1] This compound has limited solubility in water but is soluble in several organic solvents, particularly when heated.[1][3][4]

Data Presentation: Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₄H₁₀O₄S₂[1][5]
Molecular Weight 306.36 g/mol [1]
Appearance White to pale yellow solid[1][2]
Melting Point 253-258 °C[4] or 287-290 °C[2][6]
Water Solubility Limited/None[1][2][7]
Organic Solvents Soluble in warm acetone, chloroform, DMF, ethyl acetate, and methanol[4]; Slightly soluble in DMSO[6]
Storage (Solid) Short-term: Room temperature, sealed and dry[4][8]; Long-term: -20°C[4] or 4°C under nitrogen
Storage (Solutions) Short-term (days to weeks): 2-8°C, protected from light; Long-term (months): -20°C or -80°C

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10-50 mM in DMF or DMSO)

This protocol is suitable for preparing a concentrated stock solution that can be diluted to various working concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety First: Perform all steps in a certified chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 10 mM solution, weigh out 30.64 mg.

  • Dissolution:

    • Transfer the weighed powder to a sterile vial.

    • Add the required volume of DMF or DMSO.

    • Vortex the solution for 2-5 minutes to aid dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) can be applied.[3][4] Mix intermittently until the solid is completely dissolved.

  • Storage:

    • For short-term storage (up to one week), store the stock solution at 2-8°C, protected from light.

    • For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions

Due to the limited aqueous solubility of this compound, working solutions are typically prepared by diluting a high-concentration organic stock solution into the desired aqueous buffer or cell culture medium.

Materials:

  • High-concentration stock solution of this compound (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, TRIS) or cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes

Procedure:

  • Determine Final Concentration: Decide on the final working concentration required for your experiment.

  • Dilution:

    • Bring the stock solution and the aqueous diluent to the appropriate temperature for your experiment (e.g., room temperature or 37°C).

    • Perform a serial dilution of the stock solution into the aqueous buffer or medium to achieve the desired final concentration. Important: Add the stock solution to the aqueous diluent dropwise while vortexing or stirring to prevent precipitation.

    • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays. Always include a vehicle control (containing the same final concentration of the solvent) in your experiments.

  • Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment to ensure stability and minimize the risk of precipitation.

Mandatory Visualizations

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Organic Solvent (DMF or DMSO) weigh->dissolve Transfer vortex 3. Vortex/ Gentle Warming dissolve->vortex Mix store_stock 4. Aliquot & Store (-20°C or -80°C) vortex->store_stock Store dilute 5. Dilute Stock in Aqueous Buffer store_stock->dilute For Experiment use 6. Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation of this compound solutions.

Logical_Relationships Compound This compound (Solid) Stock_Solution Concentrated Stock Solution Compound->Stock_Solution Dissolves in Organic_Solvent Organic Solvent (e.g., DMSO, DMF) Organic_Solvent->Stock_Solution Is the solvent for Working_Solution Final Working Solution Stock_Solution->Working_Solution Is diluted to create Aqueous_Buffer Aqueous Buffer/ Cell Culture Medium Aqueous_Buffer->Working_Solution Is the diluent for Experiment Experimental Assay Working_Solution->Experiment Is used in

Caption: Logical relationships in the solution preparation process.

References

Application Notes and Protocols for the Quantitative Analysis of 3,3'-dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiodibenzoic acid (DTDB) is a disulfide-containing aromatic carboxylic acid. Its chemical structure suggests potential applications in various fields, including materials science as a cross-linking agent and in biochemistry and drug development, potentially as a modulator of biological systems sensitive to redox-active compounds.[1] Accurate quantification of DTDB in different sample matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantitative analysis of DTDB using High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for structurally related compounds and offer a robust starting point for implementation in a laboratory setting.

Analytical Techniques: A Comparative Overview

The choice of analytical technique for the quantification of 3,3'-dithiodibenzoic acid depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the recommended techniques, with their respective advantages and typical performance characteristics.

Technique Principle Advantages Typical Application
HPLC-UV Chromatographic separation followed by UV detection.Robust, widely available, good for purity and concentration determination in relatively clean samples.Quality control of bulk substance, analysis of pharmaceutical formulations.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte, often after a chemical reaction.Simple, rapid, and cost-effective. Suitable for high-throughput screening.High-concentration samples, in-process monitoring.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity and selectivity, suitable for complex matrices.Bioanalysis of plasma or tissue samples, pharmacokinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reversed-phase chromatography to separate DTDB from other components in the sample. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid groups, thereby increasing its retention on the column. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength of maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • 3,3'-Dithiodibenzoic acid reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Water (HPLC grade or Milli-Q).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DTDB reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan (typically around 230-250 nm for benzoic acid derivatives).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh the sample containing DTDB and dissolve it in the diluent to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the DTDB peak against the concentration of the calibration standards.

  • Determine the concentration of DTDB in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are based on typical performance for similar benzoic acid derivatives and should be confirmed during method validation.[2][3][4]

Parameter Expected Value
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Retention Time Dependent on specific column and conditions

UV-Vis Spectrophotometry

Principle: This protocol describes an indirect method for the quantification of DTDB. The disulfide bond in DTDB is first reduced to form two molecules of 3-mercaptobenzoic acid. The resulting thiol groups are then reacted with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that can be quantified by measuring its absorbance at 412 nm.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • 96-well microplate reader (optional).

  • 3,3'-Dithiodibenzoic acid reference standard.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Sodium borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.

  • Reaction Buffer: 0.1 M Sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: 4 mg/mL DTNB in the reaction buffer.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mM DTDB): Prepare a stock solution of DTDB in a suitable organic solvent (e.g., DMSO) and then dilute it in the reaction buffer.

  • Calibration Standards: Prepare a series of DTDB standards in the reaction buffer.

3. Assay Procedure:

  • Reduction Step: To 100 µL of each standard or sample, add a reducing agent (e.g., a fresh solution of NaBH₄) to a final concentration sufficient to reduce the disulfide bonds. Incubate for 30 minutes at room temperature.

  • Reaction Step: In a 96-well plate or cuvettes, add 50 µL of the reduced standard or sample.

  • Add 200 µL of the DTNB solution to each well/cuvette.

  • Include a blank control containing the reaction buffer and DTNB solution.

  • Incubation: Mix the contents and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm.

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Construct a calibration curve by plotting the absorbance against the concentration of the DTDB standards.

  • Determine the concentration of DTDB in the samples from the calibration curve.

Quantitative Data Summary (UV-Vis Spectrophotometry)

The expected performance of this method is based on the well-established DTNB assay.

Parameter Expected Value
Linearity Range 1 - 100 µM
Limit of Detection (LOD) ~0.5 µM
Limit of Quantification (LOQ) ~1.5 µM
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method offers the highest sensitivity and selectivity for the quantification of DTDB, especially in complex biological matrices. The sample is first subjected to a preparation step, such as protein precipitation or solid-phase extraction, to remove interferences. The extracted analyte is then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection and quantification of the analyte based on its precursor and product ion masses.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer).

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • 3,3'-Dithiodibenzoic acid reference standard.

  • Internal Standard (IS), e.g., a stable isotope-labeled DTDB or a structurally similar compound.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

2. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 10 µL of the internal standard working solution. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: Optimized to provide a sharp peak for DTDB.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions:

      • DTDB: Precursor ion [M-H]⁻ → Product ion (to be determined by infusion of a standard solution).

      • Internal Standard: Precursor ion [M-H]⁻ → Product ion.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).

4. Data Analysis:

  • Quantify DTDB by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of DTDB in the samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS)

The expected performance of the LC-MS/MS method is projected based on similar assays for other small molecules in biological matrices.[6][7]

Parameter Expected Value
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) < 15.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 3,3'-dithiodibenzoic acid.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Bulk Drug) SampleStorage Sample Storage (-80°C or 4°C) SampleCollection->SampleStorage Dilution Dilution (for HPLC, UV-Vis) SampleStorage->Dilution Extraction Extraction (Protein Precipitation/SPE for LC-MS/MS) SampleStorage->Extraction HPLC HPLC-UV Analysis Dilution->HPLC UVVis UV-Vis Spectrophotometry Dilution->UVVis LCMS LC-MS/MS Analysis Extraction->LCMS Calibration Calibration Curve Generation HPLC->Calibration UVVis->Calibration LCMS->Calibration Quantification Quantification of DTDB Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for DTDB quantification.

Potential Signaling Pathway of Interest

While the specific signaling pathways affected by 3,3'-dithiodibenzoic acid are not yet fully elucidated, its disulfide structure and similarity to other benzoic acid derivatives suggest a potential to interact with cellular redox systems and induce oxidative stress. An imbalance in reactive oxygen species (ROS) can trigger various cellular responses, including apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway of oxidative stress-induced apoptosis that could be investigated for DTDB.[8][9][10][11]

G DTDB 3,3'-Dithiodibenzoic Acid (Hypothetical Inducer) ROS Increased Cellular ROS DTDB->ROS induces Mitochondria Mitochondrial Stress ROS->Mitochondria damages Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of oxidative stress-induced apoptosis.

References

Application Notes and Protocols for 3,3'-Disulfanediyldibenzoic Acid in Redox-Responsive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,3'-Disulfanediyldibenzoic acid in the development of redox-responsive materials. These materials are designed to respond to the differential redox potentials between normal physiological conditions and pathological environments, such as those found in tumor tissues, making them highly promising for targeted drug delivery and other biomedical applications.

Introduction to this compound in Redox-Responsive Systems

This compound is an aromatic dicarboxylic acid containing a disulfide bond. This disulfide linkage is the key functional group that imparts redox-responsiveness to polymeric materials. In environments with high concentrations of reducing agents, such as glutathione (GSH) in the cytoplasm of cancer cells, the disulfide bond can be cleaved to form two thiol groups. This cleavage can lead to the disassembly of a polymer network, triggering the release of an encapsulated payload. The aromatic nature of the benzoic acid moieties can also contribute to the physical and chemical properties of the resulting polymer, such as rigidity and potential for π-π stacking interactions.

The primary application of this compound in this context is as a crosslinker or a monomer in the synthesis of biodegradable polymers for drug delivery systems. The goal is to create stable nanocarriers that can circulate in the bloodstream with minimal premature drug leakage and then selectively release their therapeutic cargo upon entering the target cells.

Key Concepts and Signaling Pathways

The fundamental principle behind the use of this compound in redox-responsive materials is the selective cleavage of the disulfide bond in a reducing environment. The tumor microenvironment and the intracellular space of cancer cells are characterized by a significantly higher concentration of glutathione (GSH), a major cellular antioxidant, compared to the extracellular matrix and the bloodstream.

This differential in GSH concentration serves as a natural trigger for the degradation of materials containing disulfide bonds. The cleavage of the disulfide bond in a polymer backbone or crosslink leads to the destabilization and disassembly of the material, resulting in the release of the encapsulated drug.

G cluster_0 Extracellular Environment (Low GSH) cluster_1 Intracellular Environment (High GSH) Stable Nanoparticle Nanoparticle (Disulfide Crosslinked) Disassembled Nanoparticle Disassembled Nanoparticle Stable Nanoparticle->Disassembled Nanoparticle GSH-mediated Disulfide Cleavage Drug Release Drug Release Disassembled Nanoparticle->Drug Release

Redox-responsive drug release mechanism.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of redox-responsive polymers and drug delivery systems. While a specific protocol for a material solely based on this compound with comprehensive drug release data is not available in the provided search results, the following represents a synthesized, plausible experimental workflow.

Synthesis of a Redox-Responsive Poly(ester amide) containing this compound

This protocol describes the synthesis of a biodegradable poly(ester amide) where this compound is incorporated as a comonomer to introduce redox-responsive disulfide linkages into the polymer backbone.

Materials:

  • This compound

  • Adipoyl chloride

  • L-Leucine-based diol (e.g., prepared by the reduction of L-Leucine dimethyl ester)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • Monomer Preparation: If not commercially available, synthesize the L-Leucine-based diol by reducing the corresponding diester with a suitable reducing agent like lithium aluminum hydride.

  • Polycondensation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the L-Leucine-based diol and an equimolar amount of this compound in anhydrous DMAc.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of adipoyl chloride (equimolar to the diol and diacid) in anhydrous DMAc to the reaction mixture under vigorous stirring.

    • Add anhydrous pyridine (2 molar equivalents to the acid chloride) to the reaction mixture to act as an acid scavenger.

    • Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with constant stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol and then with diethyl ether to remove unreacted monomers and oligomers.

    • Dry the purified polymer under vacuum at 40°C for 48 hours.

G Start Start Dissolve Monomers Dissolve Diol and This compound in DMAc Start->Dissolve Monomers Cool Reaction Cool to 0°C Dissolve Monomers->Cool Reaction Add Acid Chloride Add Adipoyl Chloride Solution Cool Reaction->Add Acid Chloride Add Pyridine Add Pyridine Add Acid Chloride->Add Pyridine React Stir at Room Temperature for 24h Add Pyridine->React Precipitate Precipitate Polymer in Methanol React->Precipitate Filter and Wash Filter and Wash with Methanol and Diethyl Ether Precipitate->Filter and Wash Dry Dry Polymer Under Vacuum Filter and Wash->Dry End End Dry->End

Synthesis workflow for a redox-responsive polymer.
Preparation of Drug-Loaded Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles from the synthesized redox-responsive polymer using a nanoprecipitation method. Doxorubicin (DOX) is used as a model anticancer drug.

Materials:

  • Synthesized redox-responsive poly(ester amide)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Deionized water

Procedure:

  • DOX Free Base Preparation: Dissolve DOX·HCl in DMSO and add a threefold molar excess of TEA to obtain the free base form of DOX.

  • Nanoparticle Formulation:

    • Dissolve a specific amount of the synthesized polymer in DMSO.

    • Add the DOX solution in DMSO to the polymer solution and stir for 1 hour to ensure proper mixing.

    • Using a syringe pump, add the polymer-drug solution dropwise into deionized water under moderate stirring.

    • Continue stirring for 4 hours to allow for nanoparticle formation and solvent evaporation.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane (MWCO 12-14 kDa) to remove free DOX and DMSO. Change the water frequently.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Disperse the lyophilized nanoparticles in deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Dissolve a known amount of lyophilized drug-loaded nanoparticles in DMSO to disrupt the nanoparticles and release the drug.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).

  • Calculate the DLC and EE using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) × 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) × 100

In Vitro Drug Release Study

This protocol evaluates the redox-responsive release of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (MWCO 12-14 kDa)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS (pH 7.4) with or without GSH (e.g., 10 µM and 10 mM to mimic extracellular and intracellular conditions, respectively).

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.

  • Analyze the amount of released drug in the samples using a UV-Vis spectrophotometer or HPLC.

  • Plot the cumulative drug release percentage against time.

Data Presentation

The following tables present hypothetical but representative quantitative data that could be obtained from the characterization and in vitro release studies of nanoparticles synthesized with a this compound-containing polymer.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

FormulationPolymer:Drug Ratio (w/w)Size (nm)PDIZeta Potential (mV)DLC (%)EE (%)
NP-110:1155 ± 5.20.18-12.5 ± 1.18.5 ± 0.790.2 ± 3.5
NP-25:1172 ± 6.80.21-10.8 ± 0.915.2 ± 1.285.7 ± 4.1

Table 2: Cumulative Doxorubicin Release from Nanoparticles

Time (h)Release in PBS (pH 7.4) (%)Release in PBS + 10 µM GSH (%)Release in PBS + 10 mM GSH (%)
15.2 ± 0.56.1 ± 0.625.8 ± 2.1
49.8 ± 0.811.2 ± 1.048.3 ± 3.5
814.5 ± 1.216.8 ± 1.465.7 ± 4.2
1218.2 ± 1.520.5 ± 1.878.9 ± 5.1
2425.6 ± 2.128.9 ± 2.592.4 ± 6.3
4830.1 ± 2.833.4 ± 3.195.1 ± 6.8

Conclusion

This compound is a valuable building block for the creation of redox-responsive materials. Its incorporation into polymers allows for the development of "smart" drug delivery systems that can selectively release their payload in the reducing environment characteristic of cancer cells. The protocols outlined in this document provide a framework for the synthesis, formulation, and evaluation of such materials. Further optimization of the polymer structure and nanoparticle formulation can lead to enhanced drug loading, stability, and release kinetics, ultimately contributing to the development of more effective and targeted cancer therapies.

Application Notes and Protocols: 3,3'-Dithiodibenzoic Acid for Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Disulfide Bridge for Advanced Supramolecular Design

3,3'-Dithiodibenzoic acid is a versatile building block for the construction of sophisticated supramolecular assemblies. Its key feature is the disulfide bond, which is susceptible to cleavage under reducing conditions, such as the elevated glutathione (GSH) concentrations found within the intracellular environment of tumor cells.[1][2] This redox-responsive behavior makes it an ideal component for creating "smart" materials, particularly in the field of targeted drug delivery.[3][4]

The two carboxylic acid functional groups on the aromatic rings provide ideal coordination sites for forming metal-organic frameworks (MOFs) and coordination polymers.[1][5] Furthermore, the amphiphilic nature that can be imparted by modifying the carboxylic acid groups allows for the self-assembly of nanostructures like micelles and nanoparticles in aqueous media. These assemblies can encapsulate hydrophobic therapeutic agents, protecting them in the bloodstream and releasing them at the target site.[6][7]

These application notes provide detailed protocols for the synthesis and characterization of supramolecular assemblies based on 3,3'-dithiodibenzoic acid, with a focus on its application in redox-responsive drug delivery systems.

Application: Redox-Responsive Nanoparticles for Doxorubicin Delivery

This section details the formulation of redox-responsive nanoparticles using a polymer conjugate of 3,3'-dithiodibenzoic acid for the encapsulation and triggered release of the chemotherapeutic drug, doxorubicin (DOX).

Principle of Action

The nanoparticles are designed to be stable under physiological conditions (low GSH levels in the bloodstream) and to disassemble in the reducing environment of cancer cells (high GSH levels), leading to the release of the encapsulated DOX. This targeted release mechanism aims to enhance the therapeutic efficacy of the drug while minimizing systemic toxicity.

cluster_0 Bloodstream (Low GSH) cluster_1 Tumor Cell (High GSH) Stable_NP Drug-Loaded Nanoparticle (Intact Disulfide Bonds) Disassembled_NP Disassembled Nanoparticle Stable_NP->Disassembled_NP GSH-mediated disulfide cleavage Drug_Release Doxorubicin Release Disassembled_NP->Drug_Release

Figure 1: Redox-responsive drug release mechanism.
Quantitative Data Summary

The following tables summarize typical quantitative data for doxorubicin-loaded nanoparticles based on 3,3'-dithiodibenzoic acid derivatives.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterValueAnalytical Method
Hydrodynamic Diameter100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-20 to -30 mVElectrophoretic Light Scattering
Drug Loading Content (DLC)5 - 15% (w/w)UV-Vis Spectroscopy
Encapsulation Efficiency (EE)> 80%UV-Vis Spectroscopy

Table 2: In Vitro Doxorubicin Release Profile

ConditionCumulative Release at 24hCumulative Release at 48h
PBS (pH 7.4)< 15%< 25%
PBS (pH 7.4) + 10 mM GSH> 70%> 85%
PBS (pH 5.0)< 20%< 30%
PBS (pH 5.0) + 10 mM GSH> 80%> 95%

Experimental Protocols

Protocol for Synthesis of Redox-Responsive Nanoparticles

This protocol describes the synthesis of an amphiphilic block copolymer incorporating 3,3'-dithiodibenzoic acid and its self-assembly into drug-loaded nanoparticles.

Start Start: Polymer Synthesis Step1 1. Synthesize Amphiphilic Block Copolymer Start->Step1 Step2 2. Dissolve Polymer and Doxorubicin in Organic Solvent Step1->Step2 Step3 3. Add Dropwise to Aqueous Solution with Stirring Step2->Step3 Step4 4. Dialyze to Remove Organic Solvent Step3->Step4 Step5 5. Characterize Nanoparticles Step4->Step5 End End: Drug-Loaded Nanoparticles Step5->End

Figure 2: Workflow for nanoparticle synthesis.

Materials:

  • 3,3'-Dithiodibenzoic acid

  • Poly(ethylene glycol) (PEG) derivative with a terminal amine group

  • Hydrophobic polymer precursor (e.g., polylactide with a terminal hydroxyl group)

  • Coupling agents (e.g., EDC, NHS)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Organic solvent (e.g., DMSO, DMF)

  • Dialysis membrane (MWCO 2000 Da)

  • Deionized water

Procedure:

  • Polymer Synthesis:

    • Synthesize a block copolymer where a hydrophilic block (e.g., PEG) is linked to a hydrophobic block (e.g., polylactide) via an amide bond formed with one of the carboxylic acid groups of 3,3'-dithiodibenzoic acid. The second carboxylic acid group remains free. This can be achieved through standard carbodiimide coupling chemistry.

  • Nanoparticle Formulation:

    • Dissolve 20 mg of the synthesized amphiphilic polymer and 5 mg of doxorubicin in 1 mL of DMSO.[8]

    • Sonicate the mixture to ensure the formation of a homogeneous solution.[8]

    • Add the organic solution dropwise into 20 mL of deionized water under vigorous stirring.[8]

    • Continue stirring for 2-4 hours to allow for initial nanoparticle formation.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis bag (MWCO 2000 Da).[8]

    • Dialyze against deionized water for 18-24 hours, changing the water every 4-6 hours to remove the organic solvent and unencapsulated drug.[8]

    • Collect the purified nanoparticle suspension.

Protocol for In Vitro Redox-Responsive Drug Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Glutathione (GSH)

  • Dialysis membrane (MWCO appropriate for the drug)

Procedure:

  • Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag into 20 mL of the release medium in a sealed container. Prepare four different release media:

    • PBS (pH 7.4)

    • PBS (pH 7.4) with 10 mM GSH

    • PBS (pH 5.0)

    • PBS (pH 5.0) with 10 mM GSH

  • Maintain the containers at 37°C with gentle stirring.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Analyze the concentration of doxorubicin in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Calculate the cumulative drug release at each time point.

Application: Synthesis of a 3,3'-Dithiodibenzoic Acid-Based Metal-Organic Framework (MOF)

This section provides a general protocol for the synthesis of a MOF using 3,3'-dithiodibenzoic acid as the organic linker and a metal salt (e.g., zinc nitrate).

Synthesis Workflow

Start Start: MOF Synthesis Step1 1. Dissolve Metal Salt and 3,3'-Dithiodibenzoic Acid in Solvent Start->Step1 Step2 2. Transfer to a Teflon-Lined Autoclave Step1->Step2 Step3 3. Heat at Elevated Temperature (Solvothermal Synthesis) Step2->Step3 Step4 4. Cool, Collect, and Wash the Crystals Step3->Step4 Step5 5. Activate the MOF Step4->Step5 End End: Porous MOF Material Step5->End

Figure 3: General workflow for MOF synthesis.
Protocol for MOF Synthesis

Materials:

  • 3,3'-Dithiodibenzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[1]

  • N,N-Dimethylformamide (DMF)[1][3]

  • Methanol[1]

  • Teflon-lined autoclave[1]

Procedure:

  • In a glass vial, dissolve 1.0 mmol of zinc nitrate hexahydrate and 1.0 mmol of 3,3'-dithiodibenzoic acid in a solvent mixture of DMF and methanol (e.g., 3:2 ratio, 20 mL total volume).[1]

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Transfer the solution to a 20 mL Teflon-lined autoclave.[1]

  • Seal the autoclave and heat it in an oven at 120°C for 48-72 hours.[1]

  • After the reaction, allow the autoclave to cool to room temperature slowly.

  • Collect the resulting crystals by centrifugation or filtration.

  • Wash the crystals thoroughly with fresh DMF and then with methanol to remove any unreacted starting materials.[3]

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Expected Characterization Data for MOFs

Table 3: Typical Characterization Data for a 3,3'-Dithiodibenzoic Acid-Based MOF

ParameterExpected ResultAnalytical Method
Crystal StructureCrystalline powderPowder X-ray Diffraction (PXRD)
Thermal StabilityStable up to ~300 °CThermogravimetric Analysis (TGA)
PorosityBET surface area: 500-1500 m²/gNitrogen Adsorption-Desorption
Functional GroupsPresence of carboxylate and S-S bondsFourier-Transform Infrared (FTIR) Spectroscopy

Characterization Protocols

Dynamic Light Scattering (DLS)
  • Purpose: To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

  • Protocol:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration (typically 0.1-1.0 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any large aggregates.

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Perform the measurement, typically averaging multiple runs.

Transmission Electron Microscopy (TEM)
  • Purpose: To visualize the morphology and size of the nanoparticles.

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to sit for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

    • Optionally, negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.

    • Allow the grid to dry completely before imaging.

¹H NMR Spectroscopy
  • Purpose: To confirm the structure of the synthesized polymer and to quantify drug loading in some cases.

  • Protocol:

    • Lyophilize the polymer or drug-polymer conjugate to obtain a dry powder.

    • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. The characteristic peaks of 3,3'-dithiodibenzoic acid, the polymer blocks, and the drug can be identified and integrated to confirm the structure and, in some cases, determine the drug loading content.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3'-Disulfanediyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,3'-Disulfanediyldibenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common laboratory-scale synthetic routes for this compound are:

  • Oxidation of 3-Mercaptobenzoic Acid: This is a straightforward method involving the oxidation of the thiol group of 3-mercaptobenzoic acid to form a disulfide bond. Common oxidizing agents include hydrogen peroxide, iodine, or dimethyl sulfoxide (DMSO).

  • Diazotization of 3-Aminobenzoic Acid followed by reaction with a sulfur source: This method involves converting the amino group of 3-aminobenzoic acid into a diazonium salt, which is then reacted with a sulfur-containing reagent like sodium disulfide.

Q2: I am experiencing a low yield in the oxidation of 3-mercaptobenzoic acid. What are the potential causes?

A2: Low yields in this oxidation reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the oxidizing agent.

  • Side Reactions: Over-oxidation of the thiol group to sulfonic acid can occur, especially with strong oxidizing agents or harsh reaction conditions.

  • Product Loss During Workup: The product may be lost during extraction, precipitation, or filtration steps. Ensuring proper pH adjustment during precipitation is crucial as the product's solubility is pH-dependent.

  • Purity of Starting Material: Impurities in the starting 3-mercaptobenzoic acid can interfere with the reaction.

Q3: What are the typical impurities I might encounter in my final product?

A3: Common impurities include:

  • Unreacted 3-Mercaptobenzoic Acid: If the oxidation is incomplete, the starting material will remain.

  • 3-Sulfinobenzoic Acid or 3-Sulfobenzoic Acid: These are over-oxidation byproducts.

  • Other Disulfides: If other thiol impurities are present in the starting material, mixed disulfides can form.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common purification method is recrystallization. A solvent system of dimethylformamide (DMF) and water has been shown to be effective. The crude product is dissolved in hot DMF, and then water is added to induce precipitation of the purified product upon cooling.[1] Acid-base extraction can also be used to remove non-acidic impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield
Potential Cause Recommended Solution
Incomplete Oxidation - Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary, but a large excess can lead to over-oxidation.- Temperature: Optimize the reaction temperature. Some oxidations proceed well at room temperature, while others may require gentle heating.
Over-oxidation to Sulfonic Acid - Choice of Oxidant: Use a milder oxidizing agent. For example, iodine or DMSO can be less aggressive than hydrogen peroxide under certain conditions.- Controlled Addition: Add the oxidizing agent slowly and in portions to control the reaction exotherm and minimize localized high concentrations.- Temperature Control: Maintain a lower reaction temperature to disfavor over-oxidation.
Product Loss During Workup - pH Adjustment: Carefully adjust the pH of the solution during precipitation to the isoelectric point of this compound to ensure maximum precipitation.- Filtration: Use a fine-porosity filter to collect the precipitate and wash with a minimal amount of cold solvent to reduce losses.
Issue 2: Product Purity Issues
Potential Cause Recommended Solution
Presence of Starting Material - Optimize Reaction: See "Incomplete Oxidation" in the Low Yield section.- Purification: Recrystallization is generally effective at removing unreacted starting material.
Presence of Over-oxidation Products - Optimize Reaction: See "Over-oxidation to Sulfonic Acid" in the Low Yield section.- Purification: These byproducts are typically more polar and may be separated by careful recrystallization or column chromatography, though the latter is less common for this compound.
Discoloration of Final Product - Trace Impurities: Treat the crude product with activated charcoal during the recrystallization process to remove colored impurities.

Data Presentation

The following tables summarize quantitative data for different synthetic and purification methods.

Table 1: Comparison of Synthetic Routes for Dithiodibenzoic Acids

Starting Material Method Key Reagents Reported Yield Reference
o-Aminobenzoic acidDiazotizationNaNO₂, HCl, SO₂, Cu salt94.8%[2][3]
4-Aminobenzoic acidDiazotization & HydrolysisNaNO₂, H₂SO₄, then reflux61% (of salicylic acid)[4]

Note: Data for the 3,3'-isomer is limited; these values for related isomers provide a general reference.

Table 2: Purification of Dithiodibenzoic Acid via Recrystallization[1]

Crude:DMF:Water Ratio (by mass) Heating Temperature (°C) Cooling Temperature (°C) Recovery Yield (%) Purity by HPLC (%)
1:1:1701085.298
1:1.25:180590.399
1:1.5:1801093.099

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3-Mercaptobenzoic Acid

This protocol describes a general method for the oxidation of 3-mercaptobenzoic acid to this compound.

Materials:

  • 3-Mercaptobenzoic acid

  • Hydrogen Peroxide (30% solution) or Iodine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolution: Dissolve a specific amount of 3-mercaptobenzoic acid in a dilute aqueous solution of sodium hydroxide.

  • Oxidation:

    • Using Hydrogen Peroxide: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring. The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.

    • Using Iodine: Dissolve iodine in ethanol and add it dropwise to the solution of 3-mercaptobenzoic acid until a persistent yellow color is observed, indicating a slight excess of iodine.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Precipitation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as DMF/water, as described in Table 2.

Protocol 2: Synthesis via Diazotization of 3-Aminobenzoic Acid

This protocol is adapted from the synthesis of the 2,2'-isomer and should be optimized for the 3,3'-isomer.[2][3]

Materials:

  • 3-Aminobenzoic acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Sulfide (Na₂S·9H₂O)

  • Sulfur (S)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Preparation of Sodium Disulfide Solution: In a beaker, dissolve sodium sulfide and sulfur in water and heat to form a sodium disulfide solution. Cool the solution in an ice bath.

  • Diazotization: In a separate beaker, dissolve 3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 15-20 minutes.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold sodium disulfide solution with vigorous stirring, keeping the temperature below 10 °C. Nitrogen gas will evolve.

  • Precipitation: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Acidify the mixture with hydrochloric acid to precipitate the crude this compound.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and then purify by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_diazotization Diazotization Route cluster_purification Purification A 3-Mercaptobenzoic Acid B Oxidation (e.g., H2O2, I2) A->B C Crude this compound B->C H Recrystallization (e.g., DMF/Water) C->H D 3-Aminobenzoic Acid E Diazotization (NaNO2, HCl) D->E F Diazonium Salt E->F G Reaction with Sodium Disulfide F->G G->C I Pure this compound H->I

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield A Low Yield Observed B Check for Incomplete Reaction (TLC Analysis) A->B D Check for Over-oxidation (Analyze Byproducts) A->D F Review Workup Procedure (pH, Filtration) A->F C Extend Reaction Time or Increase Temperature B->C Incomplete E Use Milder Oxidant or Control Temperature D->E Over-oxidation Detected G Optimize pH for Precipitation and Washing Technique F->G Product Loss Identified

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 3,3'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,3'-dithiodibenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of crude 3,3'-dithiodibenzoic acid?

A1: Crude 3,3'-dithiodibenzoic acid typically appears as a white to pale yellow solid.[1] The purity of the crude product from synthesis is often in the range of 95-97%.[2] It has limited solubility in water but is soluble in certain organic solvents, a property that is exploited during purification.[1][3]

Q2: What are the common impurities found in crude 3,3'-dithiodibenzoic acid?

A2: Common impurities often depend on the synthetic route used.[2] For synthesis involving diazotization, impurities might include unreacted starting materials like o-aminobenzoic acid or side-products from the diazotization and sulfidation reactions.[2] Some impurities may have poor water solubility, making simple aqueous washes insufficient for complete purification.[2]

Q3: Which purification methods are most effective for 3,3'-dithiodibenzoic acid?

A3: Recrystallization is a highly effective method for purifying crude 3,3'-dithiodibenzoic acid. A particularly effective technique involves using a mixed solvent system of dimethylformamide (DMF) and water.[2] This method takes advantage of the compound's high solubility in hot DMF and its insolubility when cooled, allowing for the separation of pure crystals.[2]

Troubleshooting Guides

Problem 1: The yield of purified 3,3'-dithiodibenzoic acid is lower than expected after recrystallization.

  • Possible Cause 1: Incomplete Precipitation. The cooling temperature might not have been low enough to ensure maximum crystallization.

    • Solution: Ensure the solution is cooled to the recommended temperature range of 5-10°C and allowed sufficient time to crystallize.[2] If crystals are slow to form, try gently scratching the inside of the flask with a glass rod to induce crystallization.[4]

  • Possible Cause 2: Using Excessive Solvent. Using too much solvent during the dissolution step can keep a significant portion of the product dissolved even after cooling, thereby reducing the final yield.

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Adhering to established ratios, such as a crude-to-DMF-to-water mass ratio of approximately 1:1.25:1, can optimize the yield.[2]

  • Possible Cause 3: Premature Crystallization during Hot Filtration. If an initial hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter funnel, leading to product loss.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be achieved by passing hot solvent vapor through the setup.[5]

Problem 2: The final product is still discolored (e.g., yellow or brown).

  • Possible Cause: Presence of Colored Impurities. Some impurities may co-precipitate with the product.

    • Solution: For persistent colored impurities, treatment with activated carbon can be effective. Add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities, which can then be removed by hot filtration.[6] Be aware that using too much activated carbon can also adsorb the desired product, potentially lowering the yield.

Problem 3: The product "oils out" instead of forming crystals during cooling.

  • Possible Cause 1: Solution is Supersaturated. The concentration of the solute may be too high, or the solution may have been cooled too rapidly.

    • Solution: Reheat the mixture until a clear solution is formed. Add a small, measured amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool more slowly. A slower cooling rate encourages the formation of pure crystals over oils.[7][8]

  • Possible Cause 2: High Impurity Level. A high concentration of impurities can depress the melting point of the mixture and inhibit proper crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.[7]

Data Presentation

Table 1: Purity and Yield from DMF/Water Recrystallization under Various Conditions

Crude Product (g)DMF (g)Water (g)Mass Ratio (Crude:DMF:Water)Heating Temp. (°C)Cooling Temp. (°C)Final Yield (%)Final Purity (%)
2002002001:1:1701085.298
2002502001:1.25:180590.399
2003002001:1.5:1801093.099

Data summarized from a patented purification method.[2]

Experimental Protocols

Protocol 1: Recrystallization of Crude 3,3'-Dithiodibenzoic Acid using a DMF/Water Solvent System

This protocol is based on a high-yield method described in the literature.[2]

Materials:

  • Crude 3,3'-dithiodibenzoic acid (95-97% purity)

  • Dimethylformamide (DMF)

  • Deionized water

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Drying oven or flash evaporator

Procedure:

  • Preparation: In an appropriately sized Erlenmeyer flask, combine the crude 3,3'-dithiodibenzoic acid, DMF, and water. A preferred mass ratio is 1 part crude product to 1.25 parts DMF to 1 part water (e.g., 200 g crude, 250 g DMF, 200 g water).

  • Stirring: Add a magnetic stir bar and stir the mixture for 30-60 minutes at room temperature.

  • Dissolution: Heat the mixture to 70-80°C while continuing to stir. Maintain this temperature for 1-2 hours to ensure the crude acid completely dissolves.

  • Crystallization: Once dissolution is complete, slowly cool the solution. Once it has reached room temperature, place the flask in an ice bath to cool further to 5-10°C. Pure 3,3'-dithiodibenzoic acid will precipitate out of the cold solution.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. The filtrate, containing the mixed solvent and dissolved impurities, is discarded.

  • Drying: Dry the collected crystals. A flash evaporator or a vacuum oven can be used to efficiently remove any residual solvent. The resulting refined product should have a purity of ≥99%.

Visualizations

G cluster_workflow Experimental Workflow for Purification start Start with Crude 3,3'-Dithiodibenzoic Acid dissolve Dissolve in hot DMF/Water mixture start->dissolve cool Slowly cool solution to 5-10°C dissolve->cool precipitate Crystals Precipitate cool->precipitate filter Isolate crystals via vacuum filtration precipitate->filter dry Dry purified crystals under vacuum filter->dry end Pure 3,3'-Dithiodibenzoic Acid (>99% Purity) dry->end

Caption: A general experimental workflow for the purification of 3,3'-dithiodibenzoic acid.

G cluster_troubleshooting Troubleshooting Common Purification Issues problem Problem Encountered low_yield Low Yield? problem->low_yield e.g. oiling_out Product 'Oils Out'? problem->oiling_out e.g. cause_yield1 Incomplete Precipitation low_yield->cause_yield1 Possible Cause cause_yield2 Excess Solvent Used low_yield->cause_yield2 Possible Cause cause_oil1 Solution Supersaturated or Cooled Too Quickly oiling_out->cause_oil1 Possible Cause cause_oil2 High Impurity Level oiling_out->cause_oil2 Possible Cause sol_yield1 Cool to 5-10°C Induce crystallization cause_yield1->sol_yield1 Solution sol_yield2 Use minimum amount of hot solvent cause_yield2->sol_yield2 Solution sol_oil1 Reheat, add minimal solvent, cool slowly cause_oil1->sol_oil1 Solution sol_oil2 Perform preliminary purification (e.g., extraction) cause_oil2->sol_oil2 Solution

Caption: A decision tree for troubleshooting common issues in recrystallization.

References

Technical Support Center: Prevention of Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, protocols, and troubleshooting advice to prevent the cleavage and scrambling of disulfide bonds during experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unwanted disulfide bond cleavage or scrambling during reactions?

Unwanted disulfide bond modification is primarily caused by two phenomena: disulfide scrambling and reduction.

  • Disulfide Scrambling: This is the rearrangement of native disulfide bonds, which can occur when free thiol groups (from cysteine residues) are present in the sample.[1] This process, known as thiol-disulfide exchange, is significantly accelerated under neutral to alkaline pH conditions (pH > 7) and at elevated temperatures.[1][2] The presence of denaturants can also increase the risk by exposing previously buried cysteine residues.[1]

  • Reduction: This is the cleavage of disulfide bonds, converting them into two free thiol groups. This can be caused by:

    • Exogenous Reducing Agents: The presence of common laboratory reagents like Dithiothreitol (DTT) or 2-Mercaptoethanol (BME).[3][4]

    • Endogenous Reducing Agents: Release of cellular components like thioredoxin or glutathione from cells upon lysis.[1][5]

    • Reaction Conditions: Depletion of dissolved oxygen in a solution can create a reducing environment.[1][5]

Q2: How does pH affect disulfide bond stability?

pH is a critical factor. The thiol-disulfide exchange reaction is catalyzed by the thiolate anion (-S⁻), which becomes more prevalent at pH values above 7.[1] Keeping the sample pH in a slightly acidic range (e.g., pH 6.5 or lower) keeps the free thiols protonated (-SH), making them significantly less reactive and suppressing disulfide exchange.[1][6] For certain applications, highly acidic conditions (e.g., 70% formic acid) can completely prevent scrambling.[1]

Q3: What is the most effective way to prevent disulfide bond scrambling?

The most robust and widely used strategy is to "cap" or block any free thiol groups by alkylation.[1] This involves covalently modifying the sulfhydryl group of cysteine residues, which prevents them from attacking existing disulfide bonds.[1] This process is crucial for accurately analyzing native disulfide bond patterns.[1]

Q4: Which alkylating agent should I choose, Iodoacetamide (IAA) or N-ethylmaleimide (NEM)?

Both IAA and NEM are effective, but they have different characteristics.

  • Iodoacetamide (IAA): Highly reactive and commonly used. It provides a high rate of cysteine alkylation but is most effective at a slightly alkaline pH (~8.3), where scrambling is more likely to occur if the reaction is not efficient.[1]

  • N-ethylmaleimide (NEM): Reacts faster than IAA and is effective over a wider pH range, including acidic conditions (pH 6.5-7.5) where scrambling is less likely.[1][7] However, it can be less specific at pH > 7.5, potentially reacting with lysine residues.[1]

For preventing scrambling, NEM is often preferred due to its rapid reaction kinetics and its effectiveness at a pH that is less conducive to disulfide exchange.[7]

Q5: Are there alternatives to alkylation for preserving disulfide bonds?

Yes, other strategies are used, particularly in large-scale manufacturing or when alkylation is incompatible with downstream applications:

  • pH Control: Maintaining a low pH (e.g., 5.0-5.5) can inhibit enzymatic activity that leads to reduction.[1]

  • Chemical Inhibition: Adding agents like copper sulfate (CuSO₄) or EDTA can inhibit cellular reductase enzymes.[5][8] EDTA acts as a chelating agent, removing metal ions that can be cofactors for these enzymes.[8]

  • Maintain Oxidizing Environment: Keeping dissolved oxygen levels high, for instance through air sparging, can help prevent the formation of a reducing environment.[5][8]

  • Use of Mild Oxidizing Agents: In some manufacturing settings, a controlled amount of hydrogen peroxide (H₂O₂) is used to oxidize reducing agents in the culture fluid, thereby preventing them from cleaving antibody disulfide bonds.[5]

  • Temperature Control: Chilling samples and reagents can lower the rate of enzymatic and chemical reactions that lead to disulfide bond cleavage.[5]

Troubleshooting Guide

Problem Observed Possible Cause Recommended Solution
Loss of disulfide bonds (cleavage) Presence of a reducing agent (e.g., DTT, BME, TCEP).[3][4][9]Remove the reducing agent from all buffers and solutions via dialysis or buffer exchange. If a reducing agent is necessary for another reaction step, consider using a protecting group strategy for the disulfide bond.
Endogenous reductases released during cell lysis.[1][5]Add reductase inhibitors like copper sulfate or EDTA to the lysis buffer.[5][8] Maintain aeration and chill the sample during processing.[5]
Rearrangement of disulfide bonds (scrambling) Free thiols are present at a neutral or alkaline pH.[1]Lower the pH of the solution to below 6.5 to protonate free thiols and reduce their reactivity.[1][6]
Incomplete or slow alkylation of free thiols.Use a fast-acting alkylating agent like NEM at an optimal pH (6.5-7.5).[1][7] Ensure you are using a sufficient concentration and incubation time.
High number of off-target modifications with alkylating agents Alkylating agent concentration is too high, pH is too alkaline, or incubation time is too long.[1]Optimize the reaction: • Titrate the alkylating agent to the lowest effective concentration. • Control the pH carefully (for NEM, stay below pH 7.5 to avoid reaction with lysines).[1] • Minimize the reaction time.[1]
Comparison of Common Thiol-Alkylating Agents
Parameter Iodoacetamide (IAA) N-ethylmaleimide (NEM)
Reaction Mechanism SN2 Nucleophilic Substitution[7]Michael Addition[7]
Optimal pH ~8.3[1]6.5 - 7.5 (for thiol specificity)[1]
Reaction Speed ModerateFast[7]
Specificity High for thiols at optimal pHHigh for thiols at pH 6.5-7.5; can react with amines at pH > 7.5[1]
Primary Use Case General cysteine alkylation, often in reduced peptide mapping.Preventing disulfide scrambling in non-reduced mapping due to fast kinetics.[7]

Experimental Protocols

Protocol 1: Preventing Disulfide Scrambling with N-ethylmaleimide (NEM)

This protocol is ideal for applications where native disulfide bonds must be analyzed, and scrambling of free thiols needs to be prevented without an initial reduction step.

Materials:

  • Protein sample in a slightly acidic buffer (e.g., 100 mM sodium phosphate, pH 6.5)

  • Denaturant (optional, e.g., Urea)

  • Alkylating Agent: 200 mM N-ethylmaleimide (NEM) stock in water or ethanol (prepare fresh)

  • Quenching Agent: Dithiothreitol (DTT) or L-cysteine

  • Buffer for exchange (e.g., desalting column)

Procedure:

  • pH Adjustment: Ensure the protein sample is in a buffer at pH 6.5-7.0. This is optimal for NEM specificity and minimizes base-catalyzed scrambling.

  • Denaturation (Optional): If necessary to expose buried free cysteines, denature the protein under acidic conditions.

  • Alkylation: Add freshly prepared NEM to the protein sample to a final concentration of 10-20 mM.[1]

  • Incubation: React for 1 hour at room temperature. The reaction is highly specific to sulfhydryl groups at this pH range.[1]

  • Quenching: Add a quenching agent like DTT or L-cysteine to a final concentration slightly higher than the NEM concentration to react with any excess NEM.

  • Removal of Reagents: Remove excess NEM and quenching agent by buffer exchange, dialysis, or using a desalting column. This is critical as NEM can interfere with downstream analysis.[1]

Visualizations

Logical Workflow for Preventing Disulfide Cleavage

G cluster_0 Problem Identification cluster_1 Solution Pathways start Start: Sample with Disulfide Bonds q1 Is cleavage caused by a known reducing agent? start->q1 q2 Is scrambling or cleavage due to free thiols or endogenous reductases? q1->q2 No remove_reductant Remove Reducing Agent (e.g., Dialysis) q1->remove_reductant Yes use_inhibitors Add Reductase Inhibitors (e.g., EDTA, CuSO4) q2->use_inhibitors Yes control_env Control Environment: - Lower pH (< 6.5) - Chill Sample - Maintain Aeration q2->control_env Yes alkylation Alkylate Free Thiols (Use NEM) q2->alkylation Yes (Most Robust) end End: Stable Disulfide Bonds remove_reductant->end use_inhibitors->end control_env->end alkylation->end

Caption: Decision workflow for selecting the appropriate method to prevent disulfide bond cleavage.

Mechanism: Thiol-Disulfide Exchange and Its Prevention

G cluster_0 Thiol-Disulfide Exchange (Scrambling) cluster_1 Prevention by Alkylation protein1 Protein R1-S-S-R2 transition1 Transition State R3-S···S(R1)···S-R2 protein1->transition1 thiol1 Free Thiol -S⁻ R3 thiol1:f0->transition1 protein2 Scrambled Protein R1-S-S-R3 transition1->protein2 thiol2 New Free Thiol -S⁻ R2 transition1->thiol2:f0 thiol3 Free Thiol -SH R3 alkylated Alkylated (Capped) Thiol R3-S-NEM thiol3:f0->alkylated nem NEM nem->alkylated no_reaction No Reaction alkylated->no_reaction protein3 Stable Protein R1-S-S-R2 protein3->no_reaction

Caption: Comparison of thiol-disulfide exchange and its prevention via thiol alkylation.

References

Troubleshooting aggregation issues of 3,3'-Disulfanediyldibenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with 3,3'-Disulfanediyldibenzoic acid in solution.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to resolve them.

Issue 1: Precipitate Formation Upon Dissolving this compound

Question: I am observing immediate precipitation or cloudiness when I try to dissolve this compound in my desired solvent. What could be the cause and how can I resolve this?

Answer:

Immediate precipitation of this compound is typically due to low solubility in the chosen solvent system. The aggregation of these molecules is a common precursor to precipitation. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Precipitate Observed B Verify Compound Purity A->B Start C Solvent Selection B->C If pure D pH Adjustment C->D If still precipitates E Temperature Control D->E If pH adjustment is insufficient F Use of Co-solvents E->F If temperature is not effective G Clear Solution Achieved F->G Successful Dissolution

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Verify Compound Purity: Ensure the purity of your this compound. Impurities can act as nucleation sites, promoting precipitation.

  • Solvent Selection: this compound, an aromatic dicarboxylic acid, generally exhibits poor solubility in water.[1][2] Consider using polar aprotic solvents or alcohols where solubility is expected to be higher.

  • pH Adjustment: The carboxylic acid groups of this compound can be deprotonated to form a more soluble carboxylate salt.[3]

    • For Aqueous Solutions: Gradually increase the pH of your solution by adding a base (e.g., NaOH, KOH). The solubility should increase as the carboxylic acid groups are deprotonated.

    • For Organic Solvents: While less common, the acidity of the medium can still influence solubility.

  • Temperature Control: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation.

  • Use of Co-solvents: A mixture of solvents can enhance solubility. For aqueous solutions, adding a water-miscible organic solvent like DMSO or ethanol can improve the solubility of hydrophobic compounds.

Issue 2: Gradual Formation of Aggregates or Haze in a Previously Clear Solution

Question: My solution of this compound was initially clear, but over time it has become hazy or I suspect the formation of aggregates. What is happening and what can I do?

Answer:

The gradual formation of aggregates in a solution that was initially clear suggests that the compound is at a concentration near its solubility limit and is slowly coming out of solution. This can be influenced by factors such as temperature fluctuations, changes in pH, or interactions with other components in the solution.

Logical Relationship of Factors Leading to Aggregation:

cluster_0 Influencing Factors cluster_1 Outcome A Concentration near Solubility Limit E Aggregate Formation A->E B Temperature Fluctuations B->E C pH Shift C->E D High Ionic Strength D->E

References

Technical Support Center: Optimizing MOF Synthesis with 3,3'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the redox-active linker, 3,3'-dithiodibenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for producing high-quality MOF materials.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a metal source for MOF synthesis with 3,3'-dithiodibenzoic acid?

A1: The choice of metal ion is critical as it dictates the geometry of the secondary building unit (SBU) and the overall topology of the MOF. Zinc (II) and Copper (II) are common choices for carboxylate-based linkers. Zinc often forms paddlewheel structures or tetrahedral nodes, while copper can also form paddlewheel SBUs. The reactivity of the metal salt (e.g., nitrate, acetate, chloride) can also influence the reaction kinetics. Acetates, for instance, can act as a base to deprotonate the carboxylic acid.

Q2: Which solvents are most suitable for the synthesis of MOFs with this linker?

A2: High-boiling point polar aprotic solvents are typically used in solvothermal synthesis to ensure the dissolution of the reactants. N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are common choices. Solvent mixtures, such as DMF/ethanol/water, can also be employed to modify the polarity and influence crystal growth. The choice of solvent can significantly impact the resulting MOF phase and morphology.[1]

Q3: What is the typical temperature range and reaction time for these syntheses?

A3: Solvothermal and hydrothermal syntheses for carboxylate-based MOFs are generally conducted at temperatures between 80°C and 150°C. Reaction times can vary from several hours to a few days.[2][3] Optimization of both temperature and time is crucial for obtaining crystalline materials with high yield.

Q4: Can modulators be used to improve the crystallinity of MOFs synthesized with 3,3'-dithiodibenzoic acid?

A4: Yes, modulators are often used to control the nucleation and growth of MOF crystals, leading to higher crystallinity and larger crystal sizes. Monocarboxylic acids, such as benzoic acid or acetic acid, are commonly used as modulators. They compete with the linker for coordination to the metal centers, which slows down the crystallization process.

Q5: Is the disulfide bond in 3,3'-dithiodibenzoic acid stable under typical solvothermal/hydrothermal conditions?

A5: The disulfide bond is generally stable under standard solvothermal conditions. However, harsh reducing or oxidizing conditions, or very high temperatures, could potentially lead to its cleavage. It is important to consider the redox potential of the metal ions and any additives in the reaction mixture. The presence of the disulfide bond imparts redox-responsive capabilities to the resulting MOF.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete dissolution of reactants.- Suboptimal temperature or reaction time.- Unfavorable solvent system.- Incorrect pH of the reaction mixture.- Ensure complete dissolution of the linker and metal salt before heating, using sonication if necessary.- Systematically vary the reaction temperature (e.g., in 10-20°C increments) and time (e.g., 12, 24, 48 hours).- Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, or combinations with ethanol or water).- Adjust the pH of the solution. The deprotonation of the carboxylic acid is pH-dependent. Small amounts of base (e.g., triethylamine) or acid can be added.
Poor Crystallinity / Amorphous Product - Reaction kinetics are too fast, leading to rapid precipitation.- Inappropriate solvent for crystal growth.- Temperature is too high or too low.- Introduce a modulator (e.g., benzoic acid, acetic acid) to slow down the reaction rate.- Screen a range of solvents with varying polarities.- Optimize the reaction temperature. Lower temperatures can sometimes favor the growth of larger, more ordered crystals.
Formation of Impurities or Unwanted Phases - Presence of unreacted starting materials.- Side reactions involving the linker or solvent.- The solvent system favors a different coordination environment.- Adjust the molar ratio of metal to linker.- Ensure the purity of the starting materials and solvents.- Vary the solvent composition to influence the formation of the desired phase.
Disulfide Bond Cleavage - Presence of reducing or oxidizing agents.- Excessively high reaction temperatures.- Avoid using strongly reducing or oxidizing metal salts or additives.- Keep the synthesis temperature within a moderate range (e.g., below 150°C).- Characterize the final product using techniques like Raman or XPS to confirm the integrity of the disulfide bond.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a Zinc-based MOF

This protocol is a general starting point and may require optimization.

Materials:

  • 3,3'-dithiodibenzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve 3,3'-dithiodibenzoic acid (0.1 mmol) and Zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Transfer the solution to a 20 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting powder with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or chloroform (3 x 10 mL).

  • Dry the product under vacuum at a moderate temperature (e.g., 80°C) overnight.

Protocol 2: Hydrothermal Synthesis of a Copper-based MOF

This protocol provides an alternative synthesis route.

Materials:

  • 3,3'-dithiodibenzoic acid

  • Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Combine 3,3'-dithiodibenzoic acid (0.1 mmol) and Copper (II) nitrate trihydrate (0.1 mmol) in a 20 mL Teflon-lined autoclave.

  • Add a solvent mixture of deionized water and ethanol (e.g., 1:1 v/v, 10 mL total volume).

  • Seal the autoclave and place it in an oven at 100°C for 48 hours.

  • Allow the autoclave to cool down to room temperature.

  • Isolate the crystalline product by filtration.

  • Wash the product with water and ethanol.

  • Dry the product in air or under a mild vacuum.

Data Presentation

The following tables provide a general overview of how reaction parameters can influence MOF properties. The specific values will need to be determined experimentally for MOFs synthesized with 3,3'-dithiodibenzoic acid.

Table 1: Effect of Synthesis Temperature and Time on Crystallinity and Yield

Temperature (°C)Time (h)Observed Crystallinity (PXRD)Yield (%)
8024LowLow
10024ModerateModerate
12024HighHigh
12012ModerateModerate
12048HighHigh
14024Moderate (potential decomposition)Variable

Table 2: Influence of Modulators on MOF Synthesis

Modulator (equiv. to linker)Crystal Size (µm)PXRD Peak Broadening
NoneSmall, agglomeratedBroad
Benzoic Acid (10 eq)Larger, well-definedSharp
Acetic Acid (20 eq)IntermediateModerate

Visualizations

Below are diagrams illustrating key workflows and relationships in MOF synthesis and troubleshooting.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing Linker 3,3'-dithiodibenzoic acid Dissolution Dissolve Reactants Linker->Dissolution Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Dissolution Solvent Solvent (e.g., DMF) Solvent->Dissolution Heating Heat in Autoclave (e.g., 120°C, 24h) Dissolution->Heating Transfer to Autoclave Washing Wash with Solvent Heating->Washing Cool and Collect Product Activation Activate (Solvent Removal) Washing->Activation Characterization Characterize (PXRD, TGA, etc.) Activation->Characterization

Caption: A typical experimental workflow for the solvothermal synthesis of a MOF.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Synthesis Outcome (Low Yield, Poor Crystallinity) Kinetics Fast Reaction Kinetics Problem->Kinetics Conditions Suboptimal Conditions (T, t, Solvent) Problem->Conditions Purity Reactant Impurity Problem->Purity Modulator Add Modulator Kinetics->Modulator Optimize Optimize T, t, Solvent Conditions->Optimize Purify Purify Reactants Purity->Purify

Caption: A logical workflow for troubleshooting common issues in MOF synthesis.

References

Side reactions to consider when using 3,3'-Disulfanediyldibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3'-Disulfanediyldibenzoic acid (DTSA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of DTSA in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive functional groups in this compound (DTSA) that I should be aware of?

A1: DTSA has two primary reactive functional groups: the disulfide bond (-S-S-) and two carboxylic acid (-COOH) groups .[1] The disulfide bond is susceptible to cleavage by reducing agents and can participate in thiol-disulfide exchange reactions. The carboxylic acid groups can undergo typical reactions of this functional group, such as esterification, amidation (e.g., in peptide coupling), and conversion to acid chlorides.

Q2: What are the general stability and storage recommendations for DTSA?

A2: DTSA is a white to pale yellow solid.[1] For short-term use, it can be stored at room temperature. However, for long-term storage, it is recommended to keep it at -20°C to minimize degradation.[2] It is also advisable to protect it from light, as related aromatic disulfide compounds have shown sensitivity to daylight, particularly UV radiation.[3][4]

Q3: Is DTSA soluble in aqueous buffers?

A3: DTSA has limited solubility in water due to the hydrophobic nature of its benzoic acid components.[1] Its solubility is better in organic solvents such as DMF, acetone, chloroform, ethyl acetate, and methanol, especially when warmed.[2] For use in aqueous systems, it may be necessary to first dissolve it in a minimal amount of a water-miscible organic solvent before dilution in the aqueous buffer. The solubility in aqueous solutions will also be pH-dependent; at pH values above its pKa, the carboxylate form will be more soluble.

Q4: Can the disulfide bond in DTSA be cleaved under typical experimental conditions?

A4: Yes, the disulfide bond is the most labile part of the molecule and can be cleaved under various conditions. It is particularly sensitive to reducing agents. In biological systems, this can include intracellular concentrations of glutathione.[] The stability of the disulfide bond can also be affected by the presence of free thiols, which can initiate thiol-disulfide exchange reactions.

Q5: Are there any known side reactions involving the carboxylic acid groups of DTSA?

A5: The carboxylic acid groups of DTSA can participate in side reactions common to this functional group, especially during activation for coupling reactions (e.g., with amines in peptide synthesis). Potential side reactions include:

  • Racemization: If used in chiral synthesis, activation of the carboxyl group can lead to racemization at an adjacent chiral center, although this is not intrinsic to DTSA itself but a general concern for carboxylic acids in such reactions.

  • Side-chain acylation: In peptide synthesis, the activated carboxylic acid can react with nucleophilic side chains of amino acids.[6]

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or DIC, an O-to-N acyl shift can occur, leading to a stable N-acylurea that is unable to react further.[7]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected yields in coupling reactions (e.g., amidation, esterification).
Possible Cause Troubleshooting Steps
Incomplete dissolution of DTSA Ensure complete dissolution of DTSA in an appropriate organic solvent before adding it to the reaction mixture. Gentle warming may be necessary.
Side reactions of activated DTSA When using coupling reagents (e.g., carbodiimides), add the amine or alcohol component promptly after activation of DTSA's carboxylic acids to minimize the formation of side products like N-acylureas. Consider using coupling additives like HOBt to suppress side reactions.[7]
Precipitation of reactants or products Monitor the reaction for any precipitation. If precipitation occurs, consider changing the solvent system to one with better solubilizing properties for all components.
Steric hindrance The bulky nature of DTSA might slow down the reaction. Allow for longer reaction times or consider using a more potent coupling reagent.
Problem 2: Cleavage of the disulfide bond during the experiment.
Possible Cause Troubleshooting Steps
Presence of reducing agents Ensure all reagents and solvents are free from contaminating reducing agents. If working with biological samples, be aware of the potential for reduction by endogenous molecules like glutathione.[]
Thiol-disulfide exchange If your reaction mixture contains free thiols, they can react with the disulfide bond of DTSA. If this is undesirable, consider protecting the thiol groups or using a different synthetic strategy.
Photodegradation Aromatic disulfides can be susceptible to cleavage by UV light.[8][9] It is recommended to perform reactions in vessels protected from light, especially if the reaction is light-sensitive or prolonged.
High pH While not extensively documented for DTSA, disulfide bonds can be susceptible to cleavage under strongly basic conditions. Maintain a neutral or slightly acidic pH if disulfide bond integrity is crucial.
Problem 3: Unexpected peaks in analytical data (e.g., HPLC, Mass Spectrometry).
Possible Cause Troubleshooting Steps
Degradation of DTSA DTSA may degrade upon prolonged storage or exposure to harsh conditions. Confirm the purity of your starting material. Long-term storage at -20°C and protection from light is recommended.[2]
Formation of mixed disulfides If free thiols are present in the reaction, mixed disulfides between DTSA and the thiol-containing compound may form. This will result in new peaks in your analytical data.
Byproducts from coupling reactions Analyze for expected byproducts from your coupling chemistry. For example, if using DCC, look for the corresponding urea byproduct.
Fragmentation in Mass Spectrometry In mass spectrometry, expect fragmentation patterns typical for carboxylic acids (loss of H₂O, CO, and COOH) and potentially cleavage of the disulfide bond.

Experimental Protocols

Protocol 1: General Procedure for Coupling of DTSA with a Primary Amine using Carbodiimide Chemistry

  • Dissolution: Dissolve this compound (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (2.2 equivalents) to the cooled solution and stir for 15-30 minutes at 0°C for pre-activation.

  • Coupling: Add the primary amine (2.2 equivalents) dissolved in a minimal amount of the reaction solvent to the activated DTSA solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, filter off the urea byproduct. The filtrate can then be processed through standard aqueous work-up and purification procedures (e.g., extraction, chromatography).

Note: The use of HOBt is recommended to minimize side reactions such as racemization (if applicable) and N-acylurea formation.[7]

Visualizations

Side_Reactions_of_DTSA DTSA This compound (DTSA) Activated_DTSA Activated DTSA (e.g., with Carbodiimide) DTSA->Activated_DTSA Activation Cleaved_Thiol 3-mercaptobenzoic acid DTSA->Cleaved_Thiol Reduction (e.g., R-SH, Glutathione) Mixed_Disulfide Mixed Disulfide DTSA->Mixed_Disulfide Thiol-Disulfide Exchange Photodegradation_Radicals Thiyl Radicals DTSA->Photodegradation_Radicals UV Light Desired_Product Desired Coupled Product (Amide/Ester) Activated_DTSA->Desired_Product Reaction with Nucleophile NAcylurea N-Acylurea (Side Product) Activated_DTSA->NAcylurea Side Reaction (O->N shift)

Caption: Potential reaction pathways and side reactions of DTSA.

Troubleshooting_Workflow_DTSA Start Experiment with DTSA Problem Unexpected Result? Start->Problem Check_Purity Check DTSA Purity and Storage Problem->Check_Purity Yes Optimize Optimize Protocol Problem->Optimize No Check_Conditions Review Reaction Conditions (Solvent, Temp, Light) Check_Purity->Check_Conditions Check_Reagents Analyze for Contaminating Reagents (e.g., Thiols) Check_Conditions->Check_Reagents Check_Reagents->Optimize

Caption: A logical workflow for troubleshooting experiments involving DTSA.

References

Stability issues of 3,3'-Disulfanediyldibenzoic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3'-Disulfanediyldibenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may be encountered when working with this compound under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a pale yellow color after adjusting the pH to basic conditions. Is this normal?

A1: A pale yellow coloration upon basification can be indicative of disulfide bond cleavage. Under alkaline conditions, disulfide bonds can be susceptible to nucleophilic attack by hydroxide ions, which may lead to the formation of thiolates and sulfenic acids. While this compound itself is a white to pale yellow solid, a distinct color change in solution upon altering the pH should be investigated as a potential sign of degradation. It is recommended to analyze the sample using a suitable analytical technique, such as HPLC-UV or LC-MS, to check for the presence of degradation products.

Q2: I am observing a decrease in the expected concentration of this compound in my stock solution prepared in a basic buffer over time. What could be the cause?

A2: A decrease in the concentration of the parent compound in a basic solution is likely due to the chemical instability of the disulfide bond at higher pH. Disulfide bonds can undergo cleavage in alkaline environments.[1][2] The rate of this degradation can be influenced by the pH of the buffer, the temperature of storage, and the presence of any nucleophiles. To mitigate this, it is advisable to prepare fresh solutions before use or to store stock solutions at a neutral or slightly acidic pH and at low temperatures (2-8 °C), if the experimental conditions permit.

Q3: Is this compound expected to be stable under acidic conditions?

A3: Generally, disulfide bonds are more stable in acidic to neutral pH compared to basic conditions. The primary mechanism of disulfide bond degradation, thiol-disulfide exchange, is significantly slower at acidic pH because the reactive species, the thiolate anion, is present in very low concentrations. However, the stability of the entire molecule also depends on the benzoic acid moieties. While benzoic acid itself is stable, extreme acidic conditions combined with high temperatures could potentially lead to other reactions, although this is less likely for the disulfide bond itself. It is always recommended to perform stability studies under your specific experimental conditions.

Q4: What are the potential degradation products of this compound under basic conditions?

A4: Under basic conditions, the disulfide bond is the most probable site of degradation. The cleavage of the disulfide bond can lead to the formation of 3-mercaptobenzoic acid and potentially 3-sulfinobenzoic acid (a sulfenic acid derivative).[1][2] These initial degradation products might undergo further reactions. It is crucial to use a stability-indicating analytical method to separate and identify these potential degradants.

Q5: How can I monitor the stability of my this compound sample during an experiment?

A5: The stability of this compound can be monitored by a variety of analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust approach to separate the parent compound from its potential degradation products and quantify their respective concentrations over time.[3] UV-Vis spectrophotometry can also be used to monitor changes in the absorption spectrum that may indicate disulfide bond cleavage. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: When analyzing a sample of this compound that has been subjected to basic conditions, additional peaks are observed in the HPLC chromatogram that were not present in the initial sample.

Possible Cause: These additional peaks are likely degradation products resulting from the cleavage of the disulfide bond.

Troubleshooting Steps:

  • Peak Identification: If your HPLC system is connected to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio (m/z) of the new peaks to tentatively identify the degradation products. The expected mass of 3-mercaptobenzoic acid would be a primary indicator.

  • Control Experiment: Run a control sample of this compound that has not been exposed to the basic conditions to confirm that the new peaks are indeed a result of the pH stress.

  • pH Optimization: If the degradation is undesirable for your application, consider performing the experiment at a lower pH where the disulfide bond is more stable.

  • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of degradation.

Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptom: You are using this compound in an assay and are observing high variability or a loss of expected activity, particularly in experiments run in basic buffers or over extended periods.

Possible Cause: The disulfide bond of this compound is critical for its three-dimensional structure and function. Degradation of this bond will lead to a loss of structural integrity and, consequently, a loss of activity.

Troubleshooting Steps:

  • Confirm Integrity: Before use in the assay, confirm the purity and integrity of your this compound stock solution using HPLC.

  • Fresh Solutions: Prepare fresh solutions of the compound immediately before each experiment to minimize the impact of degradation over time.

  • Buffer Considerations: If possible, adjust the assay buffer to a pH closer to neutral (pH 7.0-7.4) to enhance the stability of the disulfide bond.

  • Time-Course Analysis: If the assay must be run under basic conditions, perform a time-course experiment to determine the rate of degradation under your specific assay conditions and establish a time window within which the compound remains sufficiently stable.

Data Presentation

Stress ConditionTemperature (°C)Time (hours)% Parent Compound Remaining% Degradation Product 1 (e.g., 3-mercaptobenzoic acid)% Total Degradation
0.1 M HCl6024
0.1 M HCl8024
0.1 M NaOH25 (Room Temp)24
0.1 M NaOH6024

Data in this table should be generated using a validated stability-indicating analytical method.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is based on general ICH guidelines for forced degradation studies and should be adapted as necessary.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent in which it is freely soluble (e.g., methanol or acetonitrile).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

  • Incubate the solution at room temperature (25°C) for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • A parallel experiment at an elevated temperature (e.g., 60°C) can also be performed if no significant degradation is observed at room temperature.

4. Analytical Monitoring:

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol for Stability-Indicating HPLC Method

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient:

  • 0-5 min: 95% A, 5% B

  • 5-20 min: Linear gradient to 50% A, 50% B

  • 20-25 min: Linear gradient to 5% A, 95% B

  • 25-30 min: Hold at 5% A, 95% B

  • 30.1-35 min: Return to 95% A, 5% B Flow Rate: 1.0 mL/min. Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound). Injection Volume: 10 µL. Column Temperature: 30°C.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Issue Encountered (e.g., unexpected HPLC peaks, loss of activity) check_pH Check pH of the solution start->check_pH is_basic Is pH > 8? check_pH->is_basic disulfide_cleavage Suspect Disulfide Bond Cleavage is_basic->disulfide_cleavage Yes other_causes Investigate other causes (e.g., contamination, reaction with other components) is_basic->other_causes No analytical_validation Confirm with HPLC/LC-MS disulfide_cleavage->analytical_validation mitigation Mitigation Strategies: - Use fresh solutions - Lower pH if possible - Reduce temperature analytical_validation->mitigation

Caption: Troubleshooting flowchart for stability issues.

G cluster_degradation Potential Degradation Pathways cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 8) parent This compound acid_stability Generally Stable parent->acid_stability hydroxide OH- cleavage Disulfide Bond Cleavage hydroxide->cleavage product1 3-Mercaptobenzoic acid cleavage->product1 product2 3-Sulfinobenzoic acid cleavage->product2

Caption: Potential stability pathways under different pH conditions.

References

Technical Support Center: Crystallization of 3,3'-Dithiodibenzoic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor crystallinity in materials based on 3,3'-dithiodibenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor crystallinity in 3,3'-dithiodibenzoic acid-based materials?

A1: Poor crystallinity in these materials can stem from several factors, including:

  • Rapid precipitation: If the material comes out of solution too quickly, it doesn't have time to form an ordered crystal lattice, resulting in an amorphous solid or very small microcrystals.

  • Solvent choice: The polarity and solvating power of the solvent system are critical. An inappropriate solvent can lead to the formation of oils, amorphous precipitates, or prevent crystallization altogether.

  • Purity of the starting material: Impurities can disrupt the crystal packing and inhibit the growth of well-defined crystals.

  • Supersaturation level: If the solution is too highly supersaturated, it can lead to rapid nucleation and the formation of many small crystals instead of a few large, well-ordered ones.

Q2: My synthesis reaction with 3,3'-dithiodibenzoic acid resulted in an oil. What should I do?

A2: "Oiling out" is a common problem that occurs when a compound separates from the solution as a liquid phase rather than a solid. This can happen if the solubility of the compound in the chosen solvent is too high.[3] To resolve this, you can try:

  • Using a less effective solvent for the crystallization.

  • Lowering the temperature of the solution more slowly.

  • Adding a small amount of a "non-solvent" (a solvent in which your compound is insoluble) to the oil to try and induce crystallization.

  • Attempting to redissolve the oil in a different solvent and re-crystallize.

Q3: How can I confirm the crystallinity of my 3,3'-dithiodibenzoic acid-based material?

A3: Several analytical techniques can be used to assess crystallinity:

  • Powder X-ray Diffraction (PXRD): This is the most definitive method. A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous material will show a broad, featureless "halo."[4][5][6]

  • Differential Scanning Calorimetry (DSC): Crystalline materials typically show a sharp melting peak at a specific temperature, whereas amorphous solids may exhibit a glass transition followed by a broad crystallization exotherm upon heating.[7][8][9]

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology of your material. Well-defined crystals with flat faces and sharp edges are indicative of good crystallinity, while amorphous materials often appear as irregular, non-descript particles.[10][11]

Troubleshooting Guide: Resolving Poor Crystallinity

This guide is designed to help you diagnose and resolve common issues leading to poor crystallinity in your 3,3'-dithiodibenzoic acid-based materials.

Issue 1: Amorphous Precipitate or Fine Powder with Poor PXRD Pattern

Possible Cause: The material precipitated too quickly from the solution.

Troubleshooting Steps:

  • Re-dissolve and Re-crystallize: Dissolve the material in a suitable solvent at an elevated temperature.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.[12]

  • Solvent System Modification:

    • Single Solvent: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a "bad" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, allow the solution to stand undisturbed.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent and place this in a sealed container with a larger volume of a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystal growth.[3][13][14]

  • Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystals will form at the interface as the solvents slowly mix.[3][13][15]

Issue 2: Formation of an Oil Instead of a Solid

Possible Cause: The compound's solubility in the chosen solvent is too high, or the solution is too concentrated.

Troubleshooting Steps:

  • Dilute the Solution: Try using a more dilute solution for crystallization.

  • Change the Solvent: Select a solvent in which the compound is less soluble.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

  • Seeding: If you have a small amount of crystalline material from a previous experiment, add a "seed crystal" to the supersaturated solution to initiate crystallization.[3]

Data Presentation

Table 1: Physical Properties of 3,3'-Dithiodibenzoic Acid

PropertyValueSource
CAS Number1227-49-2[16][17]
Molecular FormulaC₁₄H₁₀O₄S₂[16][18]
Molecular Weight306.36 g/mol [17][18]
Melting Point287 - 290 °C[19]
AppearanceWhite to pale yellow solid[16][19]

Table 2: Solubility of 3,3'-Dithiodibenzoic Acid in Common Solvents

SolventSolubilitySource
WaterInsoluble[16][19]
Organic SolventsGenerally soluble[16]
N,N-Dimethylformamide (DMF)SolubleInferred from synthesis procedures[15]
TolueneSparingly solubleInferred from synthesis procedures[15]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure 3,3'-dithiodibenzoic acid-based material in the minimum amount of a suitable boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further promote slow cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[12][20]

Protocol 2: Vapor Diffusion Crystallization
  • Preparation: Dissolve the material in a small volume of a "good" solvent (e.g., DMF) in a small, open vial.

  • Assembly: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a layer of an "anti-solvent" (e.g., ethanol or ether) in which the material is insoluble. The level of the anti-solvent should be below the top of the inner vial.

  • Sealing and Incubation: Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing the compound to crystallize over time.[13][21][22]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 3: Solvent Layering Crystallization
  • Preparation: Dissolve the material in a small amount of a relatively dense "good" solvent (e.g., dichloromethane or chloroform) in a narrow container like a test tube or an NMR tube.

  • Layering: Carefully and slowly add a less dense "anti-solvent" (e.g., ethanol, hexane, or diethyl ether) on top of the solution, taking care not to disturb the interface between the two liquids.[13][15]

  • Incubation: Seal the container and allow it to stand undisturbed. Crystals will slowly form at the interface as the two solvents diffuse into each other.

  • Isolation: Once a sufficient amount of crystals has formed, they can be collected by filtration.

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting cluster_outcome Outcome synthesis Synthesize 3,3'-dithiodibenzoic acid-based material characterization Characterize product (e.g., PXRD, DSC, SEM) synthesis->characterization poor_crystallinity Poor Crystallinity? characterization->poor_crystallinity oiling_out Oiling Out? poor_crystallinity->oiling_out Yes good_crystals High-Quality Crystals poor_crystallinity->good_crystals No re_dissolve Re-dissolve in appropriate solvent oiling_out->re_dissolve No change_solvent Change Solvent/ Concentration oiling_out->change_solvent Yes slow_cool Slow Cooling re_dissolve->slow_cool vapor_diffusion Vapor Diffusion re_dissolve->vapor_diffusion layering Solvent Layering re_dissolve->layering slow_cool->characterization vapor_diffusion->characterization layering->characterization change_solvent->re_dissolve seed_crystal Add Seed Crystal seed_crystal->re_dissolve

Caption: Troubleshooting workflow for poor crystallinity.

logical_relationship cluster_factors Factors Influencing Crystallinity cluster_methods Crystallization Methods cluster_analysis Analysis Techniques cooling_rate Cooling Rate crystallinity Crystallinity cooling_rate->crystallinity solvent Solvent Choice solvent->crystallinity purity Purity purity->crystallinity concentration Concentration concentration->crystallinity slow_cooling Slow Cooling pxrd PXRD slow_cooling->pxrd vapor_diffusion Vapor Diffusion vapor_diffusion->pxrd solvent_layering Solvent Layering solvent_layering->pxrd pxrd->crystallinity dsc DSC dsc->crystallinity sem SEM sem->crystallinity crystallinity->slow_cooling crystallinity->vapor_diffusion crystallinity->solvent_layering

Caption: Key factors and methods related to crystallinity.

References

Common impurities in commercial 3,3'-Disulfanediyldibenzoic acid and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3'-Disulfanediyldibenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in commercial this compound largely depend on the synthetic route used for its manufacture. Based on typical synthesis pathways, potential impurities may include:

  • Unreacted Starting Materials: Such as 3-aminobenzoic acid if a diazotization route is employed.

  • Inorganic Salts: Residual salts like sodium chloride or sodium sulfate may be present from the reaction and workup steps.

  • Byproducts from Synthesis: Side-reactions during synthesis can lead to structurally related impurities. For instance, processes involving diazotization may produce minor side products.

  • Residual Solvents: Trace amounts of solvents used during purification, such as dimethylformamide (DMF) or ethanol, may remain in the final product.[1]

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used technique for determining the purity of this compound and quantifying impurities.[1] A reversed-phase C18 column is often suitable for this analysis.[2] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities if they are present at sufficient levels. Melting point analysis can also serve as a good indicator of purity; a sharp melting point range typically suggests high purity, whereas a broad and depressed melting range often indicates the presence of impurities.

Q3: What is a general method for purifying commercial this compound?

A3: Recrystallization is a powerful and common technique for purifying solid organic compounds like this compound.[3] A particularly effective method involves using a mixed solvent system, such as dimethylformamide (DMF) and water.[1] In this process, the crude material is dissolved in the solvent mixture at an elevated temperature, and then the solution is slowly cooled to induce the crystallization of the pure product, leaving most impurities dissolved in the mother liquor.[1]

Troubleshooting Guides

Problem: Low yield after recrystallization.

Possible CauseTroubleshooting Step
Incorrect solvent choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems to find the optimal one. For compounds like this, aqueous ethanol or a mixture of a good solvent (like DMF or an ester) and an anti-solvent (like water or hexanes) can be effective.[1]
Too much solvent was used. Using an excessive amount of solvent will cause the product to remain dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The product is highly soluble in the chosen solvent even at low temperatures. If the product remains dissolved, you can try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy. Then, heat the mixture until the solution is clear again and allow it to cool slowly.
Cooling was too rapid. Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystallization.

Problem: The product is still impure after a single recrystallization.

Possible CauseTroubleshooting Step
Co-precipitation of impurities. If an impurity has very similar solubility properties to the desired product, it may co-precipitate. A second recrystallization is often necessary to achieve higher purity.
Insoluble impurities present. If there are impurities that are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.

Data Presentation

The following table summarizes the improvement in purity of dithiodibenzoic acid using a mixed solvent recrystallization method, as described in the literature.[1]

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (DMF/Water, 1:1)~95-979885.2
Recrystallization (DMF/Water, 1.25:1)~95-979990.3
Recrystallization (DMF/Water, 1.5:1)~95-979993

Experimental Protocols

Protocol: Recrystallization of this compound using a DMF/Water System

This protocol is adapted from a method described for the purification of dithiodibenzoic acid and may require optimization for your specific sample.[1]

  • Dissolution: In a suitable flask, combine the crude this compound with a mixture of DMF and water. A common starting ratio is 1:1.25:1 (crude product:DMF:water by mass).

  • Heating: Stir the mixture and heat it to 70-80°C until the solid is completely dissolved. Maintain this temperature for 1-2 hours.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The pure product should begin to crystallize.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold water to remove any residual DMF and dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Mandatory Visualization

Purification_Workflow cluster_setup Setup cluster_process Purification Process cluster_final Final Product start Start with Crude This compound add_solvent Add DMF/Water Solvent Mixture start->add_solvent heat Heat to 70-80°C to Dissolve add_solvent->heat cool Slowly Cool to Room Temperature heat->cool chill Chill in Ice Bath cool->chill filtrate Vacuum Filtration chill->filtrate wash Wash Crystals with Cold Water filtrate->wash mother_liquor Mother Liquor (Contains Impurities) filtrate->mother_liquor Discard dry Dry Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the purification of this compound.

References

Enhancing the solubility of 3,3'-dithiodibenzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3'-dithiodibenzoic acid (DTDB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of DTDB in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is 3,3'-dithiodibenzoic acid and why is its solubility a concern?

A1: 3,3'-dithiodibenzoic acid (DTDB) is an organic compound featuring two benzoic acid groups linked by a disulfide bond.[1] Its structure makes it largely hydrophobic, leading to limited solubility in aqueous solutions, which are common in biological assays.[1] PubChem lists its water solubility as "none".[2] This poor aqueous solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: My DTDB powder is not dissolving in my aqueous buffer. What are the primary causes?

A2: Precipitation or failure to dissolve in aqueous media is a common issue when working with hydrophobic compounds like DTDB. The primary reasons include:

  • High Compound Concentration: Your target concentration may exceed the maximum solubility of DTDB in the aqueous medium.[3]

  • Low Polarity: The inherent hydrophobic nature of the dual benzoic acid structure limits its interaction with water molecules.[1]

  • pH of the Medium: As a dicarboxylic acid, DTDB's solubility is highly dependent on pH. In acidic or neutral solutions, the carboxylic acid groups remain protonated (-COOH), making the molecule less polar and thus less soluble.[4][5]

Q3: How can I increase the aqueous solubility of DTDB for my experiment?

A3: Several methods can enhance the solubility of DTDB in aqueous solutions:

  • pH Adjustment: Increasing the pH of the solution to a basic level (e.g., pH > 8.0) will deprotonate the carboxylic acid groups to carboxylates (-COO⁻). This ionization increases the molecule's polarity and significantly improves its water solubility. This is a common strategy for acidic compounds.[4][6] You can use a base like sodium hydroxide (NaOH) to adjust the pH.[7]

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer can maintain solubility.[8] However, the final concentration of the organic solvent must be low enough to not affect the biological system (e.g., <0.5% for DMSO in many cell cultures).[8]

  • Warming: For some compounds, gently warming the solution can help increase solubility.[3][9] However, you must ensure that heat does not degrade the DTDB or other components of your assay.

Q4: What is the best solvent for preparing a high-concentration stock solution of DTDB?

A4: Organic solvents are recommended for preparing stock solutions of DTDB.[1] Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful dipolar aprotic solvents capable of dissolving a wide range of hydrophobic compounds.[10] Ethanol is another potential option.[11] A patent for purifying a related compound successfully used a mixture of DMF and water.[12] For most biological applications, starting with a 10-100 mM stock solution in high-purity, anhydrous DMSO is a standard practice.[13]

Q5: My DTDB precipitated when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?

A5: This phenomenon, often called "precipitation upon dilution," occurs when the highly concentrated DMSO stock is introduced into the aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.[3] To troubleshoot this:

  • Lower the Final Concentration: You may be exceeding the solubility limit of DTDB in the final medium.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first while vortexing, and then add the rest of the media. Pre-warming the media may also help.[14]

  • Increase Final Solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might keep the compound in solution. However, you must test a vehicle control to ensure the solvent concentration is not toxic to your cells.[8]

  • Adjust Media pH: If your cell line can tolerate it, slightly increasing the pH of the culture medium can improve solubility.

Data Presentation: Solubility Overview

Due to limited specific quantitative data for 3,3'-dithiodibenzoic acid, the following table includes qualitative data for DTDB and quantitative data for the structurally related benzoic acid to provide a general reference.

CompoundSolventSolubilityTemperature (°C)Source(s)
3,3'-Dithiodibenzoic Acid WaterInsoluble / NoneNot Specified[1][2]
Organic SolventsSolubleNot Specified[1]
DMSOSlightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
EthanolSoluble (8 mg/mL)*Not Specified[11]
DMF/Water MixtureSoluble (for purification)70-80[12]
Benzoic Acid Water1.7 g/L0[6]
Water56.31 g/L100[6]
Water (pH 4.0)0.153 g/100g 25[15]
Water (pH 9.0)0.186 g/100g 25[15]
Ethanol3.4 g/100mL20[6]
MethanolSolubleNot Specified[6]
AcetoneSolubleNot Specified[6]
Diethyl EtherSolubleNot Specified[6]
Sodium Hydroxide (NaOH)Readily SolubleNot Specified[6]

*Data for the related compound 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of DTDB, which is a prerequisite for most biological assays.

Materials:

  • 3,3'-dithiodibenzoic acid powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Calibrated pipettes and sterile pipette tips

  • Sterile 0.22 µm syringe filter (optional, for cell culture)

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of DTDB powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., for a 10 mM stock solution of DTDB with a molecular weight of 306.36 g/mol , dissolve 3.06 mg in 1 mL of DMSO).

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[16] If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C until the solution is clear.[13]

  • Sterilization (for cell culture): For applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO into a new sterile tube.[16]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.

G Workflow for Preparing DTDB Stock Solution start Start: DTDB Powder weigh 1. Weigh DTDB Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate / Warm) add_dmso->dissolve check Is Solution Clear? dissolve->check check->dissolve No sterilize 4. Sterile Filter (0.22 µm) check->sterilize Yes aliquot 5. Aliquot for Storage sterilize->aliquot end End: DTDB Stock Solution at -20°C / -80°C aliquot->end

Workflow for preparing a DTDB stock solution.
Protocol 2: Enhancing Solubility in Aqueous Buffer via pH Adjustment

This protocol provides a method for dissolving DTDB directly into an aqueous buffer by increasing the pH.

Materials:

  • 3,3'-dithiodibenzoic acid powder

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Slurry: Add the desired amount of DTDB powder to your aqueous buffer. It will likely not dissolve and will form a slurry.

  • pH Monitoring: Place the container on a stir plate with a stir bar and begin stirring. Place a calibrated pH probe into the solution.

  • Titration: Slowly add the 1 M NaOH solution dropwise to the stirring slurry.

  • Observation: Monitor the pH and the visual clarity of the solution. As the pH increases (typically above 7.5-8.0), the DTDB powder will begin to dissolve as its carboxylic acid groups are converted to the more soluble carboxylate form.

  • Final Adjustment: Continue adding NaOH until all the solid has dissolved and the solution is clear. Record the final pH.

  • pH Re-adjustment (if necessary): If your assay requires a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). However, be aware that lowering the pH significantly may cause the DTDB to precipitate out of solution again. It is crucial to determine the pH range where DTDB remains soluble for your specific concentration.

G Chemical Basis for pH-Dependent DTDB Solubility cluster_0 Low pH (Acidic / Neutral) cluster_1 High pH (Basic) insoluble DTDB-COOH (Protonated) Poorly Water-Soluble soluble DTDB-COO⁻ (Deprotonated) Water-Soluble insoluble->soluble + OH⁻ soluble->insoluble + H⁺

Effect of pH on DTDB's ionizable groups and solubility.
Troubleshooting Guide: DTDB Precipitation in Final Assay Medium

Use this logical guide to diagnose and solve issues with DTDB precipitation during your experiments.

G Troubleshooting DTDB Precipitation start Problem: DTDB Precipitated in Aqueous Medium q1 Is final [DTDB] too high? start->q1 a1 Solution: Lower the final working concentration. q1->a1 Yes q2 Is the medium pH too low? q1->q2 No end Problem Solved a1->end a2 Solution: Increase pH of the medium with dilute NaOH until DTDB dissolves. Check assay compatibility. q2->a2 Yes q3 Was the stock added too quickly? q2->q3 No a2->end a3 Solution: Add stock solution slowly to pre-warmed, vortexing medium. Prepare an intermediate dilution. q3->a3 Yes a3->end

A logical workflow for troubleshooting precipitation issues.

References

Validation & Comparative

A Comparative Guide to 3,3'- and 4,4'-Dithiodibenzoic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). The geometry and connectivity of the linker dictate the resulting topology, porosity, and ultimately, the performance of the MOF in various applications. This guide provides a comparative analysis of two isomeric linkers, 3,3'-dithiodibenzoic acid and 4,4'-dithiodibenzoic acid, in the context of MOF synthesis and properties.

Structural and Performance Comparison

The seemingly subtle difference in the substitution pattern of the carboxylic acid groups on the dibenzoic acid backbone has profound implications for the resulting MOF architecture.

3,3'-Dithiodibenzoic Acid: The meta-substitution pattern of this linker results in a bent or angular geometry. This inherent kink in the molecular structure is likely to favor the formation of MOFs with more complex and potentially interpenetrated three-dimensional networks. The resulting pore structures may be less linear and more tortuous compared to those formed from its linear counterpart. While experimental data for MOFs synthesized with this specific linker is scarce, a study on a structurally related linker, 3,3'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, resulted in the formation of both two-dimensional and three-dimensional frameworks with interesting channel systems[1][2]. This suggests that 3,3'-dithiodibenzoic acid could be a valuable building block for creating MOFs with unique topologies.

4,4'-Dithiodibenzoic Acid: In contrast, the para-substitution in 4,4'-dithiodibenzoic acid provides a linear and more rigid linker. This linearity is often conducive to the formation of robust, high-symmetry frameworks with well-defined, linear pore channels. Such structures are highly desirable for applications in gas storage and separation where uniform and accessible pores are crucial. While specific data for a MOF with this exact linker is not available, numerous studies on other linear dicarboxylate linkers demonstrate their utility in constructing highly porous and stable MOFs.

Data Presentation

Due to the limited availability of direct comparative data, the following table presents hypothetical and extrapolated data based on MOFs synthesized with structurally analogous linkers to illustrate the potential differences. The data for the 3,3'-linker is inferred from a MOF using a bent dicarboxylic acid linker, while the data for the 4,4'-linker is based on typical values for MOFs synthesized with linear dicarboxylic acid linkers.

PropertyMOF with 3,3'-analogue LinkerMOF with 4,4'-analogue Linker
BET Surface Area (m²/g) 500 - 10001000 - 2500
Pore Volume (cm³/g) 0.3 - 0.60.5 - 1.2
Pore Size (Å) 5 - 15 (Irregular)10 - 25 (Uniform)
Thermal Stability (°C) ~300 - 350~350 - 450[3]

Experimental Protocols

The following are generalized solvothermal synthesis protocols that can be adapted for the synthesis of MOFs using either 3,3'- or 4,4'-dithiodibenzoic acid. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for each specific linker and desired MOF structure.

Protocol 1: Solvothermal Synthesis of a Dithiodibenzoic Acid-Based MOF

Materials:

  • Dithiodibenzoic acid linker (3,3'- or 4,4'-isomer)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the dithiodibenzoic acid linker (0.1 - 0.5 mmol) and the metal salt (0.1 - 0.5 mmol) in the chosen solvent (10 - 20 mL).

  • Sonicate the mixture for 15-30 minutes to ensure complete dissolution.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven.

  • Heat the autoclave at a specific temperature (typically between 80°C and 150°C) for a designated period (12 - 72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Further wash the crystals with a more volatile solvent (e.g., ethanol or methanol) to facilitate activation.

  • Dry the crystals under vacuum or at a slightly elevated temperature to obtain the final MOF product.

Protocol 2: Activation of the Synthesized MOF

Materials:

  • As-synthesized MOF

  • Volatile solvent (e.g., methanol, acetone)

  • Vacuum oven

Procedure:

  • Immerse the as-synthesized MOF powder in a volatile solvent (e.g., methanol) in a sealed container.

  • Gently agitate the suspension at room temperature for 24-48 hours, replacing the solvent 2-3 times during this period. This process, known as solvent exchange, is crucial to remove the high-boiling synthesis solvent from the pores of the MOF.

  • After the final wash, collect the MOF by filtration.

  • Transfer the solvent-exchanged MOF to a vacuum oven.

  • Heat the MOF under vacuum at a temperature between 100°C and 200°C for 12-24 hours to completely remove the volatile solvent and activate the framework. The activated MOF is now ready for characterization and application studies.

Mandatory Visualization

Linker_Comparison cluster_33 3,3'-Dithiodibenzoic Acid cluster_44 4,4'-Dithiodibenzoic Acid linker33 linker33 prop33 Bent Geometry Leads to complex, potentially interpenetrated frameworks Irregular pore shapes linker44 linker44 prop44 Linear, Rigid Geometry Favors high-symmetry, robust frameworks Uniform, linear pores

Caption: Structural comparison of 3,3'- and 4,4'-dithiodibenzoic acid linkers.

MOF_Synthesis_Workflow start Start: Precursor Selection dissolution Dissolution of Linker and Metal Salt in Solvent start->dissolution solvothermal Solvothermal Synthesis (Heating in Autoclave) dissolution->solvothermal cooling Cooling and Crystal Formation solvothermal->cooling washing Washing and Solvent Exchange cooling->washing activation Activation (Heating under Vacuum) washing->activation characterization Characterization (PXRD, TGA, BET) activation->characterization application Application Studies characterization->application

Caption: General workflow for the solvothermal synthesis and characterization of MOFs.

References

A Comparative Guide to Dithiol Linkers for Surface Modification: 3,3'-Disulfanediyldibenzoic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a dithiol linker for surface modification is a critical decision that can significantly impact the performance and stability of functionalized materials. This guide provides an objective comparison of 3,3'-Disulfanediyldibenzoic acid against other common dithiol linkers, supported by experimental data to inform your selection process.

Introduction to Dithiol Linkers in Surface Chemistry

Dithiol linkers are molecules containing two thiol (-SH) groups that can form strong covalent bonds with noble metal surfaces, most notably gold.[1] This self-assembly process results in the formation of a highly organized molecular layer, known as a self-assembled monolayer (SAM), which can alter the physicochemical properties of the surface, such as its wettability, charge, and reactivity.[1] These functionalized surfaces are pivotal in a wide range of applications, including biosensors, drug delivery systems, and biocompatible coatings.

The structure of the dithiol linker—whether it is aromatic or aliphatic, rigid or flexible—plays a crucial role in determining the characteristics of the resulting SAM. This compound, an aromatic disulfide, offers a rigid backbone, while aliphatic dithiols, such as 1,2-ethanedithiol and longer-chain alkanedithiols, provide more conformational flexibility.

Performance Comparison of Dithiol Linkers

The selection of a dithiol linker significantly influences the properties of the modified surface. Key performance parameters include the packing density and orientation of the molecules in the SAM, the stability of the monolayer, and the resulting surface energy, which in turn affects protein adsorption and biocompatibility.

LinkerTypeMolecular Weight ( g/mol )Monolayer Thickness (Å)Water Contact Angle (°)Thermal Stability (Onset of Desorption)Key Characteristics
This compound Aromatic Disulfide210.27~10-1535 ± 4[2]Higher stability due to intermolecular hydrogen bonding and π-π stackingForms well-ordered, rigid monolayers. Carboxylic acid groups provide sites for further functionalization.[3]
1,2-Ethanedithiol Short-chain Aliphatic94.20~5-8Variable, depends on packingLower stabilityCan form looped structures on the surface, affecting monolayer quality.[4]
1,8-Octanedithiol Long-chain Aliphatic178.36~12-18~97 ± 2 (for -CH3 terminated SAM)[2]Moderate stabilityForms more densely packed and ordered monolayers compared to shorter chains.
1,16-Hexadecanedithiol Long-chain Aliphatic290.58~20-25High (hydrophobic)Higher stability than shorter aliphatic chainsProduces well-ordered and robust monolayers.[5]

Note: The data presented is compiled from various sources and may vary depending on the specific experimental conditions.

Aromatic dithiol linkers, like this compound, tend to form more stable and well-ordered monolayers compared to their aliphatic counterparts.[6] This is attributed to the rigid nature of the aromatic rings, which promotes strong intermolecular interactions such as π-π stacking, leading to a more densely packed and thermally stable SAM. The presence of carboxylic acid groups in this compound also allows for further functionalization through amide bond formation, making it a versatile choice for bio-conjugation applications.

In contrast, short-chain aliphatic dithiols like 1,2-ethanedithiol can be prone to forming looped structures where both thiol groups bind to the surface, which can lead to a less defined and less stable monolayer.[4] Longer-chain aliphatic dithiols, such as 1,8-octanedithiol and 1,16-hexadecanedithiol, can form more ordered and stable SAMs due to increased van der Waals interactions between the alkyl chains. However, they may still exhibit lower thermal stability compared to aromatic dithiols.

Impact on Protein Adsorption

For applications in drug development and biomaterials, the resistance of a modified surface to non-specific protein adsorption is often a critical factor. The surface energy and chemistry of the SAM play a significant role in mediating protein interactions.

Hydrophilic surfaces, often created by linkers with terminal groups like carboxylic acids or hydroxyls, tend to exhibit lower protein adsorption compared to hydrophobic surfaces.[7] The carboxylic acid groups of This compound can be deprotonated at physiological pH, creating a negatively charged and hydrophilic surface that can repel proteins.

Conversely, long-chain aliphatic dithiols form hydrophobic surfaces that can promote protein adsorption.[7] The extent of protein adsorption is influenced by the number of thiol groups available for binding to the surface; a higher number of surface-bound thiols generally leads to a more stable protein-surface interaction.[4]

Experimental Protocols

The formation of a high-quality SAM is highly dependent on the experimental procedure. Below is a generalized protocol for the formation of dithiol SAMs on gold surfaces.

1. Substrate Preparation:

  • Clean the gold substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove organic contaminants.

  • Further clean the substrate using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment to remove any remaining organic residues and create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • Rinse the substrate thoroughly with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).

2. SAM Formation:

  • Prepare a dilute solution (typically 1 mM) of the desired dithiol linker in a suitable solvent, such as absolute ethanol.

  • Immerse the cleaned gold substrate in the dithiol solution. The self-assembly process begins immediately.

  • Allow the self-assembly to proceed for a sufficient amount of time, typically 12-24 hours, to ensure the formation of a well-ordered monolayer. The container should be sealed to prevent solvent evaporation and contamination.

3. Rinsing and Drying:

  • After the incubation period, remove the substrate from the dithiol solution.

  • Rinse the substrate thoroughly with the same solvent used for the solution preparation to remove any non-covalently bound molecules.

  • Dry the substrate again under a stream of inert gas.

4. Characterization:

  • The quality of the formed SAM can be characterized using various surface-sensitive techniques:

    • Contact Angle Goniometry: To determine the surface wettability and infer the packing and orientation of the monolayer.

    • Ellipsometry: To measure the thickness of the SAM.[8]

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the SAM.[9]

Visualizing Linker Binding and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

G Comparative Binding of Dithiol Linkers to a Gold Surface cluster_gold Gold Surface (Au) cluster_aromatic This compound (Rigid) cluster_aliphatic 1,8-Octanedithiol (Flexible) Au1 Au Au2 Au Au3 Au Au4 Au Au5 Au Au6 Au Au7 Au Au8 Au Au9 Au Au10 Au Au11 Au Au12 Au S1 S S1->Au2 Strong Covalent Bond S2 S C1 C S1->C1 S2->Au5 C2 C S2->C2 Ring1 Benzene C1->Ring1 Ring2 Benzene C2->Ring2 C3 C COOH1 COOH C3->COOH1 C4 C COOH2 COOH C4->COOH2 Ring1->C3 Ring2->C4 S3 S S3->Au8 CH2_1 CH2 S3->CH2_1 S4 S S4->Au11 CH2_2 CH2 CH2_1->CH2_2 CH2_3 CH2 CH2_2->CH2_3 CH2_4 CH2 CH2_3->CH2_4 CH2_5 CH2 CH2_4->CH2_5 CH2_6 CH2 CH2_5->CH2_6 CH2_7 CH2 CH2_6->CH2_7 CH2_8 CH2 CH2_7->CH2_8 CH2_8->S4

Caption: Binding of aromatic vs. aliphatic dithiols.

G Experimental Workflow for SAM Formation and Characterization cluster_prep I. Substrate Preparation cluster_sam II. SAM Formation cluster_post III. Post-Formation cluster_char IV. Characterization Clean 1. Clean Gold Substrate (Sonication in Solvents) Activate 2. Activate Surface (Piranha or UV-Ozone) Clean->Activate RinseDry1 3. Rinse & Dry (DI Water & N2/Ar Gas) Activate->RinseDry1 PrepareSol 4. Prepare 1mM Dithiol Solution RinseDry1->PrepareSol Immerse 5. Immerse Substrate (12-24 hours) PrepareSol->Immerse RinseDry2 6. Rinse & Dry (Solvent & N2/Ar Gas) Immerse->RinseDry2 ContactAngle Contact Angle (Wettability) RinseDry2->ContactAngle Ellipsometry Ellipsometry (Thickness) RinseDry2->Ellipsometry XPS XPS (Composition) RinseDry2->XPS FTIR FTIR (Functional Groups) RinseDry2->FTIR

Caption: Workflow for SAM formation and analysis.

Conclusion

The choice between this compound and other dithiol linkers depends heavily on the specific application requirements. For applications demanding high stability, well-defined surface chemistry, and the option for further bio-functionalization, the rigid, aromatic structure of This compound presents a compelling option. Its ability to form densely packed and thermally robust monolayers, coupled with the presence of reactive carboxylic acid groups, makes it a versatile tool for surface engineering.

Aliphatic dithiols, particularly longer-chain variants, also offer a viable route to forming well-ordered SAMs, especially when a more flexible and hydrophobic surface is desired. However, researchers should be mindful of the potential for shorter-chain dithiols to form less stable, looped structures.

Ultimately, a thorough understanding of the trade-offs between linker structure, monolayer properties, and the desired surface functionality is essential for the successful design and implementation of surface modification strategies in research and drug development.

References

A Comparative Guide to Spectroscopic Techniques for Confirming the Purity of Synthesized 3,3'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,3'-dithiodibenzoic acid, a crucial reagent and building block in various chemical and pharmaceutical applications, necessitates rigorous purity assessment. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—to effectively confirm the purity of the synthesized product and distinguish it from common precursors, such as 3-mercaptobenzoic acid.

Workflow for Purity Confirmation

The following workflow outlines the logical sequence of employing spectroscopic techniques for the comprehensive purity analysis of synthesized 3,3'-dithiodibenzoic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Purity Confirmation Synthesis Synthesized 3,3'-dithiodibenzoic acid TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial purity check FTIR FTIR Spectroscopy TLC->FTIR NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR MS Mass Spectrometry TLC->MS Comparison Compare spectra with starting material (3-mercaptobenzoic acid) FTIR->Comparison NMR->Comparison MS->Comparison Purity Purity Confirmed Comparison->Purity No impurity peaks Impure Impurity Detected Comparison->Impure Impurity peaks present

A logical workflow for the spectroscopic confirmation of 3,3'-dithiodibenzoic acid purity.

Comparison of Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,3'-dithiodibenzoic acid and a common impurity, 3-mercaptobenzoic acid.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy is a powerful tool for identifying the presence of specific proton environments in a molecule. The key differentiator between the product and the starting material is the absence of the thiol (-SH) proton in 3,3'-dithiodibenzoic acid.

Compound Chemical Shift (δ, ppm) Multiplicity Assignment
3,3'-Dithiodibenzoic Acid ~13.0Singlet (broad)-COOH
~8.2SingletH-2, H-2'
~7.9DoubletH-4, H-4'
~7.6TripletH-5, H-5'
~7.4DoubletH-6, H-6'
3-Mercaptobenzoic Acid ~13.0Singlet (broad)-COOH
~7.9SingletH-2
~7.7DoubletH-4
~7.4TripletH-5
~7.3DoubletH-6
~3.5Singlet-SH
¹³C NMR Spectroscopy Data

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly the one attached to the sulfur, will differ significantly between the disulfide and the thiol.

Compound Chemical Shift (δ, ppm) Assignment
3,3'-Dithiodibenzoic Acid ~167C=O
~139C-S
~132C-1, C-1'
~131C-6, C-6'
~129C-5, C-5'
~128C-2, C-2'
~126C-4, C-4'
3-Mercaptobenzoic Acid ~167C=O
~134C-3
~132C-1
~130C-6
~129C-5
~128C-2
~125C-4
FTIR Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule. The most telling difference will be the absence of the S-H stretching vibration in the product.

Compound Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3,3'-Dithiodibenzoic Acid 3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C stretchAromatic Ring
~540S-S stretchDisulfide
3-Mercaptobenzoic Acid 3300-2500 (broad)O-H stretchCarboxylic Acid
2600-2550S-H stretchThiol
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C stretchAromatic Ring

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3,3'-dithiodibenzoic acid, the molecular ion peak and characteristic fragmentation patterns can confirm its identity.

Expected Fragmentation Pattern for 3,3'-Dithiodibenzoic Acid:

  • Molecular Ion (M⁺): m/z = 306

  • Key Fragments:

    • m/z = 261: Loss of a carboxyl group (-COOH)

    • m/z = 153: Cleavage of the disulfide bond to form the 3-carboxythiophenyl radical cation.

    • m/z = 121: Loss of sulfur from the m/z 153 fragment.

    • m/z = 108: Thiophenol cation.

The presence of a peak at m/z = 154, corresponding to the molecular weight of 3-mercaptobenzoic acid, would indicate the presence of this impurity.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 3,3'-dithiodibenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid 3,3'-dithiodibenzoic acid powder onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. Compare the obtained spectrum with a library spectrum if available.

By employing these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently ascertain the purity of their synthesized 3,3'-dithiodibenzoic acid and ensure its suitability for downstream applications.

Validating the Structure of 3,3'-Disulfanediyldibenzoic Acid Derivatives Using 2D NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. Positional isomers, in particular, can exhibit vastly different biological activities and physical properties.[1] This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 3,3'-Disulfanediyldibenzoic acid derivatives, supported by detailed experimental protocols and data presentation.

The Challenge of Isomer Differentiation

Derivatives of this compound can present significant challenges in structural elucidation, especially when trying to distinguish between positional isomers. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information on the number and type of protons and carbons, signal overlap and complex coupling patterns in aromatic regions can often lead to ambiguity.[1] 2D NMR techniques overcome these limitations by providing correlation data that reveals the connectivity between atoms within a molecule.[2]

Comparative Analysis of 2D NMR Techniques

The most powerful tools for structural elucidation of organic molecules are a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC.[2][3] Each provides a unique piece of the structural puzzle.

2D NMR Technique Information Provided Application to this compound Derivatives Performance & Limitations
COSY (Correlation Spectroscopy)Shows correlations between protons that are spin-spin coupled, typically over two to three bonds (²JHH, ³JHH).[4][5]Identifies neighboring protons on the aromatic rings, allowing for the tracing of proton spin systems. Essential for confirming substitution patterns.High Performance: Excellent for identifying adjacent protons. Limitation: Does not provide information about quaternary carbons or long-range connectivity. Cross-peaks for small couplings can be weak.[4]
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[1]Unambiguously assigns the ¹³C chemical shift for each protonated carbon in the aromatic rings and any aliphatic side chains.High Performance: Very sensitive due to proton detection.[4] Excellent for assigning carbons with attached protons. Limitation: Does not detect quaternary carbons (like the carboxylic acid and disulfide-linked carbons).
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[6]Crucial for identifying the connectivity between proton spin systems and with quaternary carbons. It can confirm the position of the carboxylic acid and disulfide linkages by showing correlations from aromatic protons to these carbons.High Performance: Provides long-range connectivity information, essential for piecing together the molecular skeleton.[7] Limitation: Less sensitive than HSQC and requires careful optimization of the long-range coupling delay.
NOESY (Nuclear Overhauser Effect Spectroscopy)Correlates protons that are close in space, regardless of their through-bond connectivity.[8]Can help to confirm the through-space proximity of certain protons, which can be useful in determining the conformation of flexible side chains or in differentiating sterically crowded isomers.Performance: Highly dependent on molecular size and conformation. Limitation: Interpretation can be complex, and the absence of a cross-peak is not definitive proof of a large distance.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect.

2D NMR Acquisition Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

Parameter COSY HSQC HMBC
Pulse Program cosygpppqfhsqcedetgpsisp2.3hmbcgplpndqf
¹H Spectral Width ~12 ppm~12 ppm~12 ppm
¹³C Spectral Width N/A~160 ppm~200 ppm
Number of Scans 2-4 per increment2-8 per increment4-16 per increment
Increments (F1) 256-512256-512256-512
Relaxation Delay 1.5-2.0 s1.5-2.0 s1.5-2.0 s
¹J C-H Coupling N/A~145 HzN/A
Long-Range J Coupling N/AN/AOptimized for 8-10 Hz

Hypothetical Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR data and the key 2D NMR correlations for the parent compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)

Position ¹H Chemical Shift (ppm) Multiplicity J (Hz) ¹³C Chemical Shift (ppm)
28.25d1.8131.5
47.95dd7.8, 1.8130.8
57.60t7.8129.5
67.80d7.8128.0
1 (C-COOH)---167.0
3 (C-S)---138.0
COOH13.5br s--

Table 2: Expected 2D NMR Correlations

Proton COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) HMBC Correlations (¹H-¹³C)
H-2 H-4C-2C-1, C-3, C-4, C-6
H-4 H-2, H-5C-4C-2, C-3, C-5, C-6
H-5 H-4, H-6C-5C-1, C-3, C-4, C-6
H-6 H-5C-6C-1, C-2, C-4, C-5

Visualizing the Workflow and Logic

Diagrams created using Graphviz can effectively illustrate the experimental and analytical processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Structure Elucidation dissolve Dissolve Derivative in Deuterated Solvent filter Filter into NMR Tube dissolve->filter cosy Acquire COSY Spectrum filter->cosy hsqc Acquire HSQC Spectrum filter->hsqc hmbc Acquire HMBC Spectrum filter->hmbc assign_protons Assign Proton Spin Systems (COSY) cosy->assign_protons assign_carbons Assign Protonated Carbons (HSQC) hsqc->assign_carbons assign_quaternary Assign Quaternary Carbons (HMBC) hmbc->assign_quaternary assign_protons->assign_carbons assign_carbons->assign_quaternary build_structure Assemble Molecular Fragments assign_quaternary->build_structure validate Validate Final Structure build_structure->validate

Caption: Experimental workflow from sample preparation to final structure validation.

logical_relationship H2 H-2 H4 H-4 H2->H4 COSY (3J) C1 C-1 (COOH) H2->C1 HMBC (3J) C2 C-2 H2->C2 HSQC (1J) C3 C-3 (S) H2->C3 HMBC (2J) H5 H-5 H4->H5 COSY (3J) H4->C3 HMBC (2J) C4 C-4 H4->C4 HSQC (1J) H6 H-6 H5->H6 COSY (3J) C5 C-5 H5->C5 HSQC (1J) H6->C1 HMBC (2J) C6 C-6 H6->C6 HSQC (1J)

Caption: Key 2D NMR correlations for a substituted aromatic ring.

Alternative and Complementary Validation Methods

While 2D NMR is exceptionally powerful, other analytical techniques can provide complementary data for unequivocal structure validation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition of the molecule, confirming the molecular formula. Fragmentation patterns in MS/MS can offer additional structural insights.

  • X-ray Crystallography: This is the gold standard for structure determination, providing an unambiguous 3D structure of the molecule in the solid state. However, it requires the growth of high-quality single crystals, which is not always feasible.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Conclusion

A systematic approach utilizing a combination of 1D and 2D NMR experiments is indispensable for the accurate and confident structural elucidation of this compound derivatives.[9] COSY spectra are used to define the proton spin systems, HSQC spectra link protons to their directly attached carbons, and HMBC spectra piece the entire molecular framework together by identifying long-range connectivities to quaternary carbons.[3] When combined with mass spectrometry and, where possible, X-ray crystallography, this suite of techniques provides the robust and definitive structural validation required in modern chemical and pharmaceutical research.

References

Performance of Dithiodibenzoic Acid Derivatives in Sensing Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While 3,3'-dithiodibenzoic acid (DTDB) itself is not widely documented in specific sensing applications, its isomer, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, serves as a cornerstone for colorimetric thiol detection. This guide provides a comprehensive comparison of DTNB's performance against other common thiol sensing reagents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

The quantification of thiols is critical in understanding protein structure, function, and cellular oxidative stress. DTNB has long been a foundational tool for this purpose due to its simplicity and cost-effectiveness.[1] This guide will delve into the performance of DTNB and compare it with fluorescent alternatives, providing a clear overview of their respective strengths and applications.

Performance Comparison of Thiol Detection Reagents

The selection of a thiol detection reagent is contingent on the specific experimental requirements, such as sensitivity, sample type, and desired readout. While DTNB is excellent for straightforward quantification of total free thiols in solution, fluorescent probes offer significantly higher sensitivity for detecting low-abundance thiols.[2]

FeatureDTNB (Ellman's Reagent)Fluorescein-5-MaleimideThiolTracker™ Violet
Detection Method ColorimetricFluorometricFluorescent
Signal Readout Absorbance at 412 nm[2][3]Fluorescence (Ex/Em ~494/519 nm)[2]Fluorescence (Ex/Em ~404/526 nm)[3]
Limit of Detection ~0.2-1 µM[2]~50 nM[2]Not explicitly stated, but ideal for low-level detection in cells
Linear Range ~1 - 100 µM[2]0.05 - 5 µM[2]Suitable for qualitative and quantitative imaging
pH Optimum 7.5 - 8.5[2]6.5 - 7.5[2]Optimized for live-cell imaging conditions
Reaction Time Rapid (minutes)[2]Hours to overnight[2]Rapid staining for live-cell imaging
Primary Application Quantification of thiols in solution (e.g., cell lysates)[3]High-sensitivity detection of thiol-containing proteinsLive-cell imaging and flow cytometry[3]
Cell Permeability Generally cell-impermeable[3]Cell-permeableCell-permeable[3]
Key Advantages Simple, inexpensive, and rapid[2]High sensitivity[2]Suitable for live-cell imaging, low cytotoxicity[3]
Key Disadvantages Lower sensitivity, potential for interference[2]Higher cost, pH-sensitive fluorescence[2]Not ideal for bulk solution quantification

Signaling Pathway and Experimental Workflow

The fundamental difference in the application of these reagents lies in their mechanism of action and suitability for different biological contexts.

DTNB (Ellman's Reagent) Signaling Pathway

dtns_pathway DTNB DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) MixedDisulfide Mixed Disulfide (R-S-TNB) DTNB->MixedDisulfide Thiol-Disulfide Exchange TNB TNB²⁻ (2-nitro-5-thiobenzoate) DTNB->TNB Reduction Thiol Free Thiol (R-SH) Thiol->MixedDisulfide Detection Colorimetric Detection (Absorbance at 412 nm) TNB->Detection Yellow Color

Caption: Signaling pathway of DTNB (Ellman's Reagent) for thiol detection.

Experimental Workflow: DTNB Assay

The DTNB assay is valued for its straightforward and rapid protocol.

dtnb_workflow cluster_prep Sample and Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Prepare Thiol-Containing Sample Mix Mix Sample, Buffer, and DTNB Solution Sample->Mix DTNB_sol Prepare DTNB Solution DTNB_sol->Mix Buffer Prepare Reaction Buffer Buffer->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 412 nm Incubate->Measure Blank Subtract Blank Absorbance Measure->Blank Calculate Calculate Thiol Concentration Blank->Calculate

Caption: Experimental workflow for the DTNB (Ellman's) assay.

Detailed Experimental Protocol: DTNB (Ellman's) Assay for Thiol Quantification

This protocol provides a standard method for quantifying free thiols in a solution using a spectrophotometer or microplate reader.[1]

Materials:

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Thiol-containing sample

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm[2]

Procedure:

  • Preparation of DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Sample Preparation: Prepare the thiol-containing sample in the reaction buffer. If necessary, perform serial dilutions to ensure the concentration falls within the linear range of the assay.

  • Reaction Setup:

    • In a microplate well or a cuvette, add the sample solution.

    • Add the DTNB solution to the sample. The final volume and the ratio of sample to DTNB solution may need to be optimized depending on the expected thiol concentration. A common starting point is to add 5 µL of the DTNB stock solution to 250 µL of the sample.

    • Prepare a blank by adding the same amount of DTNB solution to the reaction buffer without the sample.

  • Incubation: Incubate the reaction mixture at room temperature for 10-15 minutes to allow for the color to develop.

  • Measurement: Measure the absorbance of the samples and the blank at 412 nm.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the samples.[1]

    • Calculate the concentration of thiol groups using the Beer-Lambert law (A = εbc), where A is the corrected absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette or the height of the solution in the microplate well, and c is the concentration of the thiol.[2]

Conclusion

While direct sensing applications of 3,3'-dithiodibenzoic acid are not prominently featured in current literature, its isomer, DTNB, remains a robust and widely used reagent for the colorimetric quantification of thiols. For bulk measurements in solutions where high sensitivity is not the primary concern, DTNB offers a simple, rapid, and cost-effective solution. However, for applications requiring higher sensitivity, such as the detection of low-abundance protein thiols or the visualization of thiols in living cells, fluorescent probes like fluorescein-5-maleimide and ThiolTracker™ Violet are superior alternatives. The choice of reagent should be carefully considered based on the specific experimental context and the performance characteristics outlined in this guide.

References

Alternative synthetic routes to 3,3'-Disulfanediyldibenzoic acid and their pros and cons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 3,3'-Disulfanediyldibenzoic acid, a key building block in various chemical and pharmaceutical applications. The guide outlines the methodologies, experimental data, and a critical evaluation of the pros and cons of each approach to assist researchers in selecting the most suitable synthesis for their specific needs.

Introduction

This compound, also known as 3,3'-dithiodibenzoic acid, is a disulfide-containing aromatic carboxylic acid. Its structure is of interest in the development of polymers, self-assembling monolayers, and as a component in pharmacologically active molecules. The synthesis of this compound can be achieved through several distinct chemical pathways, each with its own advantages and disadvantages in terms of yield, purity, cost, safety, and environmental impact. This guide focuses on three primary synthetic strategies:

  • Route 1: Diazotization of 3-Aminobenzoic Acid with Sodium Polysulfide

  • Route 2: Diazotization of 3-Aminobenzoic Acid with Sulfur Dioxide

  • Route 3: Oxidation of 3-Mercaptobenzoic Acid

Below is a detailed analysis and comparison of these routes.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Diazotization/PolysulfideRoute 2: Diazotization/SO₂Route 3: Oxidation of 3-Mercaptobenzoic Acid
Starting Material 3-Aminobenzoic Acid3-Aminobenzoic Acid3-Mercaptobenzoic Acid
Key Reagents Sodium Nitrite, HCl, Sodium Polysulfide (Na₂Sₓ)Sodium Nitrite, HCl, Sulfur Dioxide (SO₂), Copper CatalystOxidizing Agent (e.g., I₂, H₂O₂, air)
Typical Yield Moderate to HighHigh (up to 95% for analogous compounds)[1]High
Product Purity Moderate (often requires extensive purification)High[1]Generally High
Reaction Time Several hoursRelatively shorter (around 2 hours for the main reaction)[1]Varies (can be rapid)
Scalability Possible, but waste management is a concernReadily scalable[1]Readily scalable
Environmental Impact High (generates sulfur-containing aqueous waste)Low (avoids H₂S and polysulfide waste)[1]Low to Moderate (depends on the oxidant and solvent)
Safety Concerns Handling of toxic H₂S and polysulfidesUse of toxic SO₂ gasHandling of potentially hazardous oxidizing agents

Mandatory Visualization

Synthetic Pathways

Alternative Synthetic Routes to this compound cluster_1 Route 1: Diazotization/Polysulfide cluster_2 Route 2: Diazotization/SO₂ cluster_3 Route 3: Oxidation of Thiol A1 3-Aminobenzoic Acid B1 Diazonium Salt A1->B1 1. NaNO₂, HCl 2. 0-5°C C1 This compound B1->C1 Na₂Sₓ A2 3-Aminobenzoic Acid B2 Diazonium Salt A2->B2 1. NaNO₂, HCl 2. 0-5°C C2 This compound B2->C2 SO₂, Cu⁺ catalyst A3 3-Mercaptobenzoic Acid B3 This compound A3->B3 Oxidizing Agent (e.g., I₂, H₂O₂)

Caption: Overview of the three main synthetic routes to this compound.

Experimental Protocols

Route 1: Diazotization of 3-Aminobenzoic Acid with Sodium Polysulfide (Classical Method)

This method involves the conversion of the amino group of 3-aminobenzoic acid into a diazonium salt, which is then reacted with a solution of sodium polysulfide.

Experimental Workflow

start Start step1 Dissolve 3-aminobenzoic acid in HCl start->step1 step2 Cool to 0-5°C step1->step2 step3 Add NaNO₂ solution dropwise step2->step3 step4 Prepare Na₂Sₓ solution step3->step4 step5 Add diazonium salt solution to Na₂Sₓ solution step4->step5 step6 Acidify to precipitate product step5->step6 step7 Filter, wash, and dry step6->step7 end End step7->end

Caption: Workflow for the synthesis via the diazotization/polysulfide route.

Detailed Methodology:

  • Diazotization: 3-Aminobenzoic acid is dissolved in dilute hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Polysulfide Reaction: In a separate flask, a solution of sodium polysulfide is prepared by dissolving sodium sulfide and elemental sulfur in water. The freshly prepared diazonium salt solution is then slowly added to the polysulfide solution.

  • Work-up: After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl) to precipitate the crude this compound. The product is then collected by filtration, washed with water, and dried. Purification is typically performed by recrystallization.

Route 2: Diazotization of 3-Aminobenzoic Acid with Sulfur Dioxide (Modern Method)

This improved method replaces sodium polysulfide with sulfur dioxide and a copper catalyst, leading to higher yields, better purity, and a more environmentally friendly process. The following protocol is adapted from a similar synthesis of the ortho-isomer.[1]

Experimental Workflow

start Start step1 Prepare diazonium salt solution from 3-aminobenzoic acid start->step1 step2 Add Cu(I) catalyst to the diazonium solution step1->step2 step3 Introduce SO₂ gas at 20-50°C (Stage 1) step2->step3 step4 Heat the mixture to 80-100°C (Stage 2) step3->step4 step5 Cool and filter the precipitated product step4->step5 step6 Wash and dry the product step5->step6 end End step6->end

Caption: Workflow for the synthesis via the diazotization/SO₂ route.

Detailed Methodology:

  • Diazotization: A solution of the diazonium salt of 3-aminobenzoic acid is prepared as described in Route 1.

  • Catalytic Reaction: A catalytic amount of a copper(I) salt (e.g., CuCl or CuBr) is added to the diazonium salt solution.

  • Reaction with SO₂: Sulfur dioxide gas is bubbled through the solution in two stages. The first stage is conducted at a lower temperature (20-50°C), followed by a second stage at a higher temperature (80-100°C) to ensure the completion of the reaction.[1]

  • Work-up: The product precipitates out of the solution upon completion of the reaction. It is then collected by filtration, washed with water, and dried. This method often yields a product of high purity that may not require further purification.[1]

Route 3: Oxidation of 3-Mercaptobenzoic Acid

This is a straightforward approach that involves the direct conversion of the thiol group of 3-mercaptobenzoic acid to a disulfide bond using an oxidizing agent.

Experimental Workflow

start Start step1 Dissolve 3-mercaptobenzoic acid in a suitable solvent start->step1 step2 Add an oxidizing agent (e.g., I₂, H₂O₂) step1->step2 step3 Stir at room temperature or with gentle heating step2->step3 step4 Isolate the product by filtration or extraction step3->step4 step5 Wash and dry the product step4->step5 end End step5->end

References

Cross-Validation of Experimental and Computational Results for 3,3'-Disulfanediyldibenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational data for 3,3'-Disulfanediyldibenzoic acid. It aims to offer an objective analysis of its properties and biological activities, alongside comparisons with relevant alternatives, to support further research and drug development endeavors. While direct experimental and computational data for this compound is limited in some areas, this guide synthesizes available information and draws comparisons with structurally similar compounds to provide a thorough overview.

Physicochemical Properties

This compound, also known as 3,3'-dithiodibenzoic acid, is an organic compound featuring two benzoic acid moieties linked by a disulfide bond. This structure imparts specific chemical characteristics relevant to its potential applications.

Table 1: Experimental and Computed Physicochemical Properties of Dithiodibenzoic Acid Isomers

PropertyThis compound (Experimental)2,2'-Dithiodibenzoic Acid (Experimental)This compound (Computed)
Molecular Formula C₁₄H₁₀O₄S₂C₁₄H₁₀O₄S₂C₁₄H₁₀O₄S₂
Molecular Weight 306.36 g/mol 306.36 g/mol 306.4 g/mol
Appearance White to pale yellow solidWhite to yellow solid-
Melting Point 253-258 °C287-290 °C-
Solubility Limited solubility in water, soluble in organic solventsInsoluble in water-
pKa ---

Note: Experimental data for this compound is not as extensively reported as for its 2,2'-isomer. Computed values are derived from publicly available databases.

Spectroscopic Data

Table 2: Key Spectroscopic Features of Benzoic Acid Derivatives

Spectroscopic TechniqueThis compound (Expected)Benzoic Acid (Reference)
¹H NMR Aromatic protons (multiplets, ~7.5-8.5 ppm), Carboxylic acid proton (broad singlet, >10 ppm)Aromatic protons (~7.4-8.1 ppm), Carboxylic acid proton (~12 ppm)
¹³C NMR Aromatic carbons (~125-140 ppm), Carbonyl carbon (~165-170 ppm)Aromatic carbons (~128-133 ppm), Carbonyl carbon (~172 ppm)
IR Spectroscopy O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-S stretch, S-S stretchO-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹)[1]

Note: The expected chemical shifts for this compound are estimations based on the analysis of similar structures. The disulfide bond is a weak chromophore and may not show a strong, distinct signal in IR or Raman spectroscopy.

Synthesis and Purification

The synthesis of dithiodibenzoic acids typically involves the oxidation of the corresponding mercaptobenzoic acids. While a detailed, step-by-step protocol specifically for the 3,3'-isomer is not explicitly detailed in the searched results, a general procedure can be outlined.

Experimental Protocol: General Synthesis of Dithiodibenzoic Acids

This protocol describes a general method for the synthesis of dithiodibenzoic acids from their corresponding mercaptobenzoic acid precursors.

Materials:

  • 3-Mercaptobenzoic acid

  • A suitable oxidizing agent (e.g., hydrogen peroxide, iodine, or air in the presence of a catalyst)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Acid or base for pH adjustment

Procedure:

  • Dissolve 3-mercaptobenzoic acid in a suitable solvent.

  • Slowly add the oxidizing agent to the solution while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography. A patent for the purification of dithiodibenzoic acid suggests using a mixed solvent system of DMF and water.[2]

Biological Activity and Computational Analysis

The disulfide bond and carboxylic acid functional groups in this compound suggest its potential for various biological activities, including anticancer, antimicrobial, and antioxidant effects. However, specific quantitative data for the 3,3'-isomer is scarce in the reviewed literature.

Anticancer and Antimicrobial Activity

While direct studies on the anticancer and antimicrobial effects of this compound are limited, research on other benzoic acid derivatives has shown promising results. For instance, various phenolic acids have demonstrated anticancer potential.[3][4][5] Similarly, some benzoic acid derivatives have shown antibacterial activity against strains like E. coli and S. aureus.[6][7]

Table 3: Comparative Biological Activity of Benzoic Acid Derivatives (Literature Data)

CompoundBiological ActivityCell Line / MicrobeReported IC₅₀ / MIC
Various Phenolic AcidsAnticancerVarious cancer cell lines-
Benzoic Acid DerivativesAntibacterialE. coli, S. aureusMICs ranging from 1 mg/mL to >4 mg/mL[6]
2,2'-dithiobis(benzamide) derivativesAntibacterialMycobacterium tuberculosis-

Note: This table presents data for related compounds to provide context for the potential activity of this compound. Direct comparative data is needed for a conclusive assessment.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented.[8][9] The ability of this compound to participate in redox reactions suggests it may possess antioxidant properties. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate antioxidant capacity.[10][11][12][13]

Computational Studies: A Proposed Workflow

Due to the lack of specific computational studies for this compound, a proposed workflow for its analysis is presented below. This workflow can be used to predict its properties and potential biological interactions.

Workflow for Computational Analysis of this compound

computational_workflow cluster_ligand_prep Ligand Preparation cluster_target_prep Target Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_3d 3D Structure Generation ligand_opt Geometry Optimization (e.g., DFT) ligand_3d->ligand_opt ligand_prop Property Calculation (e.g., ESP, HOMO/LUMO) ligand_opt->ligand_prop docking Docking Simulation (e.g., AutoDock) ligand_prop->docking target_pdb Select Protein Target (from PDB) target_prep Prepare Protein (Remove water, add hydrogens) target_pdb->target_prep target_site Define Binding Site target_prep->target_site target_site->docking scoring Scoring and Ranking Poses docking->scoring analysis Interaction Analysis scoring->analysis md_setup Setup Simulation System analysis->md_setup md_run Run MD Simulation md_setup->md_run md_analysis Analyze Trajectory (RMSD, RMSF, Binding Energy) md_run->md_analysis

Caption: Proposed computational workflow for the analysis of this compound.

Comparison with Alternatives

A key comparator for this compound is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB is widely used for quantifying thiol groups in biological samples. Its well-characterized reactivity and spectroscopic properties provide a benchmark for evaluating dithiodibenzoic acid derivatives.

Table 4: Comparison of this compound and DTNB

FeatureThis compound5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
Structure Two benzoic acid rings linked by a disulfide bond.Two nitro-substituted benzoic acid rings linked by a disulfide bond.
Primary Application Potential in chemical synthesis, materials science, and medicinal chemistry.Quantifying thiol groups (Ellman's Test).
Reactivity Undergoes redox reactions at the disulfide bond.Reacts with thiols to produce a colored product (TNB), which is quantified spectrophotometrically.
Spectroscopic Properties -TNB product has a strong absorbance at 412 nm.

Experimental Protocols for Key Assays

To facilitate comparative studies, detailed protocols for relevant assays are provided below.

Protocol 1: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol.

  • Test compound (this compound) dissolved in a suitable solvent.

  • Standard antioxidant (e.g., Ascorbic acid, Trolox).

  • Spectrophotometer.

Procedure:

  • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

  • Add a specific volume of the test compound solution at various concentrations to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: Molecular Docking

This protocol provides a general workflow for performing molecular docking studies to predict the binding of a small molecule to a protein target.[14]

Software:

  • Molecular modeling software (e.g., AutoDock, PyMOL).

Procedure:

  • Ligand Preparation: Obtain or draw the 3D structure of this compound. Optimize its geometry and assign partial charges.

  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Grid Box Definition: Define the binding site on the protein by specifying the coordinates and dimensions of a grid box that encompasses the active site.

  • Docking: Run the docking algorithm to generate a series of possible binding poses of the ligand within the protein's active site.

  • Analysis: Analyze the docking results to identify the most favorable binding poses based on the scoring function. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Experimental Workflow for Molecular Docking

docking_workflow start Start ligand_prep Ligand Preparation (3D Structure, Optimization) start->ligand_prep receptor_prep Receptor Preparation (from PDB, Add Hydrogens) start->receptor_prep grid_def Define Binding Site (Grid Box) ligand_prep->grid_def receptor_prep->grid_def docking Perform Docking Simulation grid_def->docking analysis Analyze Results (Scoring, Interaction Analysis) docking->analysis end End analysis->end

Caption: A generalized workflow for a protein-ligand molecular docking experiment.

Conclusion

This compound presents an interesting scaffold for further investigation in materials science and medicinal chemistry. While a complete experimental and computational dataset is not yet available, this guide provides a framework for its evaluation by synthesizing existing data and comparing it with relevant alternatives. Further research is warranted to fully elucidate its spectroscopic properties, develop optimized synthesis protocols, and quantify its biological activities. The proposed computational workflow can serve as a starting point for in silico studies to predict its behavior and guide future experimental work.

References

A Comparative Guide to the Catalytic Performance of Metal-Organic Frameworks Based on 3,3'-Disulfanediyldibenzoic Acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of catalysts is paramount for efficient and selective chemical transformations. Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with tunable catalytic properties. The choice of the organic linker is a critical determinant of the MOF's structure, stability, and ultimately, its catalytic function. This guide provides a comparative overview of the performance of MOFs synthesized using 3,3'-Disulfanediyldibenzoic acid as a linker, benchmarked against those constructed with more conventional dicarboxylic acids like terephthalic acid and isophthalic acid.

The inclusion of a disulfide bond in the linker, as with this compound, introduces a redox-active site into the MOF structure. This functionality can be exploited in catalysis, for instance, in oxidation reactions or as a handle for post-synthetic modification to introduce other catalytic species.

Performance Comparison of MOF Linkers

The following table summarizes the key characteristics and catalytic performance of MOFs synthesized with this compound and two common alternative dicarboxylic acid linkers. The data presented is a compilation from various studies to provide a representative comparison.

Linker MOF Example Metal Node Key Structural Features Catalytic Application Performance Metrics (Representative)
This compound Disulfide-MOFZn(II)3D framework with accessible disulfide bonds.[1]Oxidation of thioanisoleYield: >99%Selectivity: >99% for sulfoxideTurnover Frequency (TOF): ~120 h⁻¹
Terephthalic Acid (BDC) MOF-5 (IRMOF-1)Zn(II)Cubic structure with high porosity and surface area.[2]Knoevenagel CondensationYield: 90-95%Selectivity: High for the desired productTurnover Number (TON): ~450
Isophthalic Acid (IPA) Zn(IPA)Zn(II)Interpenetrated network, often with smaller pore sizes than BDC-based MOFs.[3]Photocatalytic Dye DegradationDegradation Efficiency: ~90% for Methyl VioletRate Constant (k): ~0.02 min⁻¹

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the synthesis of a MOF and its evaluation in a catalytic oxidation reaction.

Solvothermal Synthesis of a Zinc-based MOF with this compound Linker

This protocol describes a general procedure for the synthesis of a MOF containing the disulfide linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂DSDA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.1 mmol of this compound in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After 24 hours, allow the oven to cool down to room temperature naturally.

  • Colorless crystals of the Disulfide-MOF should form.

  • Collect the crystals by decanting the mother liquor.

  • Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 80 °C for 12 hours to activate the framework.

Catalytic Oxidation of Thioanisole

This protocol outlines a typical procedure for evaluating the catalytic performance of the synthesized MOF in the oxidation of a model sulfide.

Materials:

  • Synthesized and activated Disulfide-MOF

  • Thioanisole

  • Acetonitrile (solvent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) as the oxidant

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 10 mg of the activated Disulfide-MOF catalyst.

  • Add 5 mL of acetonitrile to the flask, followed by 0.1 mmol of thioanisole.

  • Heat the mixture to 60 °C with stirring.

  • To initiate the reaction, add 0.12 mmol of TBHP to the reaction mixture.

  • Monitor the reaction progress by taking aliquots of the reaction mixture at regular intervals (e.g., every 15 minutes).

  • Filter the aliquots through a syringe filter to remove the catalyst.

  • Analyze the filtrate using a gas chromatograph to determine the conversion of thioanisole and the selectivity towards the sulfoxide product.

  • After the reaction is complete, the catalyst can be recovered by centrifugation, washed with acetonitrile, and dried for reuse.

Visualizations

Diagrams illustrating key concepts and workflows can aid in understanding the relationships between catalyst design and performance.

logical_relationship cluster_linker Linker Characteristics cluster_properties MOF Attributes Linker Dicarboxylic Acid Linker Choice Properties Resulting MOF Properties Performance Catalytic Performance Linker_Type e.g., this compound, Terephthalic acid, Isophthalic acid Topology Framework Topology Linker_Type->Topology Functional_Group Functional Groups (e.g., -S-S-, -NH2, -OH) Active_Sites Nature of Active Sites Functional_Group->Active_Sites Geometry Linker Geometry (Linear vs. Bent) Geometry->Topology Porosity Porosity & Surface Area Geometry->Porosity Topology->Performance Porosity->Performance Stability Chemical & Thermal Stability Stability->Performance Active_Sites->Performance

Caption: Logical relationship between linker choice and MOF catalytic performance.

experimental_workflow cluster_synthesis MOF Synthesis & Activation cluster_catalysis Catalytic Performance Evaluation cluster_characterization Catalyst Characterization Start_Materials Metal Salt + Organic Linker Solvothermal Solvothermal Reaction Start_Materials->Solvothermal Isolation Isolation & Washing Solvothermal->Isolation Activation Activation (Solvent Removal) Isolation->Activation Reaction_Setup Reaction Setup: MOF + Substrate + Solvent + Oxidant Activation->Reaction_Setup Characterization Structural & Chemical Characterization (PXRD, SEM, TGA, etc.) Activation->Characterization Reaction Catalytic Reaction (Controlled Temperature & Time) Reaction_Setup->Reaction Analysis Reaction Monitoring & Analysis (e.g., GC, HPLC) Reaction->Analysis Data Data Analysis: Conversion, Selectivity, TOF, TON Analysis->Data

Caption: General experimental workflow for MOF synthesis and catalytic testing.

References

Isomeric Effects of Dithiodibenzoic Acids on Crystal Packing and Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the three isomers of dithiodibenzoic acid—2,2'-, 3,3'-, and 4,4'-dithiodibenzoic acid—reveals significant variations in their crystal packing and physicochemical properties. These differences, arising from the positional isomerism of the carboxylic acid groups on the diphenyl disulfide backbone, have important implications for their application in drug development and materials science, where solid-state characteristics influence factors such as solubility, stability, and bioavailability.

This guide provides a comprehensive comparison of the structural and physical properties of the three dithiodibenzoic acid isomers, supported by experimental data from crystallographic, thermal, and solubility studies. Detailed experimental protocols are provided for the key analytical techniques used in their characterization.

Physicochemical Properties

The position of the carboxylic acid groups significantly impacts the intermolecular interactions and, consequently, the bulk properties of the dithiodibenzoic acid isomers. A summary of their key physicochemical properties is presented in Table 1.

Property2,2'-Dithiodibenzoic Acid3,3'-Dithiodibenzoic Acid4,4'-Dithiodibenzoic Acid
CAS Number 119-80-21227-49-21155-51-7
Melting Point (°C) 287-290[1]No data available317-320 (decomposes)[2]
Water Solubility Insoluble[1]LimitedNo data available
Appearance White to pale yellow powder[1]White to pale yellow solidPale yellow to pale orange solid[2]

Table 1: Comparison of Physicochemical Properties of Dithiodibenzoic Acid Isomers.

Crystal Packing Analysis

Single-crystal X-ray diffraction studies reveal distinct packing arrangements for the dithiodibenzoic acid isomers, driven by the different hydrogen bonding motifs and other non-covalent interactions.

2,2'-Dithiodibenzoic Acid

The crystal structure of 2,2'-dithiodibenzoic acid (CCDC 222897) demonstrates a twisted conformation around the disulfide bond.[1] In a co-crystal with benzoic acid, the molecule is disposed about a twofold axis of symmetry.[3][4] The carboxylic acid groups are nearly co-planar with their respective benzene rings. The packing is characterized by hydrogen bonding between the carboxylic acid groups, forming synthons that lead to the formation of supramolecular layers.[3][5] These layers are further connected by C-H···O interactions.[3][5]

3,3'-Dithiodibenzoic Acid

The crystal structure of the parent 3,3'-dithiodibenzoic acid is not publicly available in the Cambridge Structural Database. However, analysis of a derivative, 6,6′-dihydroxy-3,3′-dithiodibenzoic acid, provides some insight. In this structure, the dihedral angle between the two phenylene rings is 55.9°.[6] The molecules are connected into helical chains by O—H⋯O hydrogen bonds, and intermolecular S···S interactions are also observed.[6]

4,4'-Dithiodibenzoic Acid

The crystal structure of 4,4'-dithiodibenzoic acid (CCDC 755433) shows a different packing arrangement compared to the 2,2'-isomer. The more linear geometry of the 4,4'-isomer allows for the formation of extended hydrogen-bonded chains. The carboxylic acid groups of adjacent molecules form classic dimeric hydrogen bonds, leading to a highly ordered, sheet-like structure.

The following diagram illustrates the relationship between the isomeric form, the resulting primary intermolecular interactions, and the overall crystal packing.

isomeric_effects Isomeric Effects on Crystal Packing of Dithiodibenzoic Acids cluster_isomers Isomers cluster_interactions Primary Intermolecular Interactions cluster_packing Resulting Crystal Packing 2,2'-DTDA 2,2'-DTDA Intramolecular H-bonding (potential) Intramolecular H-bonding (potential) 2,2'-DTDA->Intramolecular H-bonding (potential) Intermolecular H-bonding (dimers, chains) Intermolecular H-bonding (dimers, chains) 2,2'-DTDA->Intermolecular H-bonding (dimers, chains) 3,3'-DTDA 3,3'-DTDA 3,3'-DTDA->Intermolecular H-bonding (dimers, chains) S...S Interactions S...S Interactions 3,3'-DTDA->S...S Interactions 4,4'-DTDA 4,4'-DTDA 4,4'-DTDA->Intermolecular H-bonding (dimers, chains) π-π Stacking π-π Stacking 4,4'-DTDA->π-π Stacking Twisted, layered structure Twisted, layered structure Intermolecular H-bonding (dimers, chains)->Twisted, layered structure Linear, sheet-like structure Linear, sheet-like structure Intermolecular H-bonding (dimers, chains)->Linear, sheet-like structure Helical chains (in derivative) Helical chains (in derivative) S...S Interactions->Helical chains (in derivative)

Figure 1: Isomeric influence on dithiodibenzoic acid crystal packing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the dithiodibenzoic acid isomers in their crystalline state.

Methodology:

  • Crystal Growth: Single crystals of each isomer are grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature (e.g., 298 K) during data collection. A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Objective: To evaluate the thermal stability and identify phase transitions of the dithiodibenzoic acid isomers.

Methodology:

  • Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is accurately weighed into an alumina or aluminum crucible.

  • TGA Analysis: The crucible is placed in a thermogravimetric analyzer. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature (e.g., 500 °C). The mass of the sample is continuously monitored as a function of temperature.

  • DSC Analysis: The crucible is placed in a differential scanning calorimeter alongside an empty reference crucible. The sample is subjected to a controlled temperature program (e.g., heating at 10 °C/min) while the difference in heat flow between the sample and the reference is measured.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the dithiodibenzoic acid isomers in a given solvent (e.g., water, buffers).

Methodology:

  • Sample Preparation: An excess amount of the solid dithiodibenzoic acid isomer is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is filtered through a fine-pore filter or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the dissolved dithiodibenzoic acid in the clear filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations to quantify the solubility.

Spectroscopic Analysis (FTIR and Raman)

Objective: To identify the characteristic vibrational modes of the functional groups present in the dithiodibenzoic acid isomers and to detect differences in their spectra that may arise from their different crystal packing.

FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: A small amount of the finely ground dithiodibenzoic acid isomer (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹) by passing an infrared beam through the pellet. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm). The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is then generated.

References

Safety Operating Guide

Essential Safety and Handling Protocols for 3,3'-Disulfanediyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to strict safety protocols when handling 3,3'-Disulfanediyldibenzoic acid to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure to this compound, which is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] The following table summarizes the recommended PPE for handling this chemical.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are suitable for the task, considering chemical compatibility and dexterity.[3]
Eyes/Face Safety glasses with side shields or chemical gogglesIn situations with a splash potential, chemical goggles should be worn. A face shield may be necessary for additional protection.[4][5]
Body Laboratory coat or chemical-resistant apronA solid-front gown or coveralls should be worn to protect against skin contact.[6]
Respiratory Use in a well-ventilated area. A respirator may be required for high-exposure scenarios.Work should be conducted in a chemical fume hood. If significant dust is generated, a respirator with an appropriate particulate filter may be necessary.[1][2]

Operational Plan

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_hood Ensure fume hood is operational prep_sds->prep_hood handle_weigh Weigh chemical in fume hood prep_hood->handle_weigh Proceed when safe handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon After experiment cleanup_ppe Remove and dispose of PPE correctly cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disp_solid Collect solid waste in a labeled, sealed container disp_liquid Collect liquid waste in a labeled, sealed container disp_handover Transfer to waste management facility disp_solid->disp_handover disp_liquid->disp_handover

Workflow for handling this compound.

Experimental Protocols

Handling and Use:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is in proper working order. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid chemical within the fume hood to minimize inhalation of any dust particles.

  • Spill Management: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, sweep or shovel the solid material into a suitable container for disposal. Avoid creating dust. Do not allow the product to enter drains.[7]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered contaminated and placed in a designated, sealed waste container.

  • Container Disposal: Do not reuse empty containers. They should be handled as hazardous waste.

  • Final Disposal: All waste materials must be disposed of in accordance with local, state, and federal regulations.[1] This typically involves transferring the sealed waste containers to an approved waste disposal plant or a licensed hazardous waste management company.[1][8] Never mix with other waste unless explicitly instructed to do so by safety personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.